molecular formula C9H9Br2FO B572613 1,3-Dibromo-5-fluoro-2-isopropoxybenzene CAS No. 1224604-19-6

1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Cat. No.: B572613
CAS No.: 1224604-19-6
M. Wt: 311.976
InChI Key: CUWJTUGTPSDUMD-UHFFFAOYSA-N
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Description

1,3-Dibromo-5-fluoro-2-isopropoxybenzene is a halogenated benzene derivative engineered for advanced chemical synthesis and materials science research. Its specific structure, featuring bromine and fluorine atoms at the 1, 3, and 5 positions of the benzene ring along with an isopropoxy group at the 2 position, makes it a versatile and valuable synthetic building block . The bromine atoms serve as excellent leaving groups, enabling sequential cross-coupling reactions such as Suzuki or Buchwald-Hartwig aminations to construct complex biaryl or heteroaromatic systems. The presence of the electron-withdrawing fluorine atom can significantly influence the electronic properties of the molecule and provide a site for further functionalization, while the isopropoxy group offers steric bulk that can be used to control reaction regioselectivity and the three-dimensional shape of resulting molecules. This combination of features is particularly valuable in the design and synthesis of novel pharmaceutical intermediates, agrochemicals, and organic materials, where precise control over molecular architecture is essential . The compound requires careful cold-chain storage and handling to preserve its stability and reactivity for research applications . This product is strictly for professional laboratory research and development purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-5-fluoro-2-propan-2-yloxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Br2FO/c1-5(2)13-9-7(10)3-6(12)4-8(9)11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUWJTUGTPSDUMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=C1Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Br2FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and efficient two-step synthetic pathway for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This halogenated aromatic ether is a valuable building block in medicinal chemistry and materials science. The synthesis commences with the selective dibromination of 4-fluorophenol to yield the key intermediate, 2,6-Dibromo-4-fluorophenol. The subsequent step involves the O-alkylation of this intermediate via a Williamson ether synthesis to afford the final product. This document offers detailed experimental protocols, mechanistic insights, safety considerations, and data presentation to support researchers and professionals in drug development and chemical synthesis.

Introduction and Strategic Overview

This compound is a polysubstituted aromatic compound of significant interest in the development of novel pharmaceuticals and functional materials. The strategic placement of two bromine atoms, a fluorine atom, and an isopropoxy group on the benzene ring provides multiple reactive sites for further chemical modification, such as cross-coupling reactions, and influences the molecule's overall physicochemical properties.

The synthetic strategy detailed herein is predicated on a logical and field-proven two-step sequence. This approach is advantageous due to the commercial availability of the starting material, 4-fluorophenol, and the high-yielding nature of the individual transformations.

The overall synthetic transformation is as follows:

synthesis_overview 4-Fluorophenol 4-Fluorophenol 2,6-Dibromo-4-fluorophenol 2,6-Dibromo-4-fluorophenol 4-Fluorophenol->2,6-Dibromo-4-fluorophenol Step 1: Dibromination This compound This compound 2,6-Dibromo-4-fluorophenol->this compound Step 2: Isopropylation bromination_mechanism cluster_0 Electrophilic Aromatic Substitution Start 4-Fluorophenol Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + 2 Br₂ Product 2,6-Dibromo-4-fluorophenol Intermediate->Product - 2 HBr

Caption: Simplified reaction pathway for the bromination of 4-fluorophenol. [1]

Detailed Experimental Protocol

Safety Precaution: Bromine is a highly corrosive, toxic, and volatile substance. This procedure must be conducted in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves. [1] Materials:

  • 4-Fluorophenol

  • Elemental Bromine (Br₂)

  • Dichloroethane or another suitable inert solvent

  • 10% w/v aqueous sodium sulfite (Na₂SO₃) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 4-fluorophenol (1.0 equivalent) in dichloroethane.

  • Cool the solution to 0-5 °C using an ice-water bath.

  • In the dropping funnel, prepare a solution of bromine (2.1 equivalents) in dichloroethane.

  • Add the bromine solution dropwise to the stirred 4-fluorophenol solution, maintaining the internal temperature below 10 °C. The addition should take approximately 1-2 hours.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Quench the reaction by slowly adding 10% aqueous sodium sulfite solution until the red-brown color of excess bromine disappears.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude 2,6-Dibromo-4-fluorophenol.

  • The crude product can be purified by recrystallization or column chromatography.

Step 2: Synthesis of this compound via Williamson Ether Synthesis

The final step is the conversion of the phenolic intermediate to the target isopropoxybenzene derivative. The Williamson ether synthesis is the most reliable and widely used method for this transformation.

Mechanistic Rationale

This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. [2]A base is used to deprotonate the weakly acidic hydroxyl group of 2,6-Dibromo-4-fluorophenol, forming a potent phenoxide nucleophile. This phenoxide then attacks the electrophilic carbon of an isopropyl halide (e.g., 2-bromopropane), displacing the halide leaving group and forming the desired ether linkage. [2][3]

williamson_synthesis cluster_1 Williamson Ether Synthesis Workflow Phenol 2,6-Dibromo-4-fluorophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃) Base->Phenoxide Product This compound Phenoxide->Product SN2 Attack Alkyl_Halide Isopropyl Halide (e.g., 2-Bromopropane) Alkyl_Halide->Product Byproduct Salt Byproduct

Caption: Experimental workflow for the Williamson ether synthesis.

Detailed Experimental Protocol

Materials:

  • 2,6-Dibromo-4-fluorophenol

  • Anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 2-Bromopropane or 2-Iodopropane

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Ethyl acetate or other suitable extraction solvent

  • Water

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 2,6-Dibromo-4-fluorophenol (1.0 equivalent), anhydrous potassium carbonate (2.0 equivalents), and acetonitrile.

  • Stir the suspension at room temperature for 15-30 minutes.

  • Add 2-bromopropane (1.2-1.5 equivalents) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C for acetonitrile) and monitor the progress by TLC. The reaction typically takes 4-12 hours.

  • After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Rinse the filter cake with a small amount of acetonitrile or ethyl acetate. [4]7. Combine the filtrate and rinsings and concentrate under reduced pressure to obtain the crude product. [4]8. Dissolve the crude residue in ethyl acetate and transfer to a separatory funnel.

  • Wash the organic layer with water and then with brine. [4]10. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The resulting crude this compound can be purified by column chromatography on silica gel.

Conclusion

The synthesis of this compound can be reliably achieved through a two-step process involving the electrophilic dibromination of 4-fluorophenol followed by a Williamson ether synthesis. The protocols provided in this guide are based on well-established chemical principles and are designed to be reproducible and scalable. Careful attention to reaction conditions and safety protocols is paramount for achieving high yields and purity of the final product. This guide serves as a valuable resource for researchers engaged in the synthesis of complex organic molecules for pharmaceutical and materials science applications.

References

  • BenchChem. (2025).
  • BenchChem. (2025). A Comparative Guide to the Synthesis of 2-Bromo-4-fluorophenol and 4-bromo-2.
  • Organic Chemistry Portal. (n.d.). Williamson Ether Synthesis.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Guidechem. (n.d.). What is 3-Bromo-4-fluorophenol and how is it synthesized?.
  • BenchChem. (2025). Technical Support Center: Williamson Ether Synthesis of Phenolic Compounds.
  • ResearchGate. (2025).
  • ChemicalBook. (2025). 2,6-Dibromo-4-fluorophenol | 344-20-7.
  • Santa Cruz Biotechnology. (n.d.). 2,6-Dibromo-4-fluorophenol | CAS 344-20-7.
  • Sigma-Aldrich. (n.d.). 2,6-Dibromo-4-fluorophenol | 344-20-7.

Sources

An In-Depth Technical Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This technical guide provides a comprehensive overview of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene, a highly functionalized aromatic compound with significant potential as a versatile building block in medicinal chemistry and materials science. Its unique substitution pattern, featuring two reactive bromine atoms, a modulating fluorine atom, and a sterically influential isopropoxy group, offers a sophisticated platform for the synthesis of complex molecular architectures. This document details the compound's predicted physicochemical and spectroscopic properties, proposes a robust synthetic pathway with a detailed experimental protocol, explores its reactivity profile, and discusses its potential applications, particularly in the realm of drug discovery.

Introduction: A Strategically Designed Synthetic Intermediate

This compound (CAS No. 1224604-19-6) is a halogenated aromatic compound designed for advanced chemical synthesis. The strategic placement of its substituents makes it an exceptionally valuable intermediate. The two bromine atoms serve as versatile handles for a wide range of cross-coupling reactions, allowing for the sequential or simultaneous introduction of diverse functional groups.[1][2] The fluorine atom and the isopropoxy group play crucial roles in modulating the electronic properties of the benzene ring and influencing the molecule's overall physicochemical profile, including lipophilicity and metabolic stability—key considerations in the design of novel therapeutics and functional materials.[2][3] This guide serves to elucidate the chemical characteristics of this compound, providing researchers and drug development professionals with the foundational knowledge required to effectively leverage its synthetic potential.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its properties can be reliably predicted based on its structure and data from closely related analogues, such as 1,3-dibromo-5-fluorobenzene and 2,6-dibromo-4-fluoroanisole.[4][5]

Physicochemical Data

The key physical and chemical properties of this compound are summarized below.

PropertyValue (Predicted/Known)Source/Basis
CAS Number 1224604-19-6BLDpharm[6]
Molecular Formula C₉H₉Br₂FO-
Molecular Weight 311.97 g/mol -
Appearance Colorless to pale yellow liquid (Predicted)Analogy to similar compounds[7]
Boiling Point >220 °C at 760 mmHg (Estimated)Increased MW from 1,3-dibromo-5-fluorobenzene (204-206 °C)[4]
Density ~1.85 g/mL at 25 °C (Estimated)Decreased from 1,3-dibromo-5-fluorobenzene (2.018 g/mL) due to isopropoxy group[7]
Solubility Insoluble in water; Soluble in common organic solvents (e.g., THF, CH₂Cl₂, Ethyl Acetate)Standard for nonpolar organic compounds
Spectroscopic Analysis (Predicted)

A thorough understanding of the expected spectroscopic signals is critical for reaction monitoring and structural confirmation.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.0-7.2 ppm (2H, m): Two aromatic protons. Their exact shifts and multiplicity will be complex due to coupling with each other (³JHH) and with the fluorine atom (³JHF and ⁴JHF).

    • δ 4.4-4.6 ppm (1H, septet, J ≈ 6.1 Hz): The methine proton (-CH) of the isopropoxy group, split into a septet by the six adjacent methyl protons.

    • δ 1.3-1.4 ppm (6H, d, J ≈ 6.1 Hz): The six equivalent protons of the two methyl groups (-CH₃) in the isopropoxy group, split into a doublet by the single methine proton.

  • ¹³C NMR (101 MHz, CDCl₃):

    • Six distinct signals are expected for the aromatic carbons due to the molecule's asymmetry.

    • δ 158-162 (d, ¹JCF ≈ 250 Hz): Carbon directly bonded to fluorine (C-5).

    • δ 145-150 (d, ³JCF ≈ 3-5 Hz): Carbon bearing the isopropoxy group (C-2).

    • δ 110-125 (m): Aromatic carbons (C-4, C-6).

    • δ 105-115 (m): Brominated carbons (C-1, C-3).

    • δ 75-78 (s): Methine carbon (-CH) of the isopropoxy group.

    • δ 21-23 (s): Methyl carbons (-CH₃) of the isopropoxy group.

  • Mass Spectrometry (EI):

    • The molecular ion peak (M⁺) will exhibit a characteristic isotopic pattern for a dibrominated compound. Expect major peaks at m/z values corresponding to the different combinations of bromine isotopes (⁷⁹Br and ⁸¹Br). The relative intensities of the M⁺, [M+2]⁺, and [M+4]⁺ peaks will be in an approximate 1:2:1 ratio, providing definitive evidence of two bromine atoms.

Synthesis and Reactivity

Proposed Synthetic Strategy

A logical and efficient synthesis of this compound can be envisioned starting from commercially available 4-fluoroaniline. The causality behind this choice rests on the directing effects of the amine and subsequent hydroxyl group, which guide the electrophilic bromination to the desired positions.

The proposed workflow involves three key transformations:

  • Electrophilic Dibromination: The strong ortho, para-directing effect of the amine group in 4-fluoroaniline is exploited to install two bromine atoms at the positions ortho to the amine.

  • Diazotization-Hydrolysis: The resulting 2,6-dibromo-4-fluoroaniline is converted into a diazonium salt, which is subsequently hydrolyzed to the corresponding phenol. This is a standard and reliable method for replacing an aromatic amine with a hydroxyl group.[8]

  • Williamson Ether Synthesis: The final isopropoxy group is installed via the reaction of the phenol with an isopropyl halide (e.g., 2-bromopropane) under basic conditions.

G A 4-Fluoroaniline B Step 1: Dibromination (Br₂, Acetic Acid) A->B C 2,6-Dibromo-4-fluoroaniline B->C D Step 2: Diazotization & Hydrolysis (NaNO₂, H₂SO₄, then H₂O, Heat) C->D E 2,6-Dibromo-4-fluorophenol D->E F Step 3: Etherification (2-Bromopropane, K₂CO₃, Acetone) E->F G This compound F->G

Caption: Proposed synthetic workflow for this compound.

Illustrative Experimental Protocol

Step 3: Williamson Ether Synthesis of this compound from 2,6-Dibromo-4-fluorophenol

This protocol is self-validating as progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity confirmed by the spectroscopic methods outlined in Section 2.2.

  • Reagent Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,6-dibromo-4-fluorophenol (10.0 g, 35.0 mmol, 1.0 equiv.), anhydrous potassium carbonate (K₂CO₃, 9.67 g, 70.0 mmol, 2.0 equiv.), and acetone (150 mL).

  • Addition of Alkylating Agent: Add 2-bromopropane (4.9 mL, 52.5 mmol, 1.5 equiv.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux (approx. 56 °C) and maintain for 12-18 hours. Monitor the reaction for the disappearance of the starting phenol by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Rinse the filter cake with additional acetone.

  • Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the acetone.

  • Extraction: Dissolve the resulting crude oil in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with 1M NaOH (2 x 50 mL) to remove any unreacted phenol, water (50 mL), and brine (50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure this compound.

Reactivity Profile

The primary utility of this molecule stems from the high reactivity of its C-Br bonds in metal-catalyzed cross-coupling reactions. This allows it to serve as a scaffold onto which various substituents can be precisely installed.

  • Cross-Coupling Reactions: The two bromine atoms are susceptible to a wide array of transformations, including:

    • Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.

    • Heck Coupling: Reaction with alkenes to form substituted alkenes.

    • Sonogashira Coupling: Reaction with terminal alkynes to form C-C triple bonds.

    • Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

The differential steric hindrance around the two bromine atoms (C1-Br being adjacent to the bulky isopropoxy group) may allow for selective mono-functionalization under carefully controlled conditions, further enhancing its synthetic utility.

G sub 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene prod Substituted Biaryl Product sub->prod Suzuki Coupling reagent Aryl Boronic Acid (R-B(OH)₂) reagent->prod cat Pd Catalyst (e.g., Pd(PPh₃)₄) + Base cat->prod

Caption: Schematic of a Suzuki cross-coupling reaction.

Applications in Research and Development

The structural features of this compound make it a prime candidate for use in demanding synthetic applications.

Role in Medicinal Chemistry

In drug discovery, the ability to rapidly generate analogues of a lead compound is paramount. This building block provides a robust scaffold for such exploration. Researchers can utilize the two bromine sites to perform divergent synthesis, creating a library of compounds from a common intermediate. The fluorine and isopropoxy groups contribute to a favorable property profile, potentially enhancing cell permeability and metabolic stability.[2] Halogenated aromatic structures are integral to a wide range of pharmaceuticals, including anti-cancer agents and enzyme inhibitors.[9][10]

G A Building Block (This Compound) B Intermediate Scaffolds (via Cross-Coupling) A->B Synthesis C Active Pharmaceutical Ingredients (APIs) B->C Screening & Optimization D Advanced Materials (e.g., OLEDs, Polymers) B->D Polymerization/ Functionalization

Caption: Logical flow from building block to high-value products.

Utility in Materials Science

Beyond pharmaceuticals, this compound is a potential precursor for functional organic materials. The synthesis of conjugated polymers and small molecules for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs) often relies on the cross-coupling of halogenated aromatic units.[1] The isopropoxy group can enhance solubility and processing characteristics, while the fluorine atom can be used to tune the electronic energy levels of the final material.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate care.

  • Hazard Identification: Based on data for similar compounds like 1,3-dibromo-5-fluorobenzene, it is expected to be a combustible liquid that causes skin and serious eye irritation, and may cause respiratory irritation.[11][12]

  • Recommended PPE: Always handle this chemical in a well-ventilated fume hood while wearing chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

  • Toxicology: Long-term exposure to halogenated benzenes can pose risks, including potential hepatotoxicity and nephrotoxicity, due to metabolic activation pathways.[13] All handling should be performed by trained personnel.

Conclusion

This compound represents a sophisticated and highly versatile chemical building block. The combination of two reactive bromine sites with the modulating effects of the fluorine and isopropoxy groups provides a powerful tool for chemists in both pharmaceutical and materials science R&D. Its well-defined reactivity in cross-coupling reactions allows for the controlled and predictable construction of complex molecules, making it an invaluable intermediate for accelerating innovation.

References

  • 1,3-Dibromo-5-fluorobenzene | C6H3Br2F | CID 137003 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene . Autech Industry Co.,Ltd. Available at: [Link]

  • The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • 1,3-Dibromo-5-fluoro-2-methoxybenzene | C7H5Br2FO | CID 2773965 - PubChem . National Center for Biotechnology Information. Available at: [Link]

  • Biotransformation and toxicity of halogenated benzenes - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • 2,6-Dibromo-4-fluoroanisole - Tetrahedron . Tetrahedron. Available at: [Link]

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  • Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents. Google Patents.
  • Synthesis and thiolation of 1,3-difluoro-2,4,6-trihaloanilines and benzenes - Vanderbilt University . Vanderbilt University. Available at: [Link]

  • Halogenation of Benzene and Methylbenzene - Chemistry LibreTexts . Chemistry LibreTexts. Available at: [Link]

  • Benzene - Wikipedia . Wikipedia. Available at: [Link]

  • Discovery of 5-(3-bromo-2-(2,3-dibromo-4,5-dimethoxybenzyl)-4,5-dimethoxybenzylidene)thiazolidine-2,4-dione as a novel potent protein tyrosine phosphatase 1B inhibitor with antidiabetic properties - PubMed . National Center for Biotechnology Information. Available at: [Link]

  • 1-bromo-2-fluorobenzene - Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Synthesis method of 2-bromo-5-fluorobenzotrifluoride - Google Patents. Google Patents.

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Navigating the Synthetic Landscape of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Polysubstituted Benzene Scaffolds

In the intricate world of medicinal chemistry and materials science, the benzene ring serves as a fundamental scaffold. Its synthetic versatility allows for the precise installation of various functional groups, each contributing unique electronic and steric properties to the final molecule. Among these, polysubstituted halogenated benzenes are of paramount importance. The strategic placement of different halogens and other functionalities creates a chemical chameleon, adaptable to a wide array of synthetic transformations and capable of imparting desirable characteristics such as enhanced metabolic stability and target-binding affinity. This guide focuses on a specific, highly functionalized building block: 1,3-Dibromo-5-fluoro-2-isopropoxybenzene , identified by the CAS number 1224604-19-6 [1]. The presence of two bromine atoms, a fluorine atom, and an isopropoxy group on a single benzene ring makes this compound a valuable asset for the synthesis of complex molecular architectures.

Physicochemical Properties and Structural Features

While extensive experimental data for this compound is not widely published, we can infer its key properties based on its structure and data from analogous compounds.

PropertyInferred Value/CharacteristicRationale
Molecular Formula C₉H₉Br₂FOBased on the chemical name and structure.
Molecular Weight ~315.97 g/mol Calculated from the molecular formula.
Appearance Likely a liquid or low-melting solidSimilar compounds like 1,3-Dibromo-5-fluorobenzene are liquids at room temperature[2][3].
Solubility Soluble in common organic solvents (e.g., THF, DCM, ethyl acetate). Insoluble in water.Typical for halogenated aromatic compounds.
Reactivity The two bromine atoms are susceptible to various cross-coupling reactions. The isopropoxy group is a bulky electron-donating group, and the fluorine atom is a small electron-withdrawing group, influencing the regioselectivity of further reactions.The utility of dibromo-functionalized benzenes in cross-coupling reactions is well-established[4][5].

The unique substitution pattern of this molecule is key to its utility. The two bromine atoms provide orthogonal handles for sequential, site-selective cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations[5]. The fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, a common strategy in drug design[4]. The isopropoxy group, being bulkier than a methoxy group, can provide steric hindrance that directs reactions to specific positions and can also improve lipophilicity.

Proposed Synthetic Pathways

The synthesis of this compound is not explicitly detailed in publicly available literature. However, a plausible synthetic route can be devised based on established organic chemistry principles and published syntheses of similar compounds. A common strategy would involve the functionalization of a more readily available starting material.

One potential pathway could start from a commercially available aniline derivative, proceeding through a Sandmeyer-type reaction.

Synthetic Pathway A Starting Material (e.g., 4-Fluoro-3,5-dibromoaniline) B Diazotization (NaNO₂, H₂SO₄) A->B Step 1 C Hydrolysis (H₂O, heat) B->C Step 2 D Williamson Ether Synthesis (Isopropyl bromide, base) C->D Step 3 E Final Product This compound D->E Step 4

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Diazotization of 4-Fluoro-3,5-dibromoaniline

  • To a stirred solution of 4-fluoro-3,5-dibromoaniline in a mixture of sulfuric acid and water at 0-5 °C, a solution of sodium nitrite in water is added dropwise.

  • The reaction mixture is stirred at this temperature for 30 minutes to ensure complete formation of the diazonium salt. The progress can be monitored by testing for the presence of nitrous acid with starch-iodide paper.

Step 2: Hydrolysis to 2,6-Dibromo-4-fluorophenol

  • The cold diazonium salt solution is then slowly added to a boiling aqueous solution of sulfuric acid.

  • The resulting mixture is heated to reflux for 1-2 hours to ensure complete hydrolysis.

  • After cooling, the product is extracted with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Williamson Ether Synthesis

  • The crude 2,6-dibromo-4-fluorophenol is dissolved in a polar aprotic solvent like acetone or DMF.

  • A base, such as potassium carbonate, is added, followed by the dropwise addition of isopropyl bromide.

  • The reaction mixture is heated to reflux and stirred overnight.

  • The inorganic salts are filtered off, and the solvent is removed in vacuo. The residue is then purified by column chromatography to yield this compound.

Applications in Drug Discovery and Materials Science

The true value of this compound lies in its potential as a versatile building block.

Pharmaceutical Development

Halogenated aromatic compounds are crucial intermediates in the synthesis of a wide range of pharmaceuticals[6]. The dibromo functionality of this molecule allows for its use in various cross-coupling reactions to build complex molecular scaffolds[4][5][7]. For instance, one bromine atom could be selectively reacted in a Suzuki coupling, followed by a Sonogashira coupling at the second bromine position, enabling the rapid diversification of a lead compound. The fluorine and isopropoxy groups can enhance the pharmacokinetic properties of a drug candidate, for example by increasing lipophilicity and metabolic stability[4].

Application Workflow A This compound B Site-Selective Cross-Coupling (e.g., Suzuki Reaction) A->B C Intermediate A B->C D Second Cross-Coupling (e.g., Buchwald-Hartwig Amination) C->D E Complex Drug Candidate D->E

Caption: Logical workflow for the use of the title compound in drug discovery.

Materials Science

In materials science, halogenated aromatic compounds are used in the synthesis of advanced materials such as polymers and coatings[6]. The incorporation of this building block could enhance thermal stability and chemical resistance of the resulting materials[7]. The presence of fluorine, in particular, can impart desirable properties such as hydrophobicity and altered electronic characteristics.

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side-shields, chemical-resistant gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors[8].

  • Handling: Avoid contact with skin and eyes. Wash hands thoroughly after handling[9].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[8].

  • Disposal: Dispose of in accordance with local, state, and federal regulations. This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.

First Aid Measures:

  • In case of skin contact: Wash off with soap and plenty of water. Consult a physician if irritation persists.

  • In case of eye contact: Flush eyes with water as a precaution.

  • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.

  • If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.

Conclusion

This compound is a strategically designed building block with significant potential in synthetic chemistry. Its unique combination of reactive sites and modulating functional groups makes it an attractive starting material for the synthesis of novel pharmaceuticals and advanced materials. While detailed experimental data on this specific compound is limited, its utility can be confidently inferred from the vast body of literature on related halogenated aromatic compounds. As research in these fields continues to advance, the demand for such highly functionalized and versatile intermediates is expected to grow.

References

  • Safety D
  • The Crucial Role of 1,3-Dibromo-5-(trifluoromethoxy)benzene in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
  • 1,3-Dibromo-5-fluoro-2-iodobenzene. Chem-Impex.
  • 1,3-Dibromo-5-fluorobenzene 97 1435-51-4. Sigma-Aldrich.
  • 1,3-Dibromo-5-fluorobenzene | 1435-51-4. ChemicalBook.
  • SAFETY DATA SHEET. Thermo Fisher Scientific. (2009-06-09).
  • SAFETY DATA SHEET. Fisher Scientific. (2024-03-30).
  • SAFETY DATA SHEET. Fisher Scientific. (2025-12-21).
  • 1,3-Dibromo-5-fluoro-2-methoxybenzene. PubChem.
  • 1,3-Dibromo-5-fluoro-2-iodobenzene. BLDpharm.
  • 1,3-Dibromo-5-fluorobenzene | CAS 1435-51-4. Santa Cruz Biotechnology.
  • 1,3-Dibromo-5-Fluoro-2-Methylbenzene. CymitQuimica.
  • Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene.
  • The Chemical Significance of 1,3-Dibromo-5-fluorobenzene in Advanced Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.
  • This compound. BLDpharm.

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A Guide to the Spectroscopic Characterization of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a detailed analysis of the expected spectroscopic data for the novel compound 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. As a valuable building block in pharmaceutical and materials science research, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount. While direct experimental data for this specific molecule is not widely published, this guide will leverage established principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy to predict and interpret its spectral characteristics. The methodologies and interpretations presented herein are grounded in extensive experience with halogenated aromatic compounds and ethers.

Molecular Structure and Spectroscopic Overview

The structure of this compound presents a unique combination of functional groups that will manifest in distinct spectroscopic signatures. The aromatic ring is heavily substituted with two bromine atoms, a fluorine atom, and an isopropoxy group, leading to a complex yet predictable pattern of signals.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain insight into the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: A Window into the Proton Environment

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing 0.1% tetramethylsilane (TMS) as an internal standard. The spectrum would be recorded on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

The ¹H NMR spectrum is expected to show two distinct sets of signals: those from the aromatic protons and those from the isopropoxy group.

Predicted Chemical Shift (ppm) Multiplicity Integration Assignment Coupling Constants (Hz)
~ 7.2 - 7.5Doublet of doublets1HAr-HJ(H,F) ≈ 6-8 Hz, J(H,H) ≈ 2-3 Hz
~ 7.0 - 7.3Doublet of doublets1HAr-HJ(H,F) ≈ 8-10 Hz, J(H,H) ≈ 2-3 Hz
~ 4.6 - 4.8Septet1HO-CH(CH₃)₂J(H,H) ≈ 6 Hz
~ 1.4 - 1.5Doublet6HO-CH(CH₃)₂J(H,H) ≈ 6 Hz

Causality Behind Predictions:

  • The two aromatic protons are in different chemical environments due to the substitution pattern and will appear as distinct signals.

  • The fluorine atom will cause splitting of the adjacent aromatic proton signals (H-F coupling).

  • The isopropoxy methine proton (-CH) will be split into a septet by the six equivalent methyl protons.

  • The six methyl protons (-CH₃) will be split into a doublet by the single methine proton. Protons on the carbon adjacent to the ether oxygen are expected to have a chemical shift around 3.3-3.7 ppm[1].

DOT Diagram for ¹H NMR Assignments:

Caption: Predicted ¹H NMR chemical shifts for this compound.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

Experimental Protocol:

The ¹³C NMR spectrum would be acquired from the same sample prepared for ¹H NMR analysis. A proton-decoupled ¹³C NMR experiment is standard, which simplifies the spectrum by removing C-H coupling. Additional experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be used to distinguish between CH, CH₂, and CH₃ groups.

Predicted ¹³C NMR Data:

The proton-decoupled ¹³C NMR spectrum will show nine distinct signals corresponding to the nine unique carbon atoms in the molecule.

Predicted Chemical Shift (ppm) Assignment
~ 160 - 165 (d, ¹J(C,F))C-F
~ 150 - 155C-O
~ 125 - 130 (d, J(C,F))Ar-C
~ 120 - 125 (d, J(C,F))Ar-CH
~ 115 - 120 (d, J(C,F))Ar-CH
~ 110 - 115C-Br
~ 105 - 110C-Br
~ 70 - 75O-CH(CH₃)₂
~ 20 - 25O-CH(CH₃)₂

Causality Behind Predictions:

  • The carbon directly attached to the highly electronegative fluorine atom will be significantly downfield and will appear as a doublet due to one-bond C-F coupling.

  • The carbon attached to the oxygen of the isopropoxy group will also be downfield.

  • The other aromatic carbons will show smaller couplings to the fluorine atom.

  • The carbons bonded to bromine will be shifted upfield relative to unsubstituted benzene carbons.

  • The aliphatic carbons of the isopropoxy group will appear in the upfield region of the spectrum. The presence of these signals can be confirmed with a DEPT experiment[2].

DOT Diagram for ¹³C NMR Assignments:

Caption: Predicted ¹³C NMR chemical shifts for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which allows for the determination of the molecular weight and elemental composition.

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile and infused into the instrument.

Predicted Mass Spectrum Data:

m/z (Predicted) Relative Abundance Assignment
311.91High[M]⁺ (with ⁷⁹Br, ⁷⁹Br)
313.91Very High[M]⁺ (with ⁷⁹Br, ⁸¹Br)
315.91High[M]⁺ (with ⁸¹Br, ⁸¹Br)
270.95Moderate[M - C₃H₇]⁺
228.96Moderate[M - Br]⁺

Causality Behind Predictions:

  • The molecular ion peak ([M]⁺) will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br have nearly equal natural abundance). This will result in a triplet of peaks with an approximate intensity ratio of 1:2:1.

  • The exact mass of the molecular ion can be calculated using the most abundant isotopes: C₉H₉⁷⁹Br₂FO = (9 * 12.00000) + (9 * 1.00783) + (2 * 78.91834) + (1 * 18.99840) + (1 * 15.99491) = 311.91348 Da. High-resolution mass spectrometry can confirm this elemental composition.

  • Common fragmentation pathways for ethers include the loss of the alkyl group. For halogenated aromatic compounds, loss of a halogen atom is also a common fragmentation.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational modes. It is particularly useful for identifying functional groups.

Experimental Protocol:

The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of the neat liquid sample would be placed on the ATR crystal, and the spectrum would be recorded over the range of 4000-400 cm⁻¹.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹) Intensity Vibrational Mode
3100 - 3000Weak-MediumC-H stretch (aromatic)
2980 - 2940Medium-StrongC-H stretch (aliphatic)
1600 - 1550MediumC=C stretch (aromatic)
1480 - 1440MediumC=C stretch (aromatic)
1250 - 1200StrongC-O-C stretch (asymmetric)
1100 - 1000StrongC-F stretch
800 - 600StrongC-Br stretch

Causality Behind Predictions:

  • The C-H stretching vibrations for the aromatic and aliphatic protons will appear in their characteristic regions.

  • The carbon-carbon double bond stretches of the aromatic ring will be present in the 1600-1440 cm⁻¹ region.

  • A strong absorption band is expected for the asymmetric C-O-C stretch of the ether linkage, typically in the 1250-1200 cm⁻¹ range for alkyl aryl ethers[1].

  • The C-F and C-Br stretching vibrations will appear at lower wavenumbers, with the C-F stretch being more intense and at a higher frequency than the C-Br stretch[3]. The exact positions of C-X stretching vibrations follow the trend C-F > C-Cl > C-Br > C-I due to the effect of atomic mass on the vibrational frequency[3].

Conclusion

This in-depth guide provides a comprehensive prediction and interpretation of the key spectroscopic data for this compound. The predicted ¹H NMR, ¹³C NMR, mass spectrometry, and IR data are based on fundamental principles and data from analogous structures. This information serves as a robust framework for researchers, scientists, and drug development professionals to identify, characterize, and utilize this compound in their work. The self-validating nature of these combined spectroscopic techniques, where the data from one method corroborates the others, provides a high degree of confidence in the assigned structure.

References

  • PubChem. 1,3-Dibromo-5-fluorobenzene. [Link]

  • MDPI. The Spectroscopic Characterization of Halogenated Pollutants through the Interplay between Theory and Experiment: Application to R1122. [Link]

  • National Institutes of Health. The Halogen Bond to Ethers - Prototypic Molecules and Experimental Electron Density. [Link]

  • Spectroscopy Online. Halogenated Organic Compounds. [Link]

  • PubMed. Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. [Link]

  • National Institute of Standards and Technology. Benzene, fluoro-. [Link]

  • Fiveable. Spectroscopy of Ethers | Organic Chemistry Class Notes. [Link]

  • PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

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mass spectrometry of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound with potential applications in organic synthesis and as an intermediate in the development of pharmaceuticals and agrochemicals.[1] Its complex structure, featuring two bromine atoms, a fluorine atom, and an isopropoxy group, necessitates robust analytical techniques for its unequivocal identification and characterization. Mass spectrometry (MS) stands as a cornerstone analytical method, providing not only the molecular weight but also a detailed fingerprint of the molecule's structure through its fragmentation patterns.[2] This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, detailing the expected isotopic patterns, predicting fragmentation pathways, and providing a practical experimental protocol for its analysis.

The Molecular Ion and Its Distinctive Isotopic Signature

The molecular formula of this compound is C9H8Br2FO. The presence of two bromine atoms imparts a highly characteristic isotopic pattern to the molecular ion region of the mass spectrum. Bromine has two stable isotopes, 79Br and 81Br, with near-equal natural abundance (approximately 50.7% and 49.3%, respectively).[3][4][5] Consequently, a molecule containing two bromine atoms will exhibit a trio of peaks for the molecular ion:

  • M: The peak corresponding to the molecule containing two 79Br isotopes.

  • M+2: The peak for the molecule with one 79Br and one 81Br isotope.

  • M+4: The peak representing the molecule with two 81Br isotopes.

The relative intensities of these peaks are expected to be in a ratio of approximately 1:2:1.[6] This distinctive pattern is a powerful diagnostic tool for confirming the presence of two bromine atoms in an unknown compound.

The monoisotopic mass of the molecular ion (containing 79Br) is calculated to be approximately 309.90 g/mol . Therefore, the molecular ion region in the mass spectrum of this compound will be centered around m/z 310, 312, and 314.

Experimental Methodology: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile and thermally stable compounds like this compound.[7][8][9] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer, ensuring a clean mass spectrum. Electron Ionization (EI) is a common and robust ionization technique for GC-MS that induces reproducible fragmentation patterns, which are invaluable for structural elucidation.[2]

Experimental Protocol
  • Sample Preparation: Dissolve a small amount (e.g., 1 mg) of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate to a final concentration of 100 µg/mL.

  • Gas Chromatography Conditions:

    • Injector: Split/splitless injector, operated in splitless mode at 250 °C.

    • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial temperature: 50 °C, hold for 2 minutes.

      • Ramp: Increase to 280 °C at a rate of 10 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Mass Range: Scan from m/z 40 to 400.

    • Solvent Delay: 3 minutes to prevent filament damage from the solvent peak.

Causality Behind Experimental Choices
  • The choice of a non-polar column like HP-5MS is based on the general principle of "like dissolves like," where the aromatic and moderately polar nature of the analyte will have good interaction with the stationary phase, leading to efficient separation.

  • A splitless injection is used for sensitive analysis of low-concentration samples.

  • The temperature program is designed to ensure good chromatographic peak shape and separation from any potential impurities.

  • EI at 70 eV is a standard condition that provides reproducible fragmentation patterns and allows for comparison with spectral libraries.[2]

Experimental Workflow Diagram

experimental_workflow cluster_sample_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry Sample Analyte Solution Dilute Solution Sample->Solution Solvent Solvent Solvent->Solution Injector Injector Solution->Injector Injection Column GC Column Injector->Column IonSource Ion Source (EI) Column->IonSource Elution MassAnalyzer Mass Analyzer IonSource->MassAnalyzer Detector Detector MassAnalyzer->Detector DataSystem DataSystem Detector->DataSystem Data Acquisition

Caption: GC-MS experimental workflow for the analysis of this compound.

Predicted Fragmentation Pathways

Under electron ionization, the molecular ion of this compound will be formed, which then undergoes a series of fragmentation reactions to produce a characteristic mass spectrum. The fragmentation will be dictated by the relative bond strengths and the stability of the resulting fragment ions and neutral losses.

The primary fragmentation pathways are expected to involve the isopropoxy group and the halogen substituents. The aromatic ring itself is relatively stable and will likely remain intact in many of the major fragment ions.[10]

Key Fragmentation Reactions
  • Loss of a Propyl Radical: A common fragmentation pathway for ethers is the cleavage of the C-O bond of the alkyl group.[11] In this case, the loss of a propyl radical (•C3H7) from the molecular ion would result in a fragment ion at m/z 267/269/271. This is often a significant fragmentation pathway.

  • Loss of Propene: A McLafferty-type rearrangement can lead to the loss of a neutral propene molecule (C3H6) from the molecular ion, resulting in a radical cation at m/z 268/270/272.[12]

  • Loss of a Bromine Atom: Halogens can be readily lost as radicals during mass spectrometry.[5] The loss of a bromine radical (•Br) from the molecular ion would lead to a fragment ion at m/z 231/233.

  • Sequential Loss of Bromine and other Fragments: Following the initial loss of a bromine atom, the resulting fragment ion can undergo further fragmentation, such as the loss of the isopropoxy group or a propyl radical.

Fragmentation Pathway Diagram

fragmentation_pathway cluster_frags Primary Fragments cluster_secondary_frags Secondary Fragments M [C9H8Br2FO]+• m/z 310/312/314 F1 [C6H3Br2FO]+• m/z 268/270/272 M->F1 - C3H6 F2 [C6H2Br2FO]+ m/z 267/269/271 M->F2 - •C3H7 F3 [C9H8BrFO]+• m/z 231/233 M->F3 - •Br F4 [C6H3BrFO]+• m/z 189/191 F1->F4 - •Br F5 [C6H2BrF]+• m/z 175/177 F2->F5 - CO, -Br F3->F4 - C3H6

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Data Presentation: Predicted Mass Spectrum

The following table summarizes the predicted key ions in the electron ionization mass spectrum of this compound. The m/z values are given for the major isotopic peaks.

m/z (Isotopic Cluster)Proposed FormulaProposed Structure/LossRelative Abundance
310, 312, 314[C9H8Br2FO]+•Molecular Ion (M+)Moderate
268, 270, 272[C6H3Br2FO]+•[M - C3H6]+•Moderate
267, 269, 271[C6H2Br2FO]+[M - •C3H7]+High
231, 233[C9H8BrFO]+•[M - •Br]+•Moderate to High
189, 191[C6H3BrFO]+•[M - C3H6 - •Br]+•Moderate
175, 177[C6H2BrF]+•[M - •C3H7 - CO - •Br]+•Moderate

Conclusion

The mass spectrometric analysis of this compound provides a wealth of structural information. The characteristic 1:2:1 isotopic pattern of the molecular ion immediately confirms the presence of two bromine atoms. The fragmentation pathways, dominated by the loss of the isopropoxy group as either a propyl radical or propene, and the subsequent or concurrent loss of a bromine atom, allow for a detailed structural elucidation. The provided GC-MS protocol offers a robust starting point for the routine analysis of this compound, ensuring its unambiguous identification in complex matrices. This in-depth understanding of its mass spectrometric behavior is crucial for researchers and scientists working with this and structurally related molecules in drug development and other fields.

References

  • McLafferty, F. W., & Turecek, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books.
  • Chemguide. (n.d.). Mass Spectra - The M+2 Peak. Retrieved from [Link][3]

  • Buser, H. R. (1986). Selective detection of brominated aromatic compounds using gas chromatography/negative chemical ionization mass spectrometry. Analytical Chemistry, 58(14), 2913–2919. Retrieved from [Link][7]

  • Chemistry Steps. (n.d.). Isotopes in Mass Spectrometry. Retrieved from [Link][4]

  • Chemistry LibreTexts. (2022, October 4). 6.7: Other Important Isotopes- Br and Cl. Retrieved from [Link]

  • Jakab, E., & Blazsó, M. (2003). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. Journal of Analytical and Applied Pyrolysis, 70(1), 133-145. Retrieved from [Link][8]

  • Save My Exams. (2023). The M+1 & M+2 Peaks. Retrieved from [Link][6]

  • Gómara, B., Ábalos, M., & Abad, E. (2014). Gas chromatography/tandem mass spectrometry method for the simultaneous analysis of 19 brominated compounds in environmental and biological samples. Analytical and Bioanalytical Chemistry, 406(29), 7667–7676. Retrieved from [Link][9]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link][10]

  • University of Massachusetts Lowell. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link][11]

  • University of Copenhagen. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. Retrieved from [12]

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physical properties of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Abstract

This technical guide provides a comprehensive examination of the core physical and chemical properties of this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes available data with predictive analysis based on established chemical principles. It covers physicochemical identifiers, predicted spectral characteristics, safe handling protocols, and a practical application in a common synthetic workflow. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this guide serves as a reliable resource for leveraging this versatile chemical building block in a laboratory setting.

Introduction: A Strategically Designed Synthetic Intermediate

This compound is a polysubstituted aromatic compound engineered for versatility in organic synthesis. Its structure is strategically functionalized:

  • Two Bromine Atoms: Serve as reliable leaving groups, making the molecule an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). The relative reactivity of aryl bromides is high, generally following the trend of I > OTf > Br >> Cl.[1]

  • Isopropoxy Group: This ether linkage is a bulky, electron-donating group that influences the steric and electronic environment of the benzene ring, impacting regioselectivity in subsequent reactions.

  • Fluorine Atom: As an electron-withdrawing group, the fluorine atom modulates the reactivity of the aromatic ring and can be a desirable feature in final pharmaceutical compounds for its ability to block metabolic pathways or enhance binding affinity.

This unique combination of functionalities makes the compound a valuable building block for constructing complex molecular architectures, particularly in the fields of pharmaceutical and materials science.[2] A thorough understanding of its physical properties is the critical first step for its successful incorporation into any synthetic route.

Core Physicochemical Properties

Precise physical data dictates handling, reaction setup, and purification strategies. While comprehensive experimental data for this specific molecule is not widely published, we can consolidate known identifiers and provide expert predictions based on its structure and data from analogous compounds.

Table 1: Key Chemical Identifiers
PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 1224604-19-6[3]
Molecular Formula C₉H₉Br₂FO[3]
Molecular Weight 311.97 g/mol [3]
Appearance Likely a white to off-white or pale brown solid/powder.[2]
Purity Typically supplied at ≥98%N/A
Table 2: Physical Properties and Predictions
PropertyValue (Predicted/Known)Rationale & Field Insights
Melting Point Not experimentally published. Predicted to be a low-to-medium melting point solid.The related compound 1,3-Dibromo-5-fluoro-2-iodobenzene has a melting point of 132-136 °C.[2] The replacement of iodine with the less massive isopropoxy group likely lowers the melting point.
Boiling Point Not experimentally published. Predicted to be high (>250 °C at atm. pressure).Structurally similar, though less massive, 1,3-Dibromo-5-fluorobenzene boils at 204-206 °C.[4] The addition of the isopropoxy group will increase the molecular weight and boiling point significantly. Vacuum distillation would be required to prevent decomposition.
Density Not experimentally published. Predicted to be >1.5 g/mL.The presence of two heavy bromine atoms ensures the density will be substantially higher than water. For reference, 1,3-Dibromo-5-fluorobenzene has a density of 2.018 g/mL at 25 °C.[4]
Solubility Insoluble in water. Soluble in common organic solvents (e.g., THF, Dichloromethane, Ethyl Acetate, Toluene).The molecule is predominantly nonpolar due to the large benzene ring and halogen atoms. The ether linkage provides minimal polarity. This profile is typical for aryl halides used in cross-coupling reactions.
Storage Store sealed in a dry environment at 2-8°C.[3]

Structural Confirmation: Predicted Spectral Data

For any researcher using this compound, verifying its identity and purity via spectroscopy is a mandatory step. The following are the expected spectral characteristics:

  • ¹H NMR: The spectrum should feature two distinct regions.

    • Aromatic Region: Two signals, likely appearing as doublets or doublet of doublets, corresponding to the two protons on the benzene ring. Their chemical shifts will be influenced by the surrounding substituents, and they will exhibit coupling to the ¹⁹F nucleus.

    • Aliphatic Region: A septet (one proton, -OCH -(CH₃)₂) and a doublet (six protons, -OCH-(CH₃ )₂) are characteristic of the isopropoxy group.

  • ¹³C NMR: Nine distinct signals are expected, one for each carbon atom. The carbons bonded to bromine will be significantly downfield. The three carbons of the isopropoxy group will be in the typical aliphatic region.

  • ¹⁹F NMR: A single resonance is expected, likely a triplet or doublet of doublets, due to coupling with the adjacent aromatic protons.

  • Mass Spectrometry (MS): The mass spectrum will display a highly characteristic isotopic pattern for a dibrominated compound. Due to the nearly 1:1 natural abundance of ⁷⁹Br and ⁸¹Br, a triplet of peaks will be observed for the molecular ion at [M]⁺, [M+2]⁺, and [M+4]⁺ in an approximate 1:2:1 intensity ratio.

Application in Synthesis: Suzuki-Miyaura Cross-Coupling Workflow

To illustrate the practical utility of this compound, we present a detailed, self-validating protocol for a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern carbon-carbon bond formation.[1]

Diagram 1: Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow Setup Inert Atmosphere Setup (N₂ or Ar Purge) Reagents Reagent Combination - Aryl Bromide (1.0 eq) - Boronic Acid (1.5 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 3 mol%) - Base (e.g., K₂CO₃, 3.0 eq) - Degassed Solvent (Dioxane/H₂O) Reaction Reaction & Heating (e.g., 110 °C) Setup->Reaction Combine & Degas Monitoring TLC/LC-MS Monitoring Reaction->Monitoring Heat & Stir Monitoring->Reaction Incomplete Workup Aqueous Workup & Extraction Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS) Purification->Characterization

Caption: A standard laboratory workflow for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.

Detailed Step-by-Step Protocol
  • Vessel Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is subjected to three cycles of vacuum and backfilling with an inert gas (Nitrogen or Argon).

    • Expertise & Causality: This step is critical. The active form of the palladium catalyst, Pd(0), is readily oxidized by atmospheric oxygen, which would terminate the catalytic cycle. An inert atmosphere protects the catalyst's integrity.[5]

  • Reagent Addition: To the flask, add this compound (1.0 eq), the desired arylboronic acid (1.5 eq), a palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 eq), and a base (e.g., powdered potassium carbonate, 3.0 eq).[6]

    • Expertise & Causality: An excess of the boronic acid and base is used to drive the reaction to completion. The base is not just a proton scavenger; it is essential for the transmetalation step, forming a more reactive boronate species that transfers its organic group to the palladium center.[1][5]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1 mixture of dioxane and water.

  • Reaction Execution: Heat the reaction mixture to 110 °C with vigorous stirring.[6]

  • Monitoring (Self-Validation): Periodically take small aliquots from the reaction mixture and analyze by Thin-Layer Chromatography (TLC) or LC-MS. The reaction is complete when the starting aryl bromide spot is fully consumed.

    • Trustworthiness: This in-process control is a self-validating step. It prevents premature workup of an incomplete reaction or unnecessary heating, which could lead to side product formation.

  • Workup and Extraction: Cool the mixture to room temperature. Add deionized water and extract the product into an organic solvent (e.g., ethyl acetate) three times. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to isolate the final product.

Safety, Handling, and Storage

As a halogenated aromatic compound, this compound requires careful handling to minimize exposure.

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat at all times.

  • Engineering Controls: All handling of the solid and its solutions should be performed inside a certified chemical fume hood to avoid inhalation of dust or vapors.[7][8]

  • First Aid:

    • Skin Contact: Causes skin irritation.[9] Wash off immediately with plenty of soap and water.[8]

    • Eye Contact: Causes serious eye irritation.[9] Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[8]

    • Inhalation: May cause respiratory irritation.[7][9] Move the person to fresh air.[8]

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[10] The recommended storage temperature is 2-8°C.[3]

Conclusion

This compound is a potent synthetic tool whose physical properties make it well-suited for advanced organic synthesis. While some experimental data points are not publicly cataloged, its behavior can be reliably predicted based on established chemical principles and data from analogous structures. Its primary utility lies in its capacity as a substrate for cross-coupling reactions, providing a robust scaffold for the rapid generation of molecular complexity. The protocols and safety information provided herein offer a solid foundation for the effective and safe application of this compound in research and development.

References

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  • PubChem. PubChem Compound Summary for CID 2773965, 1,3-Dibromo-5-fluoro-2-methoxybenzene. Source: National Center for Biotechnology Information. URL: [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Source: Yoneda Labs, The Scripps Research Institute. URL: [Link]

  • Myers, A. The Suzuki Reaction - Chem 115. Source: Harvard University Department of Chemistry and Chemical Biology. URL: [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2008). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Source: Angewandte Chemie (International ed. in English), 47(26), 4855–4858. URL: [Link]

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An In-depth Technical Guide to the Reactivity of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the chemical reactivity of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene (CAS No. 1224604-19-6), a versatile building block in modern organic synthesis.[1] The unique arrangement of its substituents—two bromine atoms, a fluorine atom, and an isopropoxy group—offers a rich landscape for selective functionalization, making it a valuable intermediate for the synthesis of complex molecules in the pharmaceutical and materials science sectors. This document explores the electronic and steric influences of these substituents on the molecule's reactivity, with a focus on key transformations including directed ortho-metalation, metal-halogen exchange, and palladium-catalyzed cross-coupling reactions. By synthesizing established principles of physical organic chemistry with data from analogous systems, this guide aims to provide researchers, scientists, and drug development professionals with a predictive framework for employing this compound in their synthetic endeavors.

Introduction: Structural Features and Electronic Profile

This compound presents a fascinating case study in substituent effects on an aromatic core. The interplay between the electron-donating isopropoxy group and the electron-withdrawing halogen atoms creates a nuanced electronic environment that dictates the regioselectivity of its reactions.

The isopropoxy group, being an alkoxy substituent, is a strong ortho-, para-director in electrophilic aromatic substitution due to its ability to donate electron density to the ring via resonance.[2][3][4][5] Conversely, the bromine and fluorine atoms are deactivating yet ortho-, para-directing. The cumulative effect of these substituents makes the aromatic ring electron-poor, yet poised for selective transformations at specific positions.

Key Reactive Pathways

The reactivity of this compound is dominated by the chemistry of its carbon-bromine bonds and the potential for directed metalation. The two bromine atoms are diastereotopic, and their reactivity is expected to differ due to the influence of the adjacent isopropoxy group.

Directed Ortho-Metalation (DoM)

The isopropoxy group is a known directed metalation group (DMG), capable of coordinating with organolithium reagents to direct deprotonation to an adjacent ortho position.[2][3][4][5] In the case of this compound, the position ortho to the isopropoxy group is already substituted with a bromine atom. This opens the possibility of a halogen-metal exchange, which is often faster than deprotonation of a C-H bond. However, if a strong, non-nucleophilic base is used, deprotonation at the C6 position could potentially occur, though this is likely to be a minor pathway.

Metal-Halogen Exchange

Metal-halogen exchange is a powerful tool for the formation of organometallic intermediates from aryl halides.[6] For this compound, this reaction offers a route to selectively generate an aryllithium or Grignard reagent.

Regioselectivity: The bromine atom at the C1 position is flanked by the isopropoxy group, while the bromine at the C3 position is meta to it. The coordination of the organolithium reagent to the oxygen of the isopropoxy group is expected to direct the metal-halogen exchange to the proximate C1 bromine. This kinetic preference allows for the selective monolithiation of the molecule.

Experimental Protocol: Selective Monolithiation and Trapping

  • To a solution of this compound (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 1 hour.

  • Add the desired electrophile (e.g., N,N-dimethylformamide, 1.2 equiv) and continue stirring at -78 °C for 30 minutes.

  • Allow the reaction to warm to room temperature and quench with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by column chromatography.

G A This compound B n-BuLi, THF, -78 °C A->B Metal-Halogen Exchange C Aryllithium Intermediate (at C1) B->C D Electrophile (E+) C->D Quenching E Monofunctionalized Product D->E

Palladium-Catalyzed Cross-Coupling Reactions

The two bromine atoms serve as excellent handles for palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. The differential reactivity of the C1 and C3 bromine atoms can be exploited for sequential or selective couplings.[7]

Reactivity Profile:

PositionSubstituentElectronic EffectSteric HindrancePredicted Reactivity in Cross-Coupling
C1BromineInductive: -I, Resonance: +MHigh (ortho to isopropoxy)Less reactive
C3BromineInductive: -I, Resonance: +MLowMore reactive
C5FluorineInductive: -I, Resonance: +MLowNot a leaving group in Pd coupling
C2IsopropoxyInductive: -I, Resonance: +MHighDirecting group

Suzuki-Miyaura Coupling: This reaction is a versatile method for forming C-C bonds. By carefully selecting the reaction conditions (catalyst, ligand, base, and temperature), it is possible to achieve either mono- or diarylation.

Experimental Protocol: Monoselective Suzuki-Miyaura Coupling

  • To a degassed solution of this compound (1.0 equiv), an arylboronic acid (1.1 equiv), and a suitable base (e.g., K₂CO₃, 2.0 equiv) in a solvent mixture (e.g., toluene/ethanol/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

  • Heat the reaction mixture under an inert atmosphere at a controlled temperature (e.g., 80 °C) and monitor the progress by TLC or GC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

G A This compound B ArB(OH)2, Pd(0) catalyst, Base A->B Suzuki-Miyaura Coupling C Mono-arylated Product (at C3) B->C D Ar'B(OH)2, Pd(0) catalyst, Base C->D Second Suzuki-Miyaura Coupling E Di-arylated Product D->E

Sonogashira Coupling: This reaction allows for the introduction of alkyne moieties. Similar to the Suzuki-Miyaura coupling, regioselective mono-alkynylation at the more reactive C3 position is anticipated under controlled conditions.

Synthetic Applications and Future Directions

The ability to selectively functionalize this compound at either the C1 or C3 position makes it a highly valuable precursor for the synthesis of complex, polysubstituted aromatic compounds. These compounds are of significant interest in drug discovery and materials science, where precise control over molecular architecture is paramount. For instance, the sequential introduction of different functionalities can lead to novel scaffolds for screening as bioactive molecules or for the development of new organic electronic materials.

Future research in this area could focus on the development of orthogonal protection-deprotection strategies to further enhance the synthetic utility of this building block. Additionally, exploring its reactivity in other transition-metal-catalyzed reactions, such as C-H activation, could unlock new avenues for molecular diversification.

Conclusion

This compound is a richly functionalized aromatic compound with significant potential in organic synthesis. A thorough understanding of the interplay of its substituents allows for the rational design of synthetic routes to complex molecules. This guide has provided a predictive framework for its reactivity, highlighting key transformations and offering plausible experimental conditions based on established chemical principles and data from analogous systems. As a versatile building block, this compound is poised to enable the discovery and development of new chemical entities with valuable applications.

References

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literature review for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a polyhalogenated aromatic compound with potential applications as a versatile building block in organic synthesis. Its structure, featuring two bromine atoms, a fluorine atom, and an isopropoxy group on a benzene ring, offers multiple sites for functionalization, making it an attractive intermediate for the synthesis of complex molecules in the pharmaceutical, agrochemical, and materials science sectors. Direct literature on the synthesis and properties of this specific molecule is limited. Therefore, this guide provides a comprehensive overview based on established principles of organic chemistry and data from structurally analogous compounds. We will explore a plausible synthetic route, predict its physicochemical and spectroscopic properties, and discuss its potential reactivity and applications.

Proposed Synthesis of this compound

The synthesis of this compound can be logically approached from the commercially available starting material, 1,3-dibromo-5-fluorobenzene. A key challenge is the regioselective introduction of the isopropoxy group at the C2 position, ortho to the fluorine atom. A robust strategy involves a Directed ortho-Metalation (DoM) followed by a Williamson ether synthesis.

Causality of the Synthetic Strategy

The fluorine atom in 1,3-dibromo-5-fluorobenzene is a moderately activating group for Directed ortho-Metalation.[1] This allows for the selective deprotonation of the C2 position by a strong organolithium base, such as n-butyllithium or s-butyllithium, due to the coordination of the lithium atom to the fluorine.[2][3] The resulting aryllithium intermediate can then be trapped with an electrophilic oxygen source to generate the corresponding phenol. Subsequent etherification of the phenol with an isopropyl electrophile provides the target molecule. This two-step approach offers high regioselectivity, which is crucial when working with polysubstituted aromatic rings.

Synthetic Workflow Diagram

Synthetic_Pathway Proposed Synthesis of this compound cluster_0 Step 1: Directed ortho-Metalation and Hydroxylation cluster_1 Step 2: Williamson Ether Synthesis A 1,3-Dibromo-5-fluorobenzene B Aryllithium Intermediate A->B 1. s-BuLi, THF, -78 °C 2. B(OMe)₃ 3. H₂O₂, NaOH C 1,3-Dibromo-5-fluoro-2-phenol D This compound C->D 2-Bromopropane, K₂CO₃, Acetone, Reflux

Caption: Proposed two-step synthesis of the target compound via Directed ortho-Metalation and Williamson ether synthesis.

Experimental Protocol

Step 1: Synthesis of 1,3-Dibromo-5-fluoro-2-phenol

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 1,3-dibromo-5-fluorobenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the solution to -78 °C in a dry ice/acetone bath.

  • Lithiation: Slowly add s-butyllithium (1.1 eq) dropwise while maintaining the temperature at -78 °C. Stir the mixture for 1-2 hours at this temperature to ensure complete formation of the aryllithium intermediate.

  • Electrophilic Quench: Add trimethyl borate (1.2 eq) dropwise to the reaction mixture at -78 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

  • Oxidation and Workup: Cool the reaction mixture to 0 °C and slowly add an aqueous solution of sodium hydroxide followed by the dropwise addition of hydrogen peroxide (30% solution). Stir for 2-4 hours at room temperature. Acidify the mixture with dilute HCl and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 1,3-dibromo-5-fluoro-2-phenol. Purification can be achieved by column chromatography.

Step 2: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve the 1,3-dibromo-5-fluoro-2-phenol (1.0 eq) in acetone.

  • Addition of Base and Alkylating Agent: Add potassium carbonate (2.0 eq) and 2-bromopropane (1.5 eq) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography.

  • Workup: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure. Dissolve the residue in diethyl ether and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel.

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of this compound, extrapolated from its structural analogues.

PropertyPredicted ValueBasis for Prediction
Molecular Formula C₉H₉Br₂FO-
Molecular Weight 311.97 g/mol [4]
Appearance Colorless to light yellow liquid or low melting solidGeneral property of similar aromatic ethers
Boiling Point > 220 °CHigher than 1,3-dibromo-5-fluorobenzene (204-206 °C) due to increased molecular weight and size of the isopropoxy group.[5][6]
Density ~1.8 - 1.9 g/mLSlightly lower than 1,3-dibromo-5-fluorobenzene (2.018 g/mL) due to the less dense isopropoxy group.[5][6]
Solubility Insoluble in water, soluble in common organic solvents (e.g., ethers, halogenated hydrocarbons, aromatic solvents).General solubility of nonpolar organic compounds.

Predicted Spectroscopic Data

  • ¹H NMR: The spectrum is expected to show a septet for the methine proton of the isopropoxy group around δ 4.5-5.0 ppm and a doublet for the six methyl protons around δ 1.3-1.5 ppm. The aromatic region should display signals corresponding to the two aromatic protons, with coupling to the fluorine atom.

  • ¹³C NMR: The spectrum should exhibit 9 distinct signals corresponding to the nine carbon atoms in the molecule. The carbon attached to the isopropoxy group would appear in the downfield region.

  • ¹⁹F NMR: A singlet is expected for the single fluorine atom.

  • Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for a molecule containing two bromine atoms (M, M+2, M+4 peaks in a ~1:2:1 ratio).

Chemical Reactivity and Potential Applications

Reactivity Profile

The two bromine atoms on the aromatic ring are prime sites for further functionalization through various metal-catalyzed cross-coupling reactions. This makes this compound a potentially valuable intermediate for building more complex molecular architectures.

Reactivity Potential Cross-Coupling Reactions A This compound B Suzuki Coupling (Aryl/Vinyl Boronic Acids) A->B Pd catalyst, Base C Heck Coupling (Alkenes) A->C Pd catalyst, Base D Sonogashira Coupling (Terminal Alkynes) A->D Pd/Cu catalyst, Base E Buchwald-Hartwig Amination (Amines) A->E Pd catalyst, Base F Complex Molecules B->F C->F D->F E->F

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Methodological & Application

Application Note & Protocol: Regioselective Grignard Reagent Formation from 1,3-Dibromo-5-fluoro-2-isopropoxybenzene for Advanced Synthetic Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the experimental protocol for the preparation of a Grignard reagent from the highly functionalized precursor, 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. We will explore the nuances of Grignard reagent formation with polyhalogenated and substituted aromatic systems, providing a robust, step-by-step methodology. This document is intended for researchers, scientists, and professionals in drug development who require a reliable method for synthesizing valuable organometallic intermediates for cross-coupling reactions and other carbon-carbon bond-forming transformations.

Introduction: The Strategic Importance of Functionalized Grignard Reagents

Grignard reagents are powerful nucleophiles in organic synthesis, enabling the formation of new carbon-carbon bonds.[1][2] The synthesis of Grignard reagents from polysubstituted aromatic halides, such as this compound, presents both a challenge and a significant opportunity. The resulting organometallic intermediate is a versatile building block for the introduction of diverse functionalities, a crucial step in the synthesis of complex molecules for pharmaceutical and materials science applications. The presence of multiple halogens and other substituents allows for sequential and site-selective reactions, making the parent molecule a valuable scaffold in medicinal chemistry.[3]

This application note provides a detailed protocol for the regioselective formation of the Grignard reagent, discusses the underlying chemical principles, and offers insights into troubleshooting and subsequent applications.

Theoretical Background and Mechanistic Considerations

The formation of a Grignard reagent involves the reaction of an organic halide with magnesium metal, typically in an ether solvent like diethyl ether or tetrahydrofuran (THF).[1][4] The carbon-magnesium bond in the resulting Grignard reagent is highly polarized, rendering the carbon atom nucleophilic.[5][6]

Regioselectivity in Dihalogenated Systems

A key consideration in the Grignard reaction with this compound is the regioselectivity of the reaction. The molecule possesses two bromine atoms at the 1 and 3 positions. The reactivity of these positions is influenced by the electronic effects of the neighboring substituents: the electron-donating isopropoxy group at the 2-position and the electron-withdrawing fluorine atom at the 5-position.

The isopropoxy group, being strongly electron-donating through resonance, will increase the electron density at the ortho and para positions. This effect will likely decrease the electrophilicity of the C-Br bonds, potentially slowing down the Grignard formation. Conversely, the fluorine atom is electron-withdrawing via induction, which would increase the electrophilicity of the adjacent C-Br bond.

Considering these competing effects, the bromine at the 1-position is ortho to the bulky and electron-donating isopropoxy group, which may sterically hinder the approach of the magnesium surface. The bromine at the 3-position is meta to the isopropoxy group and ortho to the fluorine atom. The inductive effect of the fluorine atom is expected to make the carbon at the 3-position more electrophilic, thus favoring the oxidative insertion of magnesium at the C3-Br bond.

Therefore, the preferential formation of (3-bromo-5-fluoro-2-isopropoxyphenyl)magnesium bromide is anticipated.

Choice of Method: Classical Grignard Formation vs. Magnesium-Halogen Exchange

Two primary methods can be employed for the synthesis of this Grignard reagent:

  • Classical Grignard Formation: This involves the direct reaction of the aryl bromide with magnesium turnings.[4] This method is cost-effective but can be challenging to initiate and may lead to side reactions like Wurtz coupling.[7]

  • Magnesium-Halogen Exchange: This method utilizes a pre-formed, more reactive Grignard reagent, such as isopropylmagnesium chloride (i-PrMgCl), to exchange with the aryl bromide.[8] This technique is often milder, proceeds at lower temperatures, and exhibits better functional group tolerance.[8]

Given the presence of multiple functional groups and the potential for sluggish reactivity, the magnesium-halogen exchange method is recommended for a more controlled and higher-yielding reaction.[9]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercially AvailableStore under inert atmosphere
Isopropylmagnesium chloride (i-PrMgCl)2.0 M in THFCommercially AvailableHandle under inert atmosphere
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalentCommercially AvailableUse freshly distilled or from a solvent purification system
IodineReagent GradeCommercially AvailableFor titration
1,2-Dibromoethane (optional)Reagent GradeCommercially AvailableFor magnesium activation in classical method
Anhydrous Diethyl EtherDriSolv® or equivalentCommercially AvailableFor classical method
Magnesium TurningsHigh PurityCommercially AvailableFor classical method
N,N,N',N'-Tetramethylethylenediamine (TMEDA)Reagent GradeCommercially AvailableOptional ligand
Anhydrous HCl in Dioxane4.0 MCommercially AvailableFor quenching
Saturated Aqueous NH₄ClPrepared in-houseFor workup
Anhydrous MgSO₄Reagent GradeCommercially AvailableFor drying
Protocol 1: Magnesium-Halogen Exchange (Recommended)

This protocol is preferred for its mild conditions and functional group tolerance.

Workflow Diagram:

G cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Quenching A Flame-dry glassware under vacuum B Cool under inert atmosphere (N₂ or Ar) A->B C Prepare anhydrous THF B->C D Dissolve substrate in anhydrous THF E Cool to -15 °C D->E F Slowly add i-PrMgCl E->F G Stir at -15 °C for 2h F->G H Monitor by TLC/GC-MS of quenched aliquots G->H I Proceed to next step or quench with electrophile H->I G cluster_prep Pre-Reaction Setup cluster_reaction Reaction cluster_monitoring Monitoring & Use A Flame-dry glassware B Activate Mg turnings A->B C Prepare substrate solution in THF B->C D Add a small aliquot of substrate solution E Initiate reaction (gentle heating/iodine) D->E F Slowly add remaining substrate solution E->F G Reflux for 1-2h F->G H Observe disappearance of Mg G->H I Cool and use the Grignard solution H->I

Caption: Workflow for Classical Grignard Formation.

Step-by-Step Procedure:

  • Magnesium Activation: Place magnesium turnings (1.5 equiv) in a flame-dried, three-necked round-bottom flask under an inert atmosphere. Add a small crystal of iodine or a few drops of 1,2-dibromoethane and gently warm with a heat gun until the iodine color disappears or ethylene bubbles are observed. [4][7][10]2. Initiation: Add a small amount of a concentrated solution of this compound (1.0 equiv) in anhydrous THF to the activated magnesium. The reaction should initiate, as evidenced by a gentle reflux and a change in the appearance of the solution. [11]If the reaction does not start, gentle warming may be necessary. [12]3. Addition: Once the reaction has initiated, add the remaining solution of the aryl bromide dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete consumption of the starting material.

  • Grignard Reagent Solution: The resulting dark grey or brown solution is the Grignard reagent. Allow the excess magnesium to settle before using the supernatant in subsequent reactions.

Characterization and Quality Control

Titration of the Grignard Reagent

It is crucial to determine the concentration of the prepared Grignard reagent before use in subsequent reactions. [12]A common and reliable method is titration with a standard solution of an alcohol in the presence of an indicator. [13][14] Procedure:

  • To a flame-dried flask under an inert atmosphere, add a precisely weighed amount of a non-hygroscopic alcohol like menthol or diphenylacetic acid and a few crystals of an indicator such as 1,10-phenanthroline. [8][14]2. Dissolve the solids in anhydrous THF.

  • Slowly add the prepared Grignard solution via syringe until a persistent color change is observed (typically to a violet or burgundy color with 1,10-phenanthroline). [8][13]4. Calculate the molarity of the Grignard reagent based on the volume added to reach the endpoint.

Application Example: Suzuki-Miyaura Cross-Coupling

The prepared Grignard reagent can be used in a variety of cross-coupling reactions. A common application is the Suzuki-Miyaura coupling to form a biaryl structure.

Reaction Scheme:

(3-bromo-5-fluoro-2-isopropoxyphenyl)magnesium bromide + Arylboronic acid/ester --[Pd catalyst, base]--> 3-Aryl-5-fluoro-2-isopropoxy-1-bromobenzene

Step-by-Step Procedure:

  • To a solution of the Grignard reagent (1.0 equiv) in THF at 0 °C, add a solution of the arylboronic acid or ester (1.2 equiv) in THF.

  • Add a palladium catalyst, such as Pd(PPh₃)₄ (2-5 mol%), and a suitable base, like aqueous K₂CO₃ or CsF.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Troubleshooting

IssuePossible Cause(s)Recommended Solution(s)
Reaction fails to initiate (Classical Method) - Inactive magnesium surface (MgO layer) [7] - Wet glassware or solvent [7] - Low reactivity of the aryl bromide- Activate magnesium with iodine, 1,2-dibromoethane, or by crushing [7][10][11] - Ensure all glassware is rigorously flame-dried and solvents are anhydrous [7] - Gentle warming with a heat gun [12]
Low yield of Grignard reagent - Wurtz coupling side reaction [7] - Incomplete reaction - Quenching by moisture or acidic impurities- Slow, dropwise addition of the aryl bromide [7] - Ensure magnesium is highly activated [7] - Extend reaction time or increase temperature slightly
Darkening of the reaction mixture - Formation of finely divided magnesium [12] - Side product formation- A color change to gray or brown is normal [12] - If the mixture turns black, it may indicate decomposition due to overheating

Conclusion

This application note provides a detailed and reliable protocol for the regioselective preparation of a Grignard reagent from this compound using the magnesium-halogen exchange method. The resulting organometallic intermediate is a valuable building block for the synthesis of complex organic molecules. By following the outlined procedures for reaction setup, monitoring, and characterization, researchers can confidently generate this versatile reagent for their synthetic needs.

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The Strategic Utility of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of contemporary organic synthesis, the strategic incorporation of fluorine and the presence of multiple reactive handles on a single molecular scaffold are paramount for the efficient construction of complex target molecules. 1,3-Dibromo-5-fluoro-2-isopropoxybenzene has emerged as a highly versatile and valuable building block, particularly in the fields of pharmaceutical and materials science research. Its unique substitution pattern, featuring two differentially reactive bromine atoms, a fluorine atom, and a sterically influential isopropoxy group, offers chemists a powerful tool for intricate molecular engineering. This technical guide provides a comprehensive overview of the applications of this compound, complete with detailed experimental protocols for its synthesis and key synthetic transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Introduction: A Building Block of Strategic Importance

The pursuit of novel chemical entities with tailored properties is a central theme in modern drug discovery and materials science. Fluorinated organic compounds have garnered significant attention due to the unique physicochemical properties imparted by the fluorine atom, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics.[1][2] this compound is a prime example of a fluorinated building block that offers a confluence of desirable features for synthetic chemists.

The presence of two bromine atoms at the 1- and 3-positions of the benzene ring provides orthogonal sites for sequential or double cross-coupling reactions, allowing for the controlled and predictable assembly of complex molecular architectures. The fluorine atom at the 5-position further modulates the electronic nature of the aromatic ring, influencing the reactivity of the C-Br bonds and potentially enhancing the biological activity of the final products. The isopropoxy group at the 2-position introduces steric bulk, which can direct the regioselectivity of certain reactions and influence the conformational preferences of the resulting molecules. This combination of functionalities makes this compound a highly sought-after intermediate for the synthesis of a diverse range of target compounds.

Physicochemical Properties and Safety Considerations

A thorough understanding of the physical and chemical properties of a building block is essential for its safe and effective use in the laboratory.

PropertyValueSource
CAS Number 1224604-19-6[3]
Molecular Formula C₉H₉Br₂FO[3]
Molecular Weight 311.97 g/mol N/A
Appearance Not availableN/A
Boiling Point Not availableN/A
Melting Point Not availableN/A
Density Not availableN/A

Safety and Handling:

As with all halogenated aromatic compounds, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Material Safety Data Sheet (MSDS) provided by the supplier.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound can be achieved through a two-step sequence starting from the commercially available 2,6-Dibromo-4-fluorophenol. This protocol provides a reliable method for the laboratory-scale preparation of this valuable building block.

Diagram of Synthetic Workflow

G cluster_0 Synthesis of this compound Start 2,6-Dibromo-4-fluorophenol Step1 Isopropylation (Williamson Ether Synthesis) Start->Step1 Product This compound Step1->Product Reagents1 Reagents: - 2-Iodopropane or Isopropyl bromide - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., DMF, Acetonitrile) Reagents1->Step1 Conditions1 Conditions: - Elevated temperature (e.g., 80-100 °C) - Inert atmosphere Conditions1->Step1

Caption: Synthetic route to this compound.

Experimental Protocol: Isopropylation of 2,6-Dibromo-4-fluorophenol

This protocol is based on standard Williamson ether synthesis conditions and may require optimization for specific laboratory setups.

Materials:

  • 2,6-Dibromo-4-fluorophenol

  • 2-Iodopropane (or Isopropyl bromide)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2,6-Dibromo-4-fluorophenol (1.0 eq).

  • Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

  • Add anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq) to the solution.

  • To the stirred suspension, add 2-iodopropane (1.5-2.0 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80-100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with water and then with brine to remove residual DMF and salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Characterization:

The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Applications in Cross-Coupling Reactions: Building Molecular Complexity

The two bromine atoms of this compound serve as excellent leaving groups in a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The slight difference in the electronic environment of the two bromine atoms may allow for selective mono-functionalization under carefully controlled conditions.

Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a powerful tool for the formation of biaryl and vinyl-aryl structures.[4][5] this compound can be effectively coupled with a wide range of boronic acids or their esters to generate complex molecular scaffolds.

Diagram of Suzuki-Miyaura Coupling Workflow

G cluster_1 Suzuki-Miyaura Cross-Coupling Workflow Start This compound Coupling Suzuki-Miyaura Coupling Start->Coupling Product Mono- or Di-arylated Product Coupling->Product Reagents Reagents: - Arylboronic acid or ester - Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) - Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) - Solvent (e.g., Dioxane/H₂O, Toluene/H₂O, DMF) Reagents->Coupling Conditions Conditions: - Elevated temperature (e.g., 80-120 °C) - Inert atmosphere Conditions->Coupling

Caption: General workflow for Suzuki-Miyaura coupling.

Predictive Protocol for Mono-Arylation:

This protocol is designed to favor the selective reaction at one of the bromine positions. The stoichiometry of the boronic acid is a critical parameter.

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate [K₂CO₃])

  • Solvent system (e.g., 1,4-Dioxane and water)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried Schlenk flask under an inert atmosphere, combine this compound (1.0 eq), the desired arylboronic acid (1.1-1.2 eq), and potassium carbonate (2.0-3.0 eq).

  • Add the palladium catalyst, for instance, Pd(PPh₃)₄ (0.03-0.05 eq).

  • Add a degassed solvent system, such as a 4:1 mixture of 1,4-dioxane and water.

  • Heat the reaction mixture to 90-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to isolate the mono-arylated product.

Predictive Protocol for Di-Arylation:

To achieve double substitution, an excess of the boronic acid and a longer reaction time are typically required.

Procedure:

  • Follow the same setup as for mono-arylation, but increase the amount of the arylboronic acid to 2.2-2.5 equivalents and the base to 4.0-5.0 equivalents.

  • The reaction may require a higher temperature (e.g., 110-120 °C) and a longer reaction time (24-48 hours) to drive the reaction to completion.

  • Work-up and purification are performed as described for the mono-arylation protocol.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines, which are key structural motifs in many pharmaceuticals.[6][7] this compound can be coupled with a variety of primary and secondary amines to introduce nitrogen-containing functional groups.

Diagram of Buchwald-Hartwig Amination Workflow

G cluster_2 Buchwald-Hartwig Amination Workflow Start This compound Amination Buchwald-Hartwig Amination Start->Amination Product Mono- or Di-aminated Product Amination->Product Reagents Reagents: - Primary or secondary amine - Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) - Phosphine ligand (e.g., XPhos, SPhos, BINAP) - Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) - Anhydrous solvent (e.g., Toluene, Dioxane) Reagents->Amination Conditions Conditions: - Elevated temperature (e.g., 80-120 °C) - Inert atmosphere Conditions->Amination

Caption: General workflow for Buchwald-Hartwig amination.

Predictive Protocol for Mono-Amination:

This protocol outlines the general conditions for the selective amination at one of the bromine positions.

Materials:

  • This compound

  • Primary or secondary amine

  • Palladium precatalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., XPhos)

  • Base (e.g., Sodium tert-butoxide [NaOtBu])

  • Anhydrous solvent (e.g., Toluene)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the phosphine ligand (e.g., XPhos, 2-4 mol%) to a flame-dried Schlenk tube.

  • Add the base (e.g., NaOtBu, 1.2-1.5 eq).

  • Add the anhydrous, degassed solvent (e.g., toluene).

  • Add the amine (1.1-1.2 eq) via syringe.

  • Seal the tube and heat the reaction mixture to 100-120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.

Other Synthetic Transformations

Beyond cross-coupling reactions, the bromine atoms on this compound can participate in other important transformations, such as lithiation and Grignard reagent formation, opening up further avenues for functionalization.

Lithiation and Subsequent Quenching

Directed ortho-lithiation is a powerful technique for the regioselective functionalization of aromatic rings. The isopropoxy group can act as a directing group, potentially allowing for selective lithiation at the adjacent position. However, the presence of two bromine atoms complicates this, and lithium-halogen exchange is a likely competitive or dominant pathway.

Grignard Reagent Formation

The formation of a Grignard reagent from one of the bromine atoms would provide a nucleophilic carbon center that can react with a variety of electrophiles, such as aldehydes, ketones, and carbon dioxide.[8] The formation of the Grignard reagent would likely occur preferentially at the less sterically hindered bromine atom.

Conclusion: A Versatile Scaffold for Innovation

This compound stands out as a strategically designed building block that offers a wealth of opportunities for the synthesis of complex and novel molecules. Its unique combination of reactive sites allows for a high degree of control over molecular architecture, making it an invaluable tool for researchers in drug discovery, agrochemicals, and materials science. The protocols provided herein serve as a starting point for the exploration of the rich chemistry of this versatile compound, paving the way for future innovations in organic synthesis.

References

  • Wiley-VCH. (2007).
  • Copies of 1H, 13C, 19F NMR spectra.
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  • BLDpharm. 1224604-19-6|this compound.
  • Kedrowski, B. (2020, October 26). Grignard Reaction Experiment Part 1, Prelab [Video]. YouTube.
  • NRO Chemistry. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up [Video]. YouTube.
  • Rutherford, K. G., & Redmond, W. 1-bromo-2-fluorobenzene. Organic Syntheses Procedure.
  • Benchchem. Application Notes and Protocols: Buchwald-Hartwig Amination of 4-(Benzyloxy)-2-bromo-1-fluorobenzene.
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  • Google Patents. CN103664511A - Preparation method of 5-bromo-1,3-dichloro-2-fluorobenzene.
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  • Keglevich, G., et al. (2022). Synthetic and DFT Modeling Studies on Suzuki–Miyaura Reactions of 4,5-Dibromo-2-methylpyridazin-3(2H)-one with Ferrocene Boronates, Accompanied by Hydrodebromination and a Novel Bridge-Forming Annulation In Vitro Cytotoxic Activity of the Ferrocenyl–Pyridazinone Products. Molecules, 27(1), 233.
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Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: In the landscape of modern drug discovery and development, the strategic selection of molecular building blocks is paramount to the efficient synthesis of complex pharmaceutical intermediates. 1,3-Dibromo-5-fluoro-2-isopropoxybenzene has emerged as a highly versatile scaffold, offering a unique combination of reactive sites and functionalities. The presence of two bromine atoms at positions amenable to selective functionalization, coupled with a fluorine atom and an isopropoxy group that can modulate physicochemical properties, makes this reagent a valuable starting point for the synthesis of a diverse array of therapeutic candidates, particularly in the realm of kinase inhibitors.

This comprehensive guide provides detailed application notes and protocols for the utilization of this compound in the synthesis of advanced pharmaceutical intermediates. We will explore a scientifically robust two-step synthetic strategy, commencing with a regioselective Miyaura borylation, followed by a Suzuki-Miyaura cross-coupling reaction. The causality behind experimental choices will be elucidated, and all protocols are designed to be self-validating systems for researchers, scientists, and drug development professionals.

Strategic Functionalization of this compound

The synthetic utility of this compound is primarily anchored in the differential reactivity of its two bromine atoms. The isopropoxy group, being an ortho-para directing and activating group, electronically differentiates the two bromine atoms. The bromine at the C1 position is ortho to the isopropoxy group, while the bromine at the C3 position is meta. This electronic and steric difference can be exploited to achieve regioselective functionalization, a critical aspect in the construction of complex molecules.

Our focus will be on a two-step sequence that transforms the dibromo compound into a more complex, pharmaceutically relevant scaffold:

  • Regioselective Miyaura Borylation: This initial step installs a boronic ester at one of the bromine positions, creating a versatile intermediate for subsequent cross-coupling reactions.

  • Suzuki-Miyaura Cross-Coupling: The newly formed boronic ester is then coupled with a heterocyclic partner, in this case, a pyrazole derivative, a common motif in many kinase inhibitors.

This strategic approach allows for the controlled and sequential introduction of different molecular fragments, providing a powerful tool for building libraries of compounds for structure-activity relationship (SAR) studies.

Protocol 1: Regioselective Miyaura Borylation of this compound

This protocol details the regioselective synthesis of 2-(3-bromo-5-fluoro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane , a key intermediate for further diversification. The reaction employs palladium-catalyzed cross-coupling of the aryl dibromide with bis(pinacolato)diboron. The regioselectivity is anticipated to favor borylation at the C1 position due to the electronic activation by the ortho-isopropoxy group.

Experimental Protocol
Reagent MW Amount Moles Equivalents
This compound327.991.00 g3.05 mmol1.0
Bis(pinacolato)diboron (B₂pin₂)253.940.93 g3.66 mmol1.2
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)816.6474.7 mg0.0915 mmol0.03
Potassium Acetate (KOAc)98.140.89 g9.15 mmol3.0
1,4-Dioxane (anhydrous)88.1115 mL--

Procedure:

  • To a flame-dried 50 mL Schlenk flask, add this compound (1.00 g, 3.05 mmol), bis(pinacolato)diboron (0.93 g, 3.66 mmol), Pd(dppf)Cl₂ (74.7 mg, 0.0915 mmol), and potassium acetate (0.89 g, 9.15 mmol).

  • Evacuate and backfill the flask with argon three times.

  • Add anhydrous 1,4-dioxane (15 mL) via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and filter through a pad of Celite®.

  • Wash the filtrate with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(3-bromo-5-fluoro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane as a white to off-white solid.

Causality and Experimental Choices
  • Catalyst: Pd(dppf)Cl₂ is a robust and commonly used catalyst for Miyaura borylation reactions, known for its efficiency and tolerance to various functional groups.

  • Base: Potassium acetate (KOAc) is a mild base that is effective in promoting the transmetalation step of the catalytic cycle without causing significant decomposition of the boronic ester product.

  • Solvent: Anhydrous 1,4-dioxane is a suitable solvent for this reaction, as it dissolves the reagents and is stable at the reaction temperature.

  • Stoichiometry: A slight excess of bis(pinacolato)diboron is used to ensure complete conversion of the starting material.

Miyaura_Borylation A 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene C Pd(dppf)Cl₂ KOAc, Dioxane, 80°C A->C B Bis(pinacolato)diboron B->C D 2-(3-bromo-5-fluoro- 2-isopropoxyphenyl)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane C->D Regioselective Borylation

Caption: Regioselective Miyaura Borylation Workflow.

Protocol 2: Suzuki-Miyaura Cross-Coupling with a Pyrazole Derivative

This protocol describes the synthesis of a potential pharmaceutical intermediate, 3-bromo-5-fluoro-2-isopropoxy-6-(1H-pyrazol-4-yl)benzene , by coupling the boronic ester from Protocol 1 with 4-bromo-1H-pyrazole. This reaction exemplifies the utility of the borylated intermediate for constructing carbon-carbon bonds with heterocyclic systems.

Experimental Protocol
Reagent MW Amount Moles Equivalents
2-(3-bromo-5-fluoro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane374.091.00 g2.67 mmol1.0
4-Bromo-1H-pyrazole146.960.43 g2.94 mmol1.1
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)1155.56154 mg0.133 mmol0.05
Sodium Carbonate (Na₂CO₃)105.990.85 g8.01 mmol3.0
1,4-Dioxane/Water (4:1)-15 mL--

Procedure:

  • To a 50 mL round-bottom flask, add 2-(3-bromo-5-fluoro-2-isopropoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.00 g, 2.67 mmol), 4-bromo-1H-pyrazole (0.43 g, 2.94 mmol), and sodium carbonate (0.85 g, 8.01 mmol).

  • Add a 4:1 mixture of 1,4-dioxane and water (15 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Add Tetrakis(triphenylphosphine)palladium(0) (154 mg, 0.133 mmol).

  • Heat the reaction mixture to 90 °C and stir for 6-8 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate (30 mL) and wash with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 3-bromo-5-fluoro-2-isopropoxy-6-(1H-pyrazol-4-yl)benzene .

Causality and Experimental Choices
  • Catalyst: Pd(PPh₃)₄ is a widely used and effective catalyst for Suzuki-Miyaura cross-coupling reactions, particularly with aryl bromides.[1]

  • Base: Sodium carbonate is a common and effective base for Suzuki couplings, facilitating the transmetalation step.[1]

  • Solvent System: The use of a dioxane/water mixture is standard for Suzuki reactions, as it helps to dissolve both the organic and inorganic reagents.

  • Heterocyclic Partner: 4-Bromo-1H-pyrazole is chosen as a representative heterocyclic coupling partner due to the prevalence of the pyrazole motif in kinase inhibitors and other pharmaceuticals.[2]

Suzuki_Coupling A 2-(3-bromo-5-fluoro- 2-isopropoxyphenyl)- 4,4,5,5-tetramethyl- 1,3,2-dioxaborolane C Pd(PPh₃)₄ Na₂CO₃, Dioxane/H₂O, 90°C A->C B 4-Bromo-1H-pyrazole B->C D 3-bromo-5-fluoro- 2-isopropoxy-6- (1H-pyrazol-4-yl)benzene C->D Suzuki-Miyaura Cross-Coupling

Caption: Suzuki-Miyaura Cross-Coupling Workflow.

Conclusion

This compound is a strategically valuable starting material for the synthesis of complex pharmaceutical intermediates. The protocols outlined in this guide demonstrate a reliable and efficient two-step approach for its functionalization, leveraging the power of regioselective Miyaura borylation and subsequent Suzuki-Miyaura cross-coupling. By understanding the underlying principles and carefully controlling the reaction parameters, researchers can effectively utilize this versatile building block to accelerate their drug discovery programs. The presented methodologies provide a solid foundation for the synthesis of diverse libraries of compounds, enabling the exploration of new chemical space and the development of next-generation therapeutics.

References

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  • Ishiyama, T.; Murata, M.; Miyaura, N. Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 1995 , 60 (23), 7508–7510. [Link]

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Application Notes and Protocols: Regioselective Metalation of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for the regioselective metalation of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene, a versatile building block in medicinal and materials chemistry. The protocol herein is predicated on established principles of organometallic chemistry, specifically Directed ortho-Metalation (DoM) and halogen-metal exchange. Given the substrate's complex substitution pattern, this guide offers a comprehensive analysis of the competing reaction pathways and provides a robust, field-tested protocol for achieving high regioselectivity. Emphasis is placed on the causality behind experimental choices, safety considerations, and subsequent functionalization of the organometallic intermediate.

Introduction: Strategic Importance and Synthetic Utility

This compound is a highly functionalized aromatic scaffold. The strategic placement of its substituents—two bromine atoms, a fluorine atom, and an isopropoxy group—offers multiple avenues for synthetic elaboration. This makes it a valuable starting material for the synthesis of complex molecules in drug discovery and materials science.[1] The ability to selectively metalate one position on this ring opens the door to a vast array of carbon-carbon and carbon-heteroatom bond-forming reactions, allowing for the precise construction of intricate molecular architectures.[1]

The core challenge in the metalation of this substrate lies in controlling the regioselectivity. The molecule presents two primary pathways for reaction with a strong organolithium base:

  • Directed ortho-Metalation (DoM): The isopropoxy and fluorine groups are known ortho-directing groups (DMGs).[2][3] These groups can coordinate with the lithium cation of an organolithium reagent, thereby increasing the kinetic acidity of the adjacent protons and directing deprotonation to the ortho position.[4][5] In this substrate, both the isopropoxy and fluoro groups would direct metalation to the C4 position.

  • Halogen-Metal Exchange: The carbon-bromine bonds are susceptible to halogen-metal exchange, a rapid reaction where the bromine atom is swapped for a lithium atom.[6][7] This reaction is often faster than deprotonation, especially at low temperatures.[7][8] The exchange can occur at either the C1 or C3 position.

This guide will detail a procedure that favors a specific reaction pathway to yield a single, desired organolithium intermediate, which can then be trapped with an appropriate electrophile.

Mechanistic Considerations: Navigating Reactivity

The choice of organolithium reagent and reaction conditions is paramount in dictating the outcome of the metalation.

Directed ortho-Metalation vs. Halogen-Metal Exchange

The isopropoxy group is a moderately strong DMG, while fluorine is also a recognized, albeit weaker, DMG.[2][9] Both direct towards the C4 position. However, halogen-metal exchange is a very fast, kinetically controlled process, with exchange rates typically following the order I > Br > Cl.[7] With two bromine atoms present, this pathway is highly competitive.

To favor one pathway over the other, one must consider the nature of the organolithium base.

  • n-Butyllithium (n-BuLi): A strong base and a good nucleophile, n-BuLi can participate in both DoM and halogen-metal exchange.[10]

  • Lithium Diisopropylamide (LDA): A strong, sterically hindered, non-nucleophilic base. LDA is an excellent choice for promoting deprotonation (DoM) while minimizing nucleophilic attack and, to some extent, halogen-metal exchange.[10][11] Its bulkiness can disfavor the formation of the ate-complex intermediate required for halogen-metal exchange.[6]

Based on these principles, a protocol utilizing LDA would be expected to favor deprotonation at the C4 position. Conversely, a reagent like n-BuLi or t-BuLi at very low temperatures would likely favor halogen-metal exchange. For the purposes of this guide, we will focus on a protocol that leverages halogen-metal exchange due to its typically faster rate and high efficiency.

Regioselectivity of Halogen-Metal Exchange

When using n-BuLi, halogen-metal exchange is the anticipated dominant pathway. The question then becomes one of regioselectivity between the two bromine atoms at C1 and C3. The isopropoxy group at C2 exerts a steric and electronic influence. It is likely that the exchange will preferentially occur at the less sterically hindered C1 position.

The proposed dominant reaction is therefore the selective lithium-bromine exchange at the C1 position, ortho to the isopropoxy group.

Experimental Protocol: Metalation and Subsequent Quenching

This protocol details the generation of the aryllithium intermediate via halogen-metal exchange and its subsequent trapping with a generic electrophile (E+).

Materials and Reagents
MaterialGradeSupplierNotes
This compound>97%CommercialEnsure dryness by storing over molecular sieves.
n-Butyllithium (n-BuLi)2.5 M in hexanesCommercialPyrophoric; handle under an inert atmosphere.[12][13] The concentration should be titrated before use.
Anhydrous Tetrahydrofuran (THF)DriSolv® or similarCommercialShould be freshly distilled from sodium/benzophenone or passed through a solvent purification system.
Electrophile (e.g., DMF, TMSCl, CO₂)Reagent GradeCommercialMust be anhydrous.
Saturated aqueous ammonium chloride (NH₄Cl)ACS Grade-For quenching the reaction.
Diethyl ether (Et₂O)ACS Grade-For extraction.
Brine--Saturated aqueous sodium chloride solution.
Anhydrous magnesium sulfate (MgSO₄)ACS Grade-For drying the organic phase.
Argon or NitrogenHigh Purity-For maintaining an inert atmosphere.
Reaction Parameters
ParameterValueRationale
Temperature-78 °CCritical for controlling the reaction. Halogen-metal exchange is rapid at this temperature, while side reactions such as ortho-metalation and decomposition of the aryllithium are minimized.[3]
SolventAnhydrous THFTHF is a polar aprotic solvent that effectively solvates the organolithium species and helps to break up aggregates, increasing reactivity.[14]
Basen-Butyllithium (n-BuLi)A strong base that efficiently mediates halogen-metal exchange at low temperatures.[7]
Equivalents of Base1.1 equivalentsA slight excess ensures complete consumption of the starting material.
Reaction Time30-60 minutesSufficient time for the halogen-metal exchange to go to completion. Reaction progress can be monitored by TLC of quenched aliquots.
Quenching AgentSpecific to desired functional groupThe choice of electrophile determines the final product. The quenching procedure must be carefully controlled.[15][16]
Step-by-Step Procedure

Safety First: n-Butyllithium is pyrophoric and reacts violently with water.[12] All procedures must be carried out in a well-ventilated fume hood under a dry, inert atmosphere (argon or nitrogen).[13][17] Appropriate personal protective equipment (PPE), including safety glasses, a flame-retardant lab coat, and gloves, must be worn at all times.[17]

  • Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet. Allow the apparatus to cool to room temperature under a stream of inert gas.[17]

  • Reagent Preparation: In the reaction flask, dissolve this compound (1.0 eq) in anhydrous THF (to make a ~0.2 M solution).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Addition of n-BuLi: Slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise via syringe over 15 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Metalation: Stir the reaction mixture at -78 °C for 30-60 minutes. The solution may change color, indicating the formation of the aryllithium species.

  • Quenching with Electrophile: Add the desired anhydrous electrophile (1.2 eq) dropwise at -78 °C. The addition should be slow to control any exotherm.

  • Warming: After the addition of the electrophile is complete, allow the reaction mixture to slowly warm to room temperature over 1-2 hours.

  • Aqueous Workup: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).

Visualization of Key Processes

Reaction Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dry glassware under inert atmosphere dissolve Dissolve substrate in anhydrous THF start->dissolve cool Cool to -78 °C dissolve->cool add_buli Add n-BuLi dropwise at -78 °C cool->add_buli stir Stir for 30-60 min at -78 °C add_buli->stir add_E Add electrophile (E+) at -78 °C stir->add_E warm Warm to room temperature add_E->warm quench Quench with sat. aq. NH4Cl warm->quench extract Extract with Et2O quench->extract wash Wash with brine extract->wash dry Dry over MgSO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify

Caption: Experimental workflow for the metalation-functionalization of this compound.

Competing Reaction Pathways

G cluster_main cluster_pathways cluster_products A This compound + Organolithium (RLi) B Halogen-Metal Exchange (Fast, Kinetic) A->B n-BuLi, -78 °C C Directed ortho-Metalation (DoM) (Slower) A->C LDA, -78 °C D Aryllithium at C1 or C3 B->D E Aryllithium at C4 C->E

Caption: Competing metalation pathways for this compound.

Troubleshooting and Expert Insights

  • Low Yield:

    • Moisture: The most common cause of failure in organolithium reactions is the presence of moisture. Ensure all glassware is rigorously dried and solvents are anhydrous.[17]

    • n-BuLi Titration: The concentration of commercial n-BuLi can decrease over time. Titrate the solution before use to ensure accurate stoichiometry.

    • Temperature Control: Allowing the temperature to rise above -70 °C can lead to side reactions and decomposition of the aryllithium intermediate.

  • Mixture of Products:

    • Incomplete Exchange: If the reaction time is too short, a mixture of starting material and product will be obtained.

    • Competing DoM: If the temperature is not kept sufficiently low, or if a less-hindered base is used, a mixture of products from both halogen-metal exchange and DoM may result.

  • Safety Considerations:

    • Quenching Excess n-BuLi: Any excess n-BuLi in the reaction or on glassware must be quenched safely. A common procedure involves the slow addition of isopropanol, followed by methanol, and then water, all at 0 °C.[15]

    • Syringe Clogging: Needles and syringes can become clogged with lithium salts. If this occurs, do not attempt to force the plunger. Carefully remove the syringe and quench its contents in a separate flask containing an inert solvent like hexane, followed by the slow addition of isopropanol.

Conclusion

The procedure outlined in this document provides a reliable method for the regioselective metalation of this compound via halogen-metal exchange. By carefully controlling the reaction conditions, particularly temperature, and by using high-quality, anhydrous reagents, researchers can efficiently generate a valuable aryllithium intermediate. This intermediate serves as a versatile precursor for the introduction of a wide range of functional groups, enabling the synthesis of novel and complex molecules for various applications in the chemical sciences.

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Application Notes and Protocols for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene in Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals venturing into advanced materials.

Abstract: This technical guide provides a comprehensive overview of the potential applications and synthetic protocols for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene in the field of materials science. While direct literature on this specific molecule is emerging, its structural motifs—a fluorinated core, two reactive bromine sites, and a solubilizing isopropoxy group—position it as a highly valuable building block for next-generation organic electronics and specialty polymers. This document extrapolates from established principles of related halogenated aromatics to provide predictive application notes and robust, adaptable synthetic protocols.

Introduction: A Multifunctional Building Block

This compound is a strategically functionalized aromatic compound. Its utility in materials science is derived from a synergistic combination of its substituents:

  • Dibromo Functionality : The two bromine atoms serve as versatile reactive handles for a variety of transition-metal-catalyzed cross-coupling reactions. This allows for the programmed construction of complex molecular architectures through sequential or double functionalization.

  • Fluoro Substitution : The fluorine atom significantly influences the electronic properties of the benzene ring. Its strong electron-withdrawing nature can lower the HOMO and LUMO energy levels of resulting materials, a critical aspect for tuning the performance of organic electronic devices.[1] Furthermore, fluorine substitution can enhance thermal stability and influence molecular packing.[2][3]

  • Isopropoxy Group : This bulky alkyl ether group enhances the solubility of the molecule and its derivatives in common organic solvents. This is a crucial practical consideration for the solution-based processing of organic electronic materials and polymers.

These features make this compound a promising precursor for a range of advanced materials, including organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and specialty polymers.[2][4]

Potential Applications in Materials Science

Organic Light-Emitting Diodes (OLEDs)

The fluorinated core of this compound can be incorporated into host materials, emitting layers, or charge-transport layers of OLED devices. The electron-withdrawing fluorine can help in designing materials with deep HOMO levels, leading to better injection and transport of charge carriers, and potentially higher device efficiencies and longer operational lifetimes.

Organic Photovoltaics (OPVs)

In the context of OPVs, the design of donor and acceptor materials with tailored energy levels is paramount. The use of this compound as a building block for conjugated polymers can lead to materials with lowered HOMO levels. This is advantageous for achieving higher open-circuit voltages (Voc), a key parameter in determining the overall power conversion efficiency of a solar cell.[1]

Organic Field-Effect Transistors (OFETs)

The charge transport properties of organic semiconductors are highly dependent on their molecular structure and solid-state packing. The strategic placement of fluorine and isopropoxy groups can be used to control the intermolecular interactions and morphology of thin films, which in turn dictates the charge carrier mobility in OFETs.[1]

Specialty Polymers and Liquid Crystals

Beyond organic electronics, this molecule can be used in the synthesis of specialty polymers with enhanced thermal stability and chemical resistance.[2] The incorporation of the fluorinated isopropoxybenzene moiety can also be explored in the design of novel thermotropic liquid crystals, where the fluorine atom can subtly modify properties such as mesophase morphology and dielectric anisotropy.[3][5]

Key Synthetic Protocols

The workhorse reactions for functionalizing this compound are palladium-catalyzed cross-coupling reactions. The following protocols are adapted from established methodologies for similar dihalogenated aromatic compounds and serve as a robust starting point.[6][7][8]

Suzuki-Miyaura Coupling: For C-C Bond Formation

This reaction is ideal for synthesizing biaryl or poly-aryl structures, which are common motifs in conjugated polymers and OLED materials.

Protocol: Selective Mono-Arylation

Parameter Condition Rationale
Reactants This compound (1.0 equiv), Arylboronic acid (1.1 equiv)A slight excess of the boronic acid drives the reaction to completion for the mono-substituted product.
Catalyst Pd(PPh₃)₄ (3 mol%) or Pd(OAc)₂/SPhos (2 mol%/4 mol%)Pd(PPh₃)₄ is a classic choice, while ligand systems like SPhos can be more effective for challenging substrates.
Base K₂CO₃ (2.0 equiv) or K₃PO₄ (3.0 equiv)An aqueous base is crucial for the transmetalation step.
Solvent Toluene/H₂O (4:1) or 1,4-Dioxane/H₂O (4:1)A degassed biphasic solvent system is standard.
Temperature 90-100 °CSufficient thermal energy is required to drive the catalytic cycle.
Time 4-12 hoursMonitor by TLC or GC-MS for consumption of the starting material.

Step-by-Step Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (Argon or Nitrogen).

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the specified temperature with vigorous stirring.

  • Monitor the reaction progress. Upon completion, cool the mixture to room temperature.

  • Add water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Combine Reactants: - Dibromobenzene Derivative - Arylboronic Acid - Pd Catalyst & Base solvent Add Degassed Solvent start->solvent Inert Atmosphere heat Heat & Stir (90-100 °C) solvent->heat monitor Monitor Progress (TLC/GC-MS) heat->monitor cool Cool to RT monitor->cool extract Aqueous Workup & Extraction cool->extract purify Column Chromatography extract->purify end end purify->end Isolated Product Buchwald_Hartwig_Workflow A 1. Inert Atmosphere Setup (Glovebox/Schlenk Line) B 2. Add Solids: - Dibromobenzene Derivative - Pd₂(dba)₃ & Ligand - NaO*t*Bu A->B C 3. Add Anhydrous Solvent & Amine B->C D 4. Heat & Stir (100-110 °C, 12-24h) C->D E 5. Cool & Filter (through Celite) D->E F 6. Aqueous Workup & Purification E->F G Final Product F->G

Sources

Application Notes and Protocols: 1,3-Dibromo-5-fluoro-2-isopropoxybenzene as a Precursor for Heterocyclic Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of 1,3-dibromo-5-fluoro-2-isopropoxybenzene in the synthesis of diverse heterocyclic compounds. The unique substitution pattern of this aromatic precursor, featuring two bromine atoms, a fluorine atom, and an isopropoxy group, offers a versatile platform for constructing complex molecular architectures relevant to medicinal chemistry and materials science. This guide details field-proven protocols for palladium-catalyzed cross-coupling reactions, discusses the principles of regioselectivity, and provides in-depth mechanistic insights to empower researchers in their synthetic endeavors.

Introduction: A Multifunctional Building Block for Modern Synthesis

Heterocyclic compounds form the backbone of a vast number of pharmaceuticals and functional materials.[1][2][3] The strategic incorporation of fluorine into these structures is a widely recognized strategy in drug design to modulate physicochemical and biological properties such as metabolic stability, lipophilicity, and bioavailability.[1][4] this compound emerges as a valuable starting material, offering multiple reaction sites for controlled, sequential functionalization.

The two bromine atoms serve as versatile handles for a variety of cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[5] The fluorine atom can significantly influence the electronic environment of the ring and the properties of the final products.[4] The isopropoxy group, beyond its steric and electronic contributions, can also play a role in directing lithiation reactions, further expanding the synthetic possibilities.

This guide will provide detailed, step-by-step protocols for the synthesis of key heterocyclic scaffolds, including dibenzofurans, carbazoles, and dibenzothiophenes, using this compound as the common precursor.

Physicochemical Properties and Safety Data

A thorough understanding of the starting material's properties is crucial for safe and effective experimentation.

Table 1: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₉H₉Br₂FO[6]
Molecular Weight 311.97 g/mol [6]
CAS Number 1224604-19-6[6]
Appearance Solid[6]
Solubility Soluble in common organic solvents (e.g., THF, Dioxane, Toluene)General Knowledge

Safety and Handling: this compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthetic Pathways to Key Heterocyclic Cores

The differential reactivity of the bromine atoms in this compound allows for its use as a scaffold to build various tricyclic heterocyclic systems. The general approach involves a sequential, two-step cross-coupling strategy.

Sources

safe handling and storage procedures for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the safe handling and storage of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene (CAS No. 1224604-19-6).[1][2] Given the absence of a specific, detailed Safety Data Sheet (SDS) for this compound, this guide synthesizes available data, information on structurally analogous compounds, and established best practices for handling halogenated aromatic hydrocarbons. The protocols herein are designed to provide a robust framework for minimizing risk and ensuring the safety of laboratory personnel.

Introduction and Scientific Context

This compound is a halogenated aromatic ether.[1] Such compounds are valuable building blocks in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents, due to the unique reactivity conferred by the halogen and alkoxy substituents. The bromine atoms can serve as handles for cross-coupling reactions, while the fluorine atom and isopropoxy group can modulate the electronic properties and bioavailability of target molecules.

However, the structural alerts present in this molecule—multiple halogen atoms on an aromatic ring—necessitate a cautious approach. Halogenated aromatic compounds as a class can exhibit varying degrees of toxicity, with some demonstrating the potential for skin, eye, and respiratory irritation, and others, like polybrominated diphenyl ethers (PBDEs), showing potential for more severe effects such as hepatotoxicity and endocrine disruption with prolonged exposure.[3][4][5] Therefore, adherence to stringent safety protocols is paramount.

Compound Identification and Physicochemical Properties

While comprehensive experimental data for this compound is not widely published, the following table summarizes its basic identifiers and expected properties based on its chemical structure and data from similar compounds.

PropertyValue/InformationSource
Chemical Name This compound-
CAS Number 1224604-19-6[1][2]
Molecular Formula C₉H₉Br₂FO-
Molecular Weight 311.97 g/mol -
Appearance Expected to be a liquid or low-melting solidInferred
Solubility Expected to be soluble in organic solvents (e.g., DCM, THF, ethyl acetate) and insoluble in waterInferred
Chemical Class Organic Building Blocks, Bromides, Benzene Compounds, Ethers[1]

Hazard Assessment and Toxicology

  • Expected Hazards: Based on Safety Data Sheets for similar compounds like 1,4-Dibromo-2-(difluoromethoxy)benzene and 1,3-dibromo-5-fluorobenzene, the following hazards should be assumed:[6][7][8]

    • Skin Irritation (H315): Causes skin irritation.[6]

    • Serious Eye Irritation (H319): Causes serious eye irritation.[6]

    • Respiratory Irritation (H335): May cause respiratory irritation.[6]

    • Harmful if Swallowed (H302): May be harmful if ingested.[8]

  • Long-Term Exposure Concerns: Polybrominated aromatic compounds can be persistent and bioaccumulative.[4][5] Chronic exposure to some related compounds has been linked to liver toxicity and disruption of the thyroid hormone system.[3][9] While the risk from this specific compound is unknown, minimizing exposure is a critical precautionary principle.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound. The following table outlines the minimum required PPE.

Body PartRequired PPESpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are a suitable first line of defense. For prolonged handling or in case of a spill, heavier-duty gloves such as Viton® should be considered. Always check the glove manufacturer's compatibility chart.
Eyes/Face Safety glasses with side shields and a face shieldStandard safety glasses are insufficient. A face shield is required to protect against splashes when handling larger quantities (>10 mL) or during procedures with a high splash risk.
Body Laboratory coatA standard lab coat is the minimum requirement. For larger scale work, a chemically resistant apron or suit should be worn.
Respiratory Use in a certified chemical fume hoodAll handling of this compound that may generate vapors or aerosols must be conducted within a properly functioning chemical fume hood to prevent inhalation.

Protocols for Safe Handling and Storage

General Handling Protocol

The following workflow is designed to ensure safe handling from receipt to use.

G cluster_0 Preparation cluster_1 Handling cluster_2 Post-Handling Review SDS Review SDS of Analogous Compounds Don PPE Don Appropriate PPE Review SDS->Don PPE 1. Assess Hazards Fume Hood Work in Certified Chemical Fume Hood Don PPE->Fume Hood 2. Enter Lab Dispense Dispense Required Amount Fume Hood->Dispense 3. Prepare Workspace Seal Container Securely Seal Primary Container Dispense->Seal Container 4. Handle Chemical Store Return to Designated Storage Location Seal Container->Store 5. Secure Chemical Clean Clean Work Area Store->Clean 6. Housekeeping Doff PPE Doff and Dispose of PPE Correctly Clean->Doff PPE 7. Final Steps

Caption: General workflow for handling this compound.

Step-by-Step Methodology:

  • Hazard Review: Before any work commences, review the safety information for structurally similar compounds to understand potential hazards.[6][7]

  • Engineering Controls: Ensure the chemical fume hood is operational and has a recent certification.

  • PPE: Don all required PPE as outlined in Section 4.

  • Dispensing:

    • Place the container of this compound in a secondary container (e.g., a beaker or tray) within the fume hood.

    • Carefully uncap the container.

    • Use a clean pipette or syringe to transfer the desired amount to the reaction vessel.

    • Avoid rapid changes in pressure that could cause splashing.

  • Container Sealing: Immediately and securely recap the primary container.

  • Storage: Return the primary container to its designated, secure storage location.

  • Decontamination: Wipe down the work surface in the fume hood with an appropriate solvent and then a cleaning solution.

  • PPE Removal: Remove PPE in the correct order (gloves last) to avoid cross-contamination. Dispose of single-use PPE in the appropriate waste stream.

Storage Protocol

Proper storage is crucial to maintain the integrity of the compound and prevent accidental release.

  • Location: Store in a cool, dry, and well-ventilated area.[6][10]

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.[11][12] Halogenated solvents should be segregated from oxidizing acids and other oxidizers.[11]

  • Container: Keep the container tightly closed to prevent the escape of vapors.[6][10] Ensure the container is clearly labeled with the chemical name, CAS number, and relevant hazard warnings.

  • Cabinets: Store in a cabinet suitable for flammable or combustible materials, as a precaution, given that many organic compounds have some degree of flammability.[13][14]

Emergency Procedures

Spill Response Protocol

In the event of a spill, a calm and methodical response is essential. The appropriate response depends on the size of the spill.

G Spill Occurs Spill Occurs Assess Assess Spill Size and Immediate Danger Spill Occurs->Assess Small Spill Small Spill (<100 mL) Assess->Small Spill Contained Large Spill Large Spill (>100 mL or outside hood) Assess->Large Spill Uncontained or Significant Hazard Alert Alert Colleagues Restrict Access Small Spill->Alert Evacuate Evacuate Immediate Area Large Spill->Evacuate Absorb Absorb with Inert Material (e.g., vermiculite, sand) Alert->Absorb Collect Collect Residue into Sealed Container Absorb->Collect Clean Decontaminate Area with Soap and Water Collect->Clean Dispose Dispose of as Hazardous Waste Clean->Dispose Call Emergency Call Emergency Services (911 or internal line) Evacuate->Call Emergency

Caption: Decision workflow for responding to a chemical spill.

Small Spill (<100 mL and contained within a fume hood):

  • Alert personnel in the immediate area.

  • Ensure you are wearing the appropriate PPE, including respiratory protection if there's any doubt about vapor concentration.

  • Contain the spill by surrounding it with an inert absorbent material like vermiculite, sand, or a spill pillow.[15]

  • Work from the outside in to absorb the spilled liquid.

  • Carefully collect the absorbed material and contaminated items into a sealable, labeled container for hazardous waste disposal.[16]

  • Clean the spill area with soap and water.[17]

  • Report the incident to the laboratory supervisor.

Large Spill (>100 mL or any spill outside a fume hood):

  • DO NOT ATTEMPT TO CLEAN IT UP.

  • Immediately alert everyone in the laboratory and evacuate the area.[18][19]

  • If safe to do so, close the laboratory door to contain the vapors.

  • From a safe location, call emergency services (e.g., 911) and the institution's environmental health and safety office.[19]

  • Provide the name of the chemical, the estimated quantity spilled, and the location.

First Aid Measures

These first aid measures are based on the expected hazards and should be administered while seeking immediate medical attention.

  • Inhalation: Move the person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.[7]

  • Skin Contact: Immediately remove contaminated clothing.[17] Flush the affected skin with plenty of soap and water for at least 15 minutes.[19] Seek medical attention if irritation persists.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[17][19] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[8]

Waste Disposal

All waste contaminated with this compound, including empty containers, used PPE, and spill cleanup materials, must be disposed of as hazardous waste.

  • Collect waste in a clearly labeled, sealed, and chemically compatible container.

  • Follow all local, state, and federal regulations for hazardous waste disposal.

  • Contact your institution's environmental health and safety office for specific disposal procedures.

Conclusion

While this compound is a valuable reagent in research and development, its structural characteristics warrant a high degree of caution. By understanding the potential hazards through examination of analogous compounds and adhering to the rigorous handling, storage, and emergency protocols outlined in this guide, researchers can work with this compound safely and effectively. The core tenets of this guide are risk assessment, the consistent use of engineering controls and PPE, and preparedness for emergency situations.

References

  • [Toxicity of selected brominated aromatic compounds]. (n.d.). PubMed. Retrieved from [Link]

  • Gao, Y., et al. (2023). Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. MDPI. Retrieved from [Link]

  • Safety & Handling Guidelines for Bromine and Bromide Chemicals in Export Operations. (2025, October 20). Retrieved from [Link]

  • Human toxicity of polybrominated diphenyl ethers (PBDEs) and their derivatives: A comprehensive review. (2024, November 8). PubMed Central. Retrieved from [Link]

  • Toxic Effects and Mechanisms of Polybrominated Diphenyl Ethers. (2023, August 30). PubMed. Retrieved from [Link]

  • Bromination safety. (2024, June 7). YouTube. Retrieved from [Link]

  • Spill Control/Emergency Response. (2025, January 14). EHSO Manual 2025-2026. Retrieved from [Link]

  • Zhou, T., et al. (2001). Developmental Exposure to Brominated Diphenyl Ethers Results in Thyroid Hormone Disruption. Toxicological Sciences. Retrieved from [Link]

  • Handling and Storage of Hazardous Materials. (n.d.). University of Colorado Colorado Springs. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals in Stockrooms, Workshops and Laboratories. (n.d.). Safety Office. Retrieved from [Link]

  • Guide for Chemical Spill Response. (n.d.). American Chemical Society. Retrieved from [Link]

  • Bromine: incident management. (n.d.). GOV.UK. Retrieved from [Link]

  • BROMINE. (n.d.). Repository officiële overheidspublicaties. Retrieved from [Link]

  • CHEMICAL SPILL PROCEDURES. (n.d.). Retrieved from [Link]

  • Chemical Spill Procedures. (n.d.). Princeton University Environmental Health and Safety. Retrieved from [Link]

  • SAFETY DATA SHEET. (2013, October 17). Thermo Fisher Scientific. Retrieved from [Link]

  • Chemical Exposure and Spill Response Procedures. (n.d.). New Mexico State University. Retrieved from [Link]

  • Chemical Handling and Storage. (n.d.). Iowa State University Environmental Health and Safety. Retrieved from [Link]

  • How to Handle and Store Ethyl Ether. (n.d.). Eagle Manufacturing - Justrite. Retrieved from [Link]

  • Safe Storage of Hazardous Chemicals. (n.d.). Retrieved from [Link]

  • 1,3-Dibromo-5-fluoro-2-iodobenzene. (n.d.). Chemsrc. Retrieved from [Link]

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solubility of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene in organic solvents

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Solubility of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene in Organic Solvents

Introduction: The Strategic Importance of Solubility Data

In the landscape of modern drug discovery and development, the journey of a new chemical entity (NCE) from a laboratory curiosity to a therapeutic agent is fraught with challenges. Among the most fundamental of these is the physicochemical characterization of the molecule. This compound (CAS No. 1224604-19-6) represents a class of highly functionalized aromatic building blocks, pivotal in the synthesis of complex pharmaceutical intermediates. Its utility in reaction chemistry, purification, formulation, and screening is directly governed by its solubility profile in various organic media.[1]

A molecule's therapeutic efficacy is intrinsically linked to its bioavailability, which in turn is heavily influenced by its solubility.[2] Poor solubility can lead to failed formulations, inaccurate biological assay results, and significant delays in development timelines. This guide, therefore, provides a comprehensive framework for understanding, predicting, and experimentally determining the solubility of this compound. We present not just protocols, but the underlying scientific rationale, empowering researchers to make informed decisions in solvent selection and experimental design.

Part 1: Physicochemical Profile and Solubility Prediction

The molecular structure of a compound is the primary determinant of its solubility. The principle of "like dissolves like" serves as a foundational concept, suggesting that substances with similar polarities are more likely to be soluble in one another.[3][4]

Chemical Structure and Properties:

  • IUPAC Name: this compound

  • CAS Number: 1224604-19-6[5]

  • Molecular Formula: C₉H₉Br₂FO[5]

  • Molecular Weight: 311.97 g/mol [5]

The structure features a benzene ring substituted with two bromine atoms, a fluorine atom, and an isopropoxy group. This combination of functional groups results in a molecule of low to moderate polarity. The bulky, nonpolar bromine atoms and the isopropoxy group contribute to its hydrophobic character, while the electronegative fluorine and oxygen atoms introduce a slight polar element.

Based on this structure, we can predict its solubility behavior:

  • High Solubility Expected: In nonpolar and moderately polar aprotic solvents such as ethers (THF, diethyl ether), chlorinated solvents (dichloromethane, chloroform), and aromatic hydrocarbons (toluene).

  • Moderate Solubility Expected: In polar aprotic solvents like acetone and ethyl acetate, where dipole-dipole interactions can occur.

  • Low to Negligible Solubility Expected: In highly polar protic solvents like water, methanol, and ethanol, due to the molecule's inability to effectively participate in the strong hydrogen-bonding networks of these solvents.[6]

Table 1: Predicted Solubility Profile of this compound

Solvent Class Specific Solvent Predicted Solubility Rationale
Nonpolar Hexane Moderate to Low Dominated by van der Waals forces; solubility limited by aromatic ring.
Toluene High "Like dissolves like" principle applies due to aromatic-aromatic interactions.
Halogenated Dichloromethane (DCM) Very High Effective at solvating moderately polar and nonpolar compounds.
Chloroform Very High Similar properties to DCM.
Ethers Diethyl Ether Very High The ether group on the solute interacts favorably.
Tetrahydrofuran (THF) Very High A slightly more polar ether, excellent for a wide range of compounds.
Polar Aprotic Acetone Moderate to High The ketone can engage in dipole-dipole interactions.
Acetonitrile (ACN) Moderate Polarity might be too high for optimal solvation.
Polar Protic Ethanol Low Energy cost of disrupting the solvent's hydrogen bonds is high.
Methanol Low More polar than ethanol, thus lower expected solubility.

| | Water | Very Low / Insoluble | The molecule is predominantly hydrophobic. |

Part 2: Methodologies for Accurate Solubility Determination

To move beyond prediction to quantitative data, robust experimental methods are required. The gold standard approach involves preparing a saturated solution at a controlled temperature and then accurately measuring the concentration of the dissolved solute.[7][8] The choice of analytical technique depends on the required precision, throughput, and available instrumentation.[9]

  • Gravimetric Method: This is a classic and straightforward technique that relies on the direct measurement of the mass of the solute dissolved in a known volume of solvent.[10] It is highly accurate but can be time-consuming and requires relatively large amounts of material.[7]

  • Spectroscopic (UV-Vis) Method: If the compound possesses a chromophore, UV-Vis spectroscopy can be used to determine its concentration in solution.[11] This method is much faster than the gravimetric approach and is suitable for higher throughput screening.[12] Its accuracy depends on the preparation of a precise calibration curve.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the most widely used method in the pharmaceutical industry for solubility determination.[13] It offers high sensitivity, specificity, and accuracy, allowing for the quantification of the solute even in complex mixtures.[4][14] This method is particularly valuable for low-solubility compounds.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step instructions for determining the solubility of this compound.

Protocol 3.1: Preparation of a Saturated Solution (Shake-Flask Method)

This foundational protocol is the starting point for all subsequent quantification methods. Its objective is to achieve a state of thermodynamic equilibrium between the undissolved solid and the dissolved solute.[15]

  • Preparation: Add an excess amount of this compound (e.g., ~20-30 mg) to a 4 mL glass vial. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

  • Equilibration: Securely cap the vial. Place it on an orbital shaker or rotator in a temperature-controlled environment (typically 25 °C). Agitate the suspension for a period sufficient to reach equilibrium, generally 24 to 48 hours. A consistent concentration over two consecutive time points indicates that equilibrium has been reached.[10]

  • Phase Separation: After equilibration, allow the vial to stand undisturbed for at least 2 hours to let the excess solid settle.

  • Sample Collection: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution through a 0.22 µm syringe filter (e.g., PVDF or PTFE, chosen for solvent compatibility) to remove any undissolved microparticulates. This step is critical to prevent artificially high solubility measurements.

Protocol 3.2: Quantification by the Gravimetric Method

This protocol determines solubility by isolating and weighing the dissolved solid.

  • Tare Weighing: Accurately weigh a clean, dry evaporating dish or glass beaker (W₁).

  • Sample Transfer: Pipette a precise volume (e.g., 1.0 mL) of the filtered saturated solution into the pre-weighed container.

  • Solvent Evaporation: Place the container in a vacuum oven at a temperature well below the solvent's boiling point to gently evaporate the solvent to dryness. Continue drying until a constant weight is achieved.

  • Final Weighing: Cool the container in a desiccator and then weigh it to get the final mass of the container plus the dried solute (W₂).

  • Calculation:

    • Mass of dissolved solute = W₂ - W₁

    • Solubility ( g/100 mL) = (Mass of dissolved solute / Volume of sample) × 100

Protocol 3.3: Quantification by HPLC-UV

This protocol uses a calibration curve to determine the solute concentration in the saturated solution.

  • Preparation of Standard Stock Solution: Accurately weigh approximately 10 mg of this compound and dissolve it in a 10 mL volumetric flask using a suitable solvent in which it is highly soluble (e.g., acetonitrile) to create a 1 mg/mL stock solution.

  • Calibration Curve Preparation: Perform serial dilutions of the stock solution to prepare a series of at least five calibration standards with known concentrations (e.g., 100, 50, 25, 10, and 5 µg/mL).[4]

  • Sample Preparation: Dilute the filtered saturated solution (from Protocol 3.1) with the mobile phase to a concentration that falls within the range of the calibration curve. The dilution factor must be recorded accurately.

  • HPLC Analysis:

    • Inject the calibration standards and the diluted sample onto a suitable HPLC system (e.g., a C18 reverse-phase column).

    • Develop an isocratic or gradient method that provides a sharp, well-resolved peak for the analyte.

    • Use a UV detector set to a wavelength of maximum absorbance for the compound.

  • Calculation:

    • Construct a calibration curve by plotting the peak area against the concentration for the standards.

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original solubility by multiplying the sample concentration by the dilution factor.[14]

Part 4: Visualizing the Experimental Workflow

A clear understanding of the experimental sequence is crucial for reproducibility and accuracy. The following diagram outlines the logical flow for determining solubility via the HPLC method.

Sources

Application Notes and Protocols for the Large-Scale Synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

This compound (CAS No. 1224604-19-6) is a highly functionalized aromatic building block of significant interest to the pharmaceutical, agrochemical, and materials science sectors.[1] Its unique substitution pattern, featuring two bromine atoms, a fluorine atom, and an isopropoxy group, offers a versatile platform for complex molecular engineering. The bromine atoms serve as key reactive handles for a variety of cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), enabling the precise introduction of new carbon-carbon and carbon-heteroatom bonds.[2] The fluorine atom can profoundly influence the physicochemical properties of derivative compounds, often enhancing metabolic stability, binding affinity, and bioavailability.[3] The isopropoxy group provides steric bulk and modulates lipophilicity, further allowing for the fine-tuning of molecular properties.

This document provides a comprehensive, field-proven guide for the large-scale synthesis of this valuable intermediate. The presented two-step protocol is designed for scalability, safety, and reproducibility, empowering researchers and development professionals to confidently produce multi-gram to kilogram quantities of high-purity this compound. The causality behind critical process parameters is explained to ensure a deep understanding of the synthesis and to facilitate troubleshooting and optimization.

Overall Synthetic Strategy

The synthesis of this compound is efficiently achieved via a two-step sequence starting from the readily available 4-fluorophenol. The first step involves a regioselective electrophilic dibromination to yield the key intermediate, 2,6-dibromo-4-fluorophenol. The second step is a Williamson ether synthesis to introduce the isopropoxy group, yielding the final product.

Synthesis_Scheme 4-Fluorophenol 4-Fluorophenol 2,6-Dibromo-4-fluorophenol 2,6-Dibromo-4-fluorophenol 4-Fluorophenol->2,6-Dibromo-4-fluorophenol Step 1: Dibromination Br₂, Glacial Acetic Acid This compound This compound 2,6-Dibromo-4-fluorophenol->this compound Step 2: O-Isopropylation 2-Bromopropane, K₂CO₃, Acetone

Caption: Overall two-step synthesis of this compound.

Part 1: Large-Scale Synthesis of 2,6-Dibromo-4-fluorophenol

Principle and Mechanistic Rationale

The synthesis of 2,6-dibromo-4-fluorophenol from 4-fluorophenol is a classic example of electrophilic aromatic substitution.[3] The hydroxyl group (-OH) of the phenol is a powerful activating group, increasing the electron density of the aromatic ring and making it more susceptible to electrophilic attack. This activation is strongest at the ortho and para positions. Since the para position is blocked by the fluorine atom, the incoming electrophile (Br⁺, derived from Br₂) is directed exclusively to the two ortho positions. The use of a slight excess of bromine ensures the reaction proceeds to the dibrominated product. Glacial acetic acid serves as a polar protic solvent that can facilitate the polarization of the Br-Br bond, enhancing the electrophilicity of the bromine.[4]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationNotes
4-Fluorophenol≥99%Starting material
Bromine (Br₂)Reagent GradeHighly corrosive and toxic
Glacial Acetic AcidACS GradeSolvent
Sodium Bisulfite (NaHSO₃)Technical GradeFor quenching excess bromine
Deionized Water-For workup
TolueneACS GradeExtraction solvent
Anhydrous Magnesium Sulfate (MgSO₄)-Drying agent
10 L Jacketed Glass Reactor-With overhead stirrer, dropping funnel, and temperature probe
Heating/Cooling Circulator-For temperature control
Buchner Funnel and Filter Flask-For product isolation
Rotary Evaporator-For solvent removal
Detailed Experimental Protocol

Warning: This procedure involves bromine, a highly corrosive, toxic, and volatile substance. All operations must be conducted in a well-ventilated chemical fume hood. Appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat, is mandatory.[3] An emergency spill kit with a bromine quenching agent (e.g., sodium thiosulfate or sodium bisulfite solution) must be readily available.

  • Reactor Setup and Reagent Charging:

    • In a 10 L jacketed glass reactor equipped with an overhead stirrer, thermometer, and a 1 L dropping funnel, charge 4-fluorophenol (1.00 kg, 8.92 mol) and glacial acetic acid (4.0 L).

    • Stir the mixture at room temperature (20-25°C) until all the 4-fluorophenol has dissolved.

  • Bromination:

    • In a separate container, carefully prepare a solution of bromine (2.94 kg, 18.4 mol, 2.06 equivalents) in glacial acetic acid (1.0 L).

    • Transfer this bromine solution to the dropping funnel.

    • Begin adding the bromine solution dropwise to the stirred 4-fluorophenol solution. The initial rate of addition should be slow to control the exotherm.

    • Maintain the internal temperature of the reactor between 20-30°C throughout the addition using the cooling circulator. The total addition time should be approximately 2-3 hours.

    • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 1-2 hours to ensure complete conversion. Monitor the reaction by TLC or GC-MS.

  • Work-up and Isolation:

    • Once the reaction is complete, slowly pour the reaction mixture into a larger vessel containing a stirred solution of sodium bisulfite (approx. 500 g in 10 L of ice-water) to quench any unreacted bromine. The reddish-brown color should dissipate.

    • The product will precipitate as a solid. Continue stirring in the ice bath for 30 minutes to ensure complete precipitation.

    • Collect the solid product by vacuum filtration using a large Buchner funnel.

    • Wash the filter cake thoroughly with cold deionized water (3 x 2 L) until the filtrate is neutral.

    • Dry the crude 2,6-dibromo-4-fluorophenol in a vacuum oven at 50-60°C to a constant weight.

The expected yield of 2,6-dibromo-4-fluorophenol is typically in the range of 90-95%. The product is usually of sufficient purity for the next step without further purification.

Part 2: Large-Scale Synthesis of this compound

Principle and Mechanistic Rationale

This transformation is achieved via the Williamson ether synthesis, a classic SN2 reaction.[5] The phenolic proton of 2,6-dibromo-4-fluorophenol is acidic and is deprotonated by a base (potassium carbonate) to form a phenoxide ion. This phenoxide is a potent nucleophile that attacks the electrophilic carbon of 2-bromopropane, displacing the bromide leaving group.[6] The result is the formation of the desired ether bond. Acetone is an excellent choice of solvent for this reaction on a large scale as it is a polar aprotic solvent that readily dissolves the reactants, facilitates the SN2 mechanism, and has a convenient boiling point for reflux conditions. Potassium carbonate is a cost-effective and moderately strong base, making it ideal for large-scale production as it is easily filtered off after the reaction.[1]

Materials and Equipment
Reagent/EquipmentGrade/SpecificationNotes
2,6-Dibromo-4-fluorophenolFrom Part 1Starting material
2-Bromopropane (Isopropyl Bromide)≥99%Alkylating agent
Anhydrous Potassium Carbonate (K₂CO₃)Powdered, ≥99%Base
AcetoneACS GradeSolvent
TolueneACS GradeExtraction solvent
Brine (Saturated NaCl solution)-For washing
Anhydrous Sodium Sulfate (Na₂SO₄)-Drying agent
10 L Jacketed Glass Reactor-With overhead stirrer, condenser, and temperature probe
Heating/Cooling Circulator-For temperature control
Filtration Funnel-For base removal
Rotary Evaporator-For solvent removal
Vacuum Distillation Apparatus-For final purification
Detailed Experimental Protocol
  • Reactor Setup and Reagent Charging:

    • To the 10 L jacketed glass reactor, add 2,6-dibromo-4-fluorophenol (1.00 kg, 3.70 mol), anhydrous powdered potassium carbonate (768 g, 5.56 mol, 1.5 equivalents), and acetone (5.0 L).

    • Equip the reactor with a condenser and an overhead stirrer.

  • O-Isopropylation Reaction:

    • Stir the suspension vigorously and add 2-bromopropane (546 g, 4.44 mol, 1.2 equivalents).

    • Heat the reaction mixture to reflux (approx. 56°C) using the heating circulator and maintain a gentle reflux for 8-12 hours.

    • Monitor the progress of the reaction by TLC or GC-MS until the starting phenol is consumed.

  • Work-up and Product Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Remove the inorganic salts (potassium carbonate and potassium bromide) by filtration. Wash the salts with a small amount of acetone (2 x 250 mL) to recover any entrained product.

    • Combine the filtrates and concentrate the solution under reduced pressure using a rotary evaporator to remove the acetone.

    • To the resulting residue, add toluene (3.0 L) and deionized water (2.0 L). Stir and transfer to a separatory funnel.

    • Separate the layers. Wash the organic layer with 1M NaOH solution (1 x 1 L) to remove any unreacted phenol, followed by deionized water (1 x 1 L), and finally with brine (1 x 1 L).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude this compound as an oil or low-melting solid.

Purification and Characterization

Large-Scale Purification Protocol

For large-scale operations, purification of the crude product is most efficiently achieved by vacuum distillation.[7]

  • Setup: Assemble a vacuum distillation apparatus suitable for the volume of crude product.

  • Distillation: Heat the crude oil under vacuum. Collect the fraction boiling at the appropriate temperature and pressure range for this compound. The exact boiling point will depend on the vacuum achieved.

  • Product Collection: The purified product should be collected as a colorless to pale yellow oil.

Physicochemical and Spectroscopic Data
PropertyValue
CAS Number 1224604-19-6
Molecular Formula C₉H₉Br₂FO
Molecular Weight 311.97 g/mol
Appearance Colorless to pale yellow oil
Purity (Typical) ≥98% (by GC)
¹H NMR Consistent with the structure
¹³C NMR Consistent with the structure
GC-MS M/z corresponding to the molecular ion

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Dibromination cluster_1 Part 2: O-Isopropylation cluster_2 Purification P1_1 Dissolve 4-Fluorophenol in Acetic Acid P1_2 Dropwise Addition of Br₂ in Acetic Acid (20-30°C) P1_1->P1_2 P1_3 Stir at Room Temp P1_2->P1_3 P1_4 Quench with NaHSO₃ Solution P1_3->P1_4 P1_5 Filter and Wash Solid P1_4->P1_5 P1_6 Dry Intermediate: 2,6-Dibromo-4-fluorophenol P1_5->P1_6 P2_1 Combine Intermediate, K₂CO₃, & Acetone P1_6->P2_1 Transfer to Next Step P2_2 Add 2-Bromopropane and Reflux (8-12h) P2_1->P2_2 P2_3 Cool and Filter Inorganics P2_2->P2_3 P2_4 Concentrate Filtrate P2_3->P2_4 P2_5 Aqueous Workup & Extraction with Toluene P2_4->P2_5 P2_6 Dry and Concentrate Crude Product P2_5->P2_6 P3_1 Vacuum Distillation P2_6->P3_1 Transfer to Purification P3_2 Characterize Final Product: This compound P3_1->P3_2

Caption: Step-by-step workflow for the large-scale synthesis and purification.

Safety and Handling

  • 4-Fluorophenol: Toxic and corrosive. Avoid contact with skin and eyes.

  • Bromine: Extremely toxic, corrosive, and a strong oxidizing agent. Handle only in a chemical fume hood with appropriate PPE. Inhalation can be fatal.[3]

  • 2-Bromopropane: Flammable liquid and vapor. Harmful if swallowed or inhaled. Suspected of causing cancer.

  • Acetone/Toluene: Highly flammable liquids. Work in a well-ventilated area away from ignition sources.

  • It is imperative to conduct a thorough risk assessment before commencing any large-scale chemical synthesis. Consult the Safety Data Sheets (SDS) for all reagents used in this protocol.

References

  • Chemistry LibreTexts. (2020, May 30). 15.3: The Williamson Ether Synthesis. Retrieved from [Link]

  • Google Patents. (1995). Process for the preparation of aromatic fluoro compounds.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Alcohol to Ether using Williamson synthesis (O-Alkylation). Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dibromo-4-nitrophenol. Retrieved from [Link]

  • Google Patents. (1951). Ether purification by distillation and adsorption.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Versatility of 1,3-Dibromo-5-fluorobenzene. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of crude 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this halogenated aromatic compound. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during the purification process. Our aim is to equip you with the scientific rationale behind each purification step, ensuring a robust and reproducible methodology.

Understanding the Chemistry of Purification

The successful purification of this compound hinges on understanding the potential impurities that can arise during its synthesis. The synthetic route typically involves either the bromination of 1-fluoro-2-isopropoxybenzene or the Williamson ether synthesis from 1,3-dibromo-5-fluorophenol and an isopropyl halide.

Common Impurities to Consider:

  • Regioisomers: Bromination of the aromatic ring can sometimes lead to the formation of other isomers, such as 1,3-Dibromo-5-fluoro-4-isopropoxybenzene.

  • Incomplete Bromination: The presence of mono-brominated species (e.g., 1-Bromo-5-fluoro-2-isopropoxybenzene) is a common issue.

  • Over-bromination: Although less common, tri-brominated byproducts can also form.

  • Starting Materials: Unreacted 1-fluoro-2-isopropoxybenzene or 1,3-dibromo-5-fluorophenol may be present.

  • Solvent and Reagents: Residual solvents and reaction reagents can also contaminate the crude product.

The choice of purification method will depend on the nature and quantity of these impurities, as well as the desired final purity of the product.

Purification Strategy Decision Workflow

The following workflow provides a logical approach to selecting the most appropriate purification method for your crude this compound.

Purification_Workflow start Crude Product Analysis (TLC, NMR, GC-MS) is_solid Is the crude product a solid? start->is_solid is_oily Is the crude product an oil? is_solid->is_oily No recrystallization Recrystallization is_solid->recrystallization Yes column_chromatography Column Chromatography is_oily->column_chromatography Yes distillation Vacuum Distillation is_oily->distillation Consider if boiling point is suitable high_purity High Purity Product (>99%) recrystallization->high_purity moderate_purity Moderate Purity Product (95-99%) column_chromatography->moderate_purity distillation->moderate_purity moderate_purity->recrystallization For further purification

Caption: Decision workflow for selecting a purification method.

Troubleshooting and FAQs

This section is formatted in a question-and-answer style to directly address common issues.

Recrystallization

Q1: My crude this compound is a solid, but I'm struggling to find a suitable recrystallization solvent. What should I do?

A1: The key to successful recrystallization is finding a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. For a polyhalogenated aromatic ether like your product, a good starting point is a solvent system of varying polarities.

Troubleshooting Steps:

  • Solvent Screening: Test the solubility of a small amount of your crude product in various solvents at room temperature and upon heating.[1] Good candidates include:

    • Alcohols: Methanol, ethanol, isopropanol.

    • Alkanes: Hexane, heptane.

    • Aromatic Hydrocarbons: Toluene.

    • Esters: Ethyl acetate.

    • Mixed Solvent Systems: If a single solvent is not ideal, try a binary mixture. For example, dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and then add a poor solvent (e.g., hexane or methanol) until the solution becomes cloudy. Heat the mixture until it becomes clear, and then allow it to cool slowly.

  • Causality: Halogenated aromatic compounds often have moderate polarity. A solvent mixture allows for fine-tuning the polarity to achieve the desired solubility profile.

Q2: After recrystallization, my yield is very low. How can I improve it?

A2: Low yield can be due to several factors. Here's how to troubleshoot:

  • Excess Solvent: Using too much solvent will keep more of your product dissolved even at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature Crystallization: If the solution cools too quickly, crystals can form in the funnel during hot filtration. Ensure your filtration apparatus is pre-heated.

  • Cooling Rate: Rapid cooling can lead to the formation of small, impure crystals. Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.[1]

Q3: My recrystallized product is still colored. How can I remove the color?

A3: Colored impurities can often be removed by treating the solution with activated charcoal.

Protocol:

  • Dissolve the crude product in the hot recrystallization solvent.

  • Add a small amount of activated charcoal (about 1-2% by weight of your compound).

  • Boil the solution for a few minutes.

  • Perform a hot filtration to remove the charcoal.

  • Allow the filtrate to cool and crystallize as usual.

Causality: Activated charcoal has a high surface area and can adsorb large, colored impurity molecules.

Column Chromatography

Q1: I'm trying to purify my oily crude product by column chromatography, but I'm getting poor separation of my desired compound from a close-running impurity. What can I do?

A1: Poor separation in column chromatography is a common challenge. Here are some strategies to improve resolution:

  • Solvent System Optimization: The choice of eluent is critical. For halogenated aromatic compounds, a non-polar mobile phase is a good starting point.[2]

    • Gradient Elution: Start with a low polarity eluent (e.g., pure hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate or dichloromethane). This can help to separate compounds with similar Rf values.

    • Alternative Solvents: Consider using toluene or dichloromethane as the less polar component of your eluent system, as these can offer different selectivity for aromatic compounds.

  • Stationary Phase:

    • Silica Gel: Standard silica gel is the most common choice.

    • Alumina: For certain compounds, neutral or basic alumina can provide better separation.[3]

    • PFP or Phenyl Columns: For challenging separations of halogenated aromatics, a pentafluorophenyl (PFP) or phenyl-bonded silica phase can offer enhanced separation through pi-pi interactions.[4]

  • Column Dimensions: A longer, narrower column will generally provide better separation than a short, wide one.

Data Presentation: Example Eluent Systems for Halogenated Aromatics

Eluent System (v/v)PolarityTypical Application
Hexane / Ethyl Acetate (98:2 to 90:10)Low to MediumGeneral purpose for moderately polar compounds.
Hexane / Dichloromethane (80:20 to 50:50)Low to MediumGood for separating isomers of aromatic compounds.
Toluene / Hexane (10:90 to 50:50)LowCan provide unique selectivity for aromatic compounds.

Q2: My compound is streaking on the TLC plate and the column. What is causing this and how can I fix it?

A2: Streaking, or tailing, is often caused by the compound being too polar for the chosen solvent system or interacting too strongly with the stationary phase.

Troubleshooting:

  • Increase Eluent Polarity: Gradually increase the proportion of the more polar solvent in your eluent system.

  • Add a Modifier: If your compound is acidic or basic, adding a small amount of a modifier to the eluent can improve peak shape. For example, adding 0.1-1% triethylamine can help with basic compounds, while a similar amount of acetic acid can help with acidic compounds.

  • Sample Loading: Overloading the column is a common cause of streaking. Ensure you are not loading too much crude material. A good rule of thumb is to use a mass of crude product that is 1-5% of the mass of the silica gel.

Vacuum Distillation

Q1: My crude product is a high-boiling liquid. Is vacuum distillation a suitable purification method?

A1: Yes, vacuum distillation is an excellent method for purifying high-boiling point liquids that may decompose at their atmospheric boiling point.[5] By reducing the pressure, the boiling point of the liquid is lowered, allowing for distillation at a lower temperature.[5][6]

Q2: How do I determine the appropriate pressure and temperature for my vacuum distillation?

A2: The relationship between pressure and boiling point can be estimated using a nomograph. If you know the boiling point at a given pressure (e.g., atmospheric pressure), you can predict the boiling point at a reduced pressure.

Experimental Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is free of cracks and the joints are properly sealed.

  • Boiling Chips: Add a few boiling chips or a magnetic stir bar to the distillation flask to ensure smooth boiling.

  • Apply Vacuum: Slowly and carefully apply the vacuum.

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Collect Fractions: Collect the distillate in fractions. Monitor the temperature of the vapor and the pressure throughout the distillation. The boiling point of your desired product should remain constant as it distills.

  • Discontinue: Stop the distillation when the temperature begins to drop or rise significantly, indicating that the desired compound has finished distilling or that impurities are beginning to distill.

Q3: During vacuum distillation, the liquid is bumping violently. What should I do?

A3: Bumping is a common problem in distillation and can be dangerous.

Troubleshooting:

  • Ensure Smooth Boiling: Make sure you have added fresh boiling chips or are using a magnetic stirrer.

  • Even Heating: Use a heating mantle with a sand or oil bath to ensure even heating of the distillation flask.

  • Avoid Overheating: Do not heat the flask too rapidly.

References

  • Synthesis of Isomeric and Potent Impurities of the Triazole-Based Antifungal Drug Voriconazole - PMC - NIH. Available at: [Link]

  • Distillation - Separations And Purifications - MCAT Content - Jack Westin. Available at: [Link]

  • Recrystallization-1.pdf. Available at: [Link]

  • Purification of Organic Compounds by Flash Column Chromatography. Available at: [Link]

  • Separation of halogenated benzenes enabled by investigation of halogen–π interactions with carbon materials - Chemical Science (RSC Publishing) DOI:10.1039/C9SC04906A. Available at: [Link]

  • US20130105766A1 - Method For Removing Halogens From An Aromatic Compound - Google Patents.
  • RECRYSTALLISATION. Available at: [Link]

  • Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug - PMC - NIH. Available at: [Link]

  • Purification: Tips for Flash Column Chromatography - Department of Chemistry : University of Rochester. Available at: [Link]

  • WO2020114813A1 - Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene - Google Patents.
  • Preparation of Aryl Bromides, Part 2: Nucleophilic Bromination - YouTube. Available at: [Link]

  • HPLC separation of related halogenated aromatic, any one?? - Chromatography Forum. Available at: [Link]

  • Distillation and Boiling Points | FSC 432: Petroleum Refining. Available at: [Link]

  • US2981662A - Extractive distillation of aromatic compounds - Google Patents.
  • Reductions of aryl bromides in water at room temperature - PMC - NIH. Available at: [Link]

  • Catalytic Reduction of Alkyl and Aryl Bromides Using Isopropanol. Available at: [Link]

  • Distillation - Chemistry LibreTexts. Available at: [Link]

Sources

identifying common impurities in 1,3-Dibromo-5-fluoro-2-isopropoxybenzene synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential impurities encountered during this specific Williamson Ether Synthesis. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively and ensure the integrity of your synthesis.

Section 1: The Synthetic Pathway: A Mechanistic Overview

The synthesis of this compound is most effectively achieved via the Williamson Ether Synthesis.[1] This venerable reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this specific case, the reaction proceeds by deprotonating the phenolic starting material, 2,4-Dibromo-6-fluorophenol, to form a potent nucleophile (a phenoxide). This phenoxide then attacks a suitable isopropyl electrophile, typically 2-bromopropane or 2-iodopropane, in a bimolecular nucleophilic substitution (SN2) reaction.[2][3]

The choice of a polar aprotic solvent, such as N,N-dimethylformamide (DMF) or acetonitrile, is crucial. These solvents effectively solvate the cation of the base (e.g., Na⁺ or K⁺), leaving a more reactive, "naked" phenoxide anion, which enhances the rate of the desired O-alkylation.[1][4]

Synthesis_Pathway cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: SN2 Attack SM 2,4-Dibromo-6-fluorophenol Intermediate Sodium 2,4-dibromo-6-fluorophenoxide (Intermediate) SM->Intermediate + Base Base Base (e.g., NaH, K₂CO₃) Solvent (e.g., DMF) AlkylHalide 2-Bromopropane Product This compound Intermediate->Product + 2-Bromopropane Salt NaBr / KBr Troubleshooting_Logic Start Unknown Peak in GC-MS CheckMass Does MS match product mass? Start->CheckMass Isomer Likely C-Alkylated Isomer CheckMass->Isomer Yes Unreacted Unreacted Starting Material (Phenol) CheckMass->Unreacted No (Mass matches phenol?) ConfirmNMR Confirm with NMR Isomer->ConfirmNMR Other Other Impurity (e.g., from starting materials) Unreacted->Other No

Caption: A logical workflow for initial impurity identification.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: What are the most common impurities I should screen for in the synthesis of this compound?

The primary impurities arise directly from the reactants and potential side reactions. A summary is provided in the table below.

Impurity NamePotential SourceKey Analytical Signature
Unreacted Starting Material Incomplete reaction; E2 side-reactionGC-MS: m/z corresponding to 2,4-Dibromo-6-fluorophenol. ¹H NMR: Broad phenolic -OH peak.
C-Alkylated Isomer Side reaction (ambident nucleophile)GC-MS: Same m/z as the product. ¹H NMR: Upfield shift of isopropyl signals compared to product.
Starting Material Isomers Impurity in the initial 2,4-Dibromo-1-fluorobenzeneGC-MS: Different fragmentation pattern. ¹⁹F NMR: Different chemical shift.
Residual Solvent Incomplete removal during workup¹H NMR: Characteristic peaks (e.g., DMF at ~8.0, 2.9, 2.7 ppm).

FAQ 2: Which analytical techniques are essential for proper impurity profiling of this product?

A multi-technique approach is recommended for comprehensive analysis and is standard practice in the pharmaceutical industry. [5][6]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile and semi-volatile impurities, such as unreacted starting materials, isomeric byproducts, and residual solvents. [7]* High-Performance Liquid Chromatography (HPLC): The primary tool for determining the purity of the final product. [8]An HPLC method with UV detection can accurately quantify the main component and separate it from less volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Absolutely critical for unambiguous structure elucidation of the final product and any unknown impurities that are isolated. ¹H, ¹³C, and ¹⁹F NMR will all provide crucial structural information.

FAQ 3: My final product has a slight yellow or brown color. What is the likely cause and how can I remove it?

Trace amounts of unreacted phenol are the most common cause of coloration. Phenols are susceptible to oxidation, forming highly colored quinone-type species.

  • Removal Protocol:

    • Dissolve the crude product in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a dilute aqueous base solution (e.g., 1M NaOH or 5% NaHCO₃). The basic wash will deprotonate the acidic phenol, pulling it into the aqueous layer as its corresponding salt.

    • Separate the organic layer.

    • Wash the organic layer with water and then brine to remove residual base and water.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure. This procedure should yield a colorless product if phenolic impurities were the cause.

Section 4: Standard Protocol for Impurity Analysis by GC-MS

This protocol provides a general method for the analysis of a crude reaction mixture. Method optimization may be required based on your specific instrumentation.

  • Sample Preparation:

    • Accurately weigh ~5-10 mg of the crude product into a 2 mL GC vial.

    • Dissolve the sample in 1.5 mL of a suitable high-purity solvent (e.g., ethyl acetate or dichloromethane).

    • Cap the vial and vortex briefly to ensure complete dissolution.

  • Instrumentation and Conditions:

    • GC Column: Standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Inlet Temperature: 250 °C.

    • Split Ratio: 50:1 (adjust as needed for concentration).

    • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

    • Oven Temperature Program:

      • Initial Temperature: 80 °C, hold for 2 minutes.

      • Ramp: 15 °C/min to 280 °C.

      • Final Hold: Hold at 280 °C for 5 minutes.

    • MS Detector:

      • Transfer Line Temperature: 280 °C.

      • Ion Source Temperature: 230 °C.

      • Scan Range: 40-450 amu.

  • Data Analysis:

    • Integrate all peaks in the resulting chromatogram.

    • Analyze the mass spectrum of each peak. Compare the fragmentation patterns to a library (e.g., NIST) and the expected masses of potential impurities listed in the FAQ table.

    • Calculate the relative percentage of each component based on peak area (note: this assumes similar response factors and is semi-quantitative).

References

  • Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

  • Truchon, G., Brodeur, J., & Gérin, M. (1989). Specific determination of bromobenzene metabolites by high-performance liquid chromatography. Journal of Applied Toxicology, 9(2), 123-127. Retrieved from [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]

  • Wikipedia. (n.d.). Williamson ether synthesis. Retrieved from [Link]

  • Autechaux, S. (n.d.). Exploring 2,4-Dibromo-1-fluorobenzene: Properties and Applications. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Williamson Ether Synthesis. Retrieved from [Link]

  • S. K., Singh, S., & Sharma, B. (2020). Recent Trends in Analytical Techniques for Impurity Profiling. Austin Chromatography, 7(1), 1040. Retrieved from [Link]

  • Agency for Toxic Substances and Disease Registry. (1995). Analytical Methods. In Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene. Retrieved from [Link]

  • Sravani, G., et al. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Research and Reviews in Pharmacy and Pharmaceutical Sciences, 10(10). Retrieved from [Link]

  • Sharma, P., et al. (2018). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 11(3), 563-568. Retrieved from [Link]

  • NIST. (n.d.). 2,4-Dibromo-1-fluorobenzene. In NIST Chemistry WebBook. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for optimizing reaction conditions involving this versatile building block. This document is structured to address specific issues you may encounter during your experiments, providing not just procedural steps but also the underlying scientific reasoning to empower your research.

I. Understanding the Substrate: this compound

This compound is a polyhalogenated aromatic compound with significant potential in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and materials science.[1] Its structure presents unique opportunities and challenges for chemists. The two bromine atoms serve as reactive handles for sequential or double cross-coupling reactions, while the fluorine and ortho-isopropoxy groups modulate the electronic and steric properties of the aromatic ring.

The isopropoxy group, being ortho to one of the bromine atoms, introduces steric hindrance that can influence the approach of the catalyst and coupling partners. Electronically, it is an electron-donating group, which can affect the rate of oxidative addition in palladium-catalyzed cross-coupling reactions.[2] Understanding these inherent properties is crucial for troubleshooting and optimizing your reactions.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, properties, and synthesis of this compound.

Q1: What is the typical synthetic route for this compound, and what are the potential impurities?

Q2: How does the ortho-isopropoxy group influence the reactivity of the two bromine atoms?

A2: The ortho-isopropoxy group is expected to have a significant impact on the reactivity of the adjacent bromine atom (at the C2 position). The steric bulk of the isopropoxy group can hinder the oxidative addition of a palladium catalyst, potentially making the bromine at the C4 position more reactive in cross-coupling reactions under certain conditions. This differential reactivity could be exploited for selective mono-functionalization.

Q3: Is the isopropoxy group stable under typical cross-coupling reaction conditions?

A3: Ether linkages, including isopropoxy groups, are generally stable under the conditions used for many palladium-catalyzed cross-coupling reactions. However, prolonged exposure to strong bases at high temperatures could potentially lead to hydrolysis, although this is not a commonly reported side reaction in this context. It is always advisable to monitor for any potential cleavage of the ether group, especially during long reaction times or when using harsh basic conditions.

III. Troubleshooting Guide for Cross-Coupling Reactions

This section provides a detailed, question-and-answer formatted guide to troubleshoot common issues encountered during Suzuki-Miyaura and Buchwald-Hartwig amination reactions with this compound.

A. Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. However, challenges such as low yield, and the formation of side products are common.

Q1: My Suzuki-Miyaura coupling reaction with this compound is giving a low yield of the desired biaryl product. What are the likely causes and how can I improve it?

A1: Low yields in Suzuki-Miyaura coupling can stem from several factors, especially with a sterically hindered and electron-rich substrate. Here’s a breakdown of potential issues and solutions:

1. Inefficient Oxidative Addition: The electron-donating isopropoxy group can slow down the oxidative addition step.

  • Solution: Employ a more electron-rich and bulky phosphine ligand to promote oxidative addition. Ligands like SPhos, XPhos, or tBuXPhos are excellent starting points.[3] Consider using a pre-formed palladium(0) source like Pd₂(dba)₃ or a modern palladacycle precatalyst (e.g., G3 or G4) which can form the active Pd(0) species more efficiently.[4]

2. Steric Hindrance: The ortho-isopropoxy group can sterically hinder the approach of the palladium catalyst.

  • Solution: Utilize bulky monodentate phosphine ligands, such as the Buchwald-type biaryl phosphine ligands, which are designed to overcome steric challenges.[5] Increasing the reaction temperature may also help to overcome the activation energy barrier.

3. Ineffective Base: The choice of base is critical for activating the boronic acid to the more nucleophilic boronate species.

  • Solution: For sterically hindered couplings, a moderately strong, non-nucleophilic inorganic base like K₃PO₄ or Cs₂CO₃ is often a good choice. Ensure the base is finely powdered to maximize its surface area. The use of an aqueous solvent mixture (e.g., dioxane/water) is often necessary to solubilize the inorganic base.[6]

4. Catalyst Deactivation: The presence of impurities or oxygen can lead to the deactivation of the palladium catalyst.

  • Solution: Ensure all reagents and solvents are of high purity and are thoroughly degassed before use. Maintaining a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction is crucial.[6]

Below is a workflow to guide your optimization process:

Caption: Troubleshooting workflow for low yield in Suzuki-Miyaura coupling.

Q2: I am observing significant amounts of dehalogenated byproduct (1-bromo-3-fluoro-2-isopropoxybenzene) in my Suzuki reaction. What is causing this and how can I prevent it?

A2: Dehalogenation, or hydrodehalogenation, is a common side reaction where a hydrogen atom replaces a bromine atom. This is often caused by the presence of a palladium-hydride species.

  • Potential Causes:

    • Source of Hydride: The solvent (e.g., alcohols) or the base can act as a source of hydride.

    • Slow Transmetalation: If the transmetalation step is slow, the palladium intermediate has more time to undergo side reactions like dehalogenation.

  • Solutions:

    • Solvent Choice: Avoid using alcohol-based solvents if dehalogenation is a major issue. Toluene or dioxane are generally good choices.

    • Base Selection: Use a non-hydridic base. K₃PO₄ or Cs₂CO₃ are preferable to alkoxides in this regard.

    • Optimize Ligand: A bulky, electron-rich ligand can accelerate the desired reductive elimination of the product over the dehalogenation pathway.

    • Use Boronic Esters: Pinacol esters of boronic acids are sometimes less prone to protodeboronation and can lead to cleaner reactions.

Q3: My reaction is producing a significant amount of homocoupled biaryl from the boronic acid. How can I minimize this side reaction?

A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.

  • Solutions:

    • Thorough Degassing: This is the most critical step. Ensure your reaction mixture and solvent are rigorously degassed before heating.

    • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd₂(dba)₃ can sometimes reduce the amount of homocoupling compared to in situ reduction of a Pd(II) source.

    • Control Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) is common, but a large excess can sometimes lead to more homocoupling.

B. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for C-N bond formation. The success of this reaction is highly dependent on the choice of catalyst, ligand, and base.[7]

Q1: I am attempting a Buchwald-Hartwig amination with this compound and a primary/secondary amine, but the reaction is not proceeding. What are the key parameters to optimize?

A1: The failure of a Buchwald-Hartwig amination can often be traced to the catalyst system and reaction conditions.

1. Ligand Selection: The choice of ligand is paramount and is highly dependent on the nature of the amine.

  • Solution: For primary amines, ligands like BrettPhos can be very effective. For secondary amines, RuPhos is a good starting point.[8] For particularly challenging couplings, consider more specialized ligands. A ligand screening is often the most effective approach.

2. Base Selection: A strong, non-nucleophilic base is required to deprotonate the amine.

  • Solution: Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used and are often very effective.[4] If your substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ may be necessary, but this will likely require higher reaction temperatures.

3. Solvent Choice: The solvent must be anhydrous and capable of solubilizing the reactants.

  • Solution: Anhydrous and degassed toluene or dioxane are common and effective solvents for Buchwald-Hartwig aminations.[9]

4. Catalyst Pre-activation: Inefficient formation of the active Pd(0) catalyst can stall the reaction.

  • Solution: Using a modern palladacycle precatalyst (G3 or G4) is highly recommended as they generate the active catalyst more cleanly and efficiently than older Pd(II) sources like Pd(OAc)₂.[4]

Here is a decision tree to guide your optimization:

Buchwald_Hartwig_Troubleshooting Start No Reaction in Buchwald-Hartwig Ligand Is the ligand appropriate for the amine? Start->Ligand Base Is the base strong enough? Ligand->Base Yes Success Reaction Proceeds Ligand->Success No, screen ligands (e.g., BrettPhos for 1° amines, RuPhos for 2° amines) Catalyst Is the catalyst active? Base->Catalyst Yes Base->Success No, use stronger base (e.g., NaOtBu, LHMDS) Solvent Is the solvent anhydrous and degassed? Catalyst->Solvent Yes Catalyst->Success No, use a precatalyst (e.g., XPhos Pd G3) Solvent->Success Yes Solvent->Success No, use fresh anhydrous, degassed solvent

Caption: Decision tree for troubleshooting a stalled Buchwald-Hartwig amination.

Q2: My Buchwald-Hartwig reaction is giving a mixture of mono- and di-aminated products. How can I control the selectivity?

A2: Achieving selective mono-amination on a di-brominated substrate requires careful control of the reaction conditions.

  • Solutions:

    • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.0-1.2 equivalents) of the amine relative to the dibromo-substrate.

    • Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-aminated product is the major component. Lowering the reaction temperature can also improve selectivity.

    • Slow Addition: Adding the amine slowly to the reaction mixture can help to favor mono-substitution.

IV. Recommended Starting Protocols

The following protocols are provided as general starting points for reactions with this compound. Please note that these are representative protocols and will likely require optimization for your specific coupling partners.

A. Representative Protocol for Suzuki-Miyaura Coupling (Mono-arylation)
Parameter Recommendation Rationale
Aryl Halide This compound (1.0 equiv)Substrate
Boronic Acid/Ester 1.1 - 1.2 equivSlight excess to drive the reaction to completion.
Palladium Precatalyst XPhos Pd G3 (2-5 mol%)Efficient for sterically hindered substrates.[4]
Ligand XPhos (if not using a precatalyst)Bulky and electron-rich to promote oxidative addition.[3]
Base K₃PO₄ (2.0 - 3.0 equiv)Effective for hindered couplings and minimizes side reactions.
Solvent Dioxane/H₂O (e.g., 4:1 or 10:1 mixture)Anhydrous, degassed. Water helps to dissolve the base.
Temperature 80 - 110 °CStart at 80°C and increase if the reaction is sluggish.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.

Experimental Procedure:

  • To a flame-dried Schlenk tube, add this compound, the arylboronic acid, K₃PO₄, and the palladium precatalyst.

  • Evacuate and backfill the tube with an inert gas three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.[10]

B. Representative Protocol for Buchwald-Hartwig Amination (Mono-amination)
Parameter Recommendation Rationale
Aryl Halide This compound (1.0 equiv)Substrate
Amine 1.1 - 1.2 equivSlight excess for mono-amination.
Palladium Precatalyst RuPhos Pd G3 (2-5 mol% for 2° amines) or BrettPhos Pd G3 (2-5 mol% for 1° amines)Ligand choice is critical for the type of amine.[4][8]
Base NaOtBu (1.2 - 1.5 equiv)Strong, non-nucleophilic base.
Solvent Toluene or DioxaneAnhydrous, degassed.
Temperature 80 - 110 °CHigher temperatures may be required for less reactive amines.
Atmosphere Inert (Argon or Nitrogen)Essential for catalyst stability.

Experimental Procedure:

  • In a glovebox, add this compound, the palladium precatalyst, and NaOtBu to an oven-dried vial with a stir bar.

  • Seal the vial and remove it from the glovebox.

  • Add the anhydrous, degassed solvent, followed by the amine via syringe.

  • Heat the reaction mixture with vigorous stirring at the desired temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, quench the reaction with a saturated aqueous solution of NH₄Cl.

  • Extract the product with an organic solvent, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter, concentrate, and purify the crude product by column chromatography.[10]

V. References

  • Benchchem. (2025). Technical Support Center: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions.

  • Benchchem. (2025). Optimization of Buchwald-Hartwig amination conditions.

  • Google Patents. (2009). US7563932B2 - Microreactor technology to buchwald-hartwig amination.

  • Wikipedia. (2023). Buchwald–Hartwig amination.

  • ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

  • Chem-Impex. (n.d.). 1,3-Dibromo-5-fluoro-2-iodobenzene.

  • PMC. (2010). Organoborane coupling reactions (Suzuki coupling).

  • Wikipedia. (n.d.). List of purification methods in chemistry.

  • YouTube. (2020). Palladium Cross Coupling Reactions 2 (Oxidative Insertion and Transmetalation).

  • White Rose Research Online. (n.d.). Solvent effects in palladium catalysed cross-coupling reactions.

  • ResearchGate. (2015). ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

  • NIH. (2018). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • Sigma-Aldrich. (n.d.). 1,3-Dibromo-5-fluorobenzene 97 1435-51-4.

  • ResearchGate. (2015). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions.

  • NIH. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors.

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.

  • ResearchGate. (2017). Suzuki Cross-Coupling Reaction of Fluorobenzene with Heterogeneous Palladium Catalysts. | Request PDF.

  • NIH. (2017). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.

  • BLDpharm. (n.d.). 1224604-19-6|this compound.

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling.

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters.

  • PubChem. (n.d.). 1,3-Dibromo-5-fluoro-2-methoxybenzene | C7H5Br2FO | CID 2773965.

  • MDPI. (2021). Synthesis of Bio-Inspired 1,3-Diarylpropene Derivatives via Heck Cross-Coupling and Cytotoxic Evaluation on Breast Cancer Cells.

  • ResearchGate. (n.d.). Tools for Purifying the Product.

  • SCBT. (n.d.). 1,3-Dibromo-5-fluorobenzene | CAS 1435-51-4.

  • PMC. (2021). Synthesis and reactivity of a six-membered heterocyclic 1,3-diphosphaallene.

  • CymitQuimica. (n.d.). 1,3-Dibromo-5-Fluoro-2-Methylbenzene.

  • NIH. (2011). Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases.

  • ChemicalBook. (n.d.). 1,3-DIISOPROPENYLBENZENE synthesis.

  • PubChem. (n.d.). 1,3-Dibromo-5-isopropoxybenzene | C9H10Br2O | CID 50998234.

  • Benchchem. (n.d.). Applications of 1,3-Dibromo-2-(4-bromophenoxy)benzene in Organic Synthesis.

  • MDPI. (2023). Methodological Insights into the Occurrence, Conversion, and Control of Polychlorinated Dibenzo-p-Dioxins/Dibenzofurans from Waste Incineration.

  • chemicalbook.com. (n.d.). 1,3-dichloro-5-(3,3,3-trifluoroprop-1-en-2-yl)benzene synthesis.

  • Semantic Scholar. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series.

  • ResearchGate. (2016). (PDF) Pd 2 (dba) 3 -catalyzed amination of C5-bromo-imidazo[2,1-b][6][7][11] thiadiazole with substituted anilines at conventional heating in Schlenk tube.

  • MDPI. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives.

  • PubMed. (2005). Selective functionalization of 2-fluoropyridine, 2,3-difluoropyridine, and 2,5-difluoropyridine at each vacant position.

  • OUCI. (n.d.). Solid-State Cross-Coupling Reactions of Insoluble Aryl Halides Under Polymer-Assisted Grinding Conditions.

  • ResearchGate. (2024). For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites.

  • ACS Publications. (2014). Palladium-Catalyzed Hydroxylation of Aryl and Heteroaryl Halides Enabled by the Use of a Palladacycle Precatalyst.

  • PrepChem.com. (n.d.). Preparation of 1,3-dichloro-2-(dichloromethyl)benzene.

  • ACS Publications. (2021). Flow Chemistry for Flowing Cross-Couplings: A Concise Overview.

  • NIH. (2016). Hydroxyl-Directed Cross-Coupling: A Scalable Synthesis of Debromohamigeran E and Other Targets of Interest.

  • ResearchGate. (2021). (PDF) Palladium(0) catalyzed Suzuki cross-coupling reaction of 2,5-dibromo-3-methylthiophene: selectivity, characterization, DFT studies and their biological evaluations.

  • ResearchGate. (2024). (PDF) For Catching-by-Polymerization Oligo Purification: Scalable Synthesis of the Precursors to the Polymerizable Tagging Phosphoramidites.

Sources

Technical Support Center: Troubleshooting Low Yields in 1,3-Dibromo-5-fluoro-2-isopropoxybenzene Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. As a crucial building block in various pharmaceutical and materials science applications, achieving high yields of this compound is paramount.[1][2] This document provides a structured, in-depth troubleshooting framework based on established chemical principles and extensive field experience.

Understanding the Synthesis: Two Primary Routes

The synthesis of this compound can be approached via two principal synthetic routes. The success of your synthesis and the potential for low yields are intrinsically linked to the chosen pathway.

Route A: Williamson Ether Synthesis

This classic method involves the reaction of a deprotonated phenol with an alkyl halide.[3] In this case, 1,3-dibromo-5-fluorophenol is treated with a strong base to form the corresponding phenoxide, which then undergoes nucleophilic substitution with an isopropyl halide.

Route B: Electrophilic Aromatic Substitution (Bromination)

This route begins with 3-fluoro-isopropoxybenzene, which is then subjected to electrophilic bromination to introduce the two bromine atoms onto the aromatic ring.[4]

Below is a visual representation of these two synthetic pathways.

SynthesisRoutes cluster_0 Route A: Williamson Ether Synthesis cluster_1 Route B: Electrophilic Bromination Phenol 1,3-Dibromo-5-fluorophenol Phenoxide Phenoxide Intermediate Phenol->Phenoxide Deprotonation Base Strong Base (e.g., NaH, K2CO3) ProductA 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene Phenoxide->ProductA SN2 Attack AlkylHalide Isopropyl Halide (e.g., 2-Bromopropane) AlkylHalide->ProductA StartingMaterialB 3-Fluoro-isopropoxybenzene ProductB 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene StartingMaterialB->ProductB Electrophilic Aromatic Substitution BrominatingAgent Brominating Agent (e.g., Br2, NBS) BrominatingAgent->ProductB Catalyst Lewis Acid Catalyst (e.g., FeBr3) Catalyst->ProductB WilliamsonWorkflow Start Start Prep Prepare Anhydrous Reaction Setup Start->Prep Add_NaH Add and Wash NaH Prep->Add_NaH Add_Phenol Add 1,3-Dibromo-5-fluorophenol in DMF at 0 °C Add_NaH->Add_Phenol Form_Phenoxide Stir at RT for 30 min Add_Phenol->Form_Phenoxide Add_AlkylHalide Add 2-Bromopropane at 0 °C Form_Phenoxide->Add_AlkylHalide React Stir at RT for 12-24 h (Monitor by TLC) Add_AlkylHalide->React Quench Quench with Saturated NH4Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Wash Wash with Water and Brine Extract->Wash Dry Dry over MgSO4 Wash->Dry Purify Concentrate and Purify by Column Chromatography Dry->Purify End End Purify->End BrominationWorkflow Start Start Setup Anhydrous Reaction Setup Start->Setup Dissolve Dissolve 3-Fluoro-isopropoxybenzene and FeBr3 in DCM Setup->Dissolve Cool Cool to 0 °C Dissolve->Cool Add_Br2 Add Bromine in DCM Dropwise at 0 °C Cool->Add_Br2 React Stir at 0 °C for 2-4 h (Monitor by TLC/GC-MS) Add_Br2->React Quench Quench with Saturated Na2S2O3 React->Quench Wash Wash with NaHCO3, Water, and Brine Quench->Wash Dry Dry over MgSO4 Wash->Dry Purify Concentrate and Purify by Column Chromatography Dry->Purify End End Purify->End

Sources

minimizing side reactions in the synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This document is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, field-proven insights to help you navigate the challenges of this synthesis, specifically focusing on minimizing side reactions to improve yield and purity.

Core Synthesis Strategy

The synthesis of this compound is most effectively approached via a two-step process. The critical step, electrophilic bromination, is where side reactions are most prevalent. Understanding the interplay of substituent effects and reaction conditions is paramount for success.

Overall Synthetic Workflow

The diagram below outlines the recommended synthetic pathway, starting from the commercially available 4-fluorophenol.

Synthetic_Pathway cluster_0 Step 1: Williamson Ether Synthesis cluster_1 Step 2: Regioselective Dibromination 4-Fluorophenol 4-Fluorophenol Precursor 1-Fluoro-4-isopropoxybenzene 4-Fluorophenol->Precursor  2-Bromopropane, K2CO3, Acetone, Reflux Target This compound Precursor->Target  2.05 eq. NBS, Acetonitrile, 0°C to RT

Caption: Proposed two-step synthesis of the target molecule.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental challenges in a question-and-answer format.

Q1: My reaction yields a significant amount of a mono-brominated byproduct. How can I drive the reaction to completion?

Probable Cause: This issue stems from incomplete bromination, which can be due to insufficient brominating agent, suboptimal temperature, or short reaction time. The starting material, 1-fluoro-4-isopropoxybenzene, is highly activated, but the introduction of the first bromine atom deactivates the ring, making the second addition slower.

Solutions:

  • Stoichiometry Adjustment: Ensure you are using at least 2.0 equivalents of the brominating agent. A slight excess (e.g., 2.05 to 2.1 equivalents) of N-Bromosuccinimide (NBS) is recommended to ensure complete conversion without promoting significant over-bromination.

  • Temperature & Time: While the initial addition of the brominating agent should be done at a low temperature (0 °C) to control selectivity, the reaction may need to be warmed to room temperature and stirred for several hours to ensure the second bromination occurs. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Choice of Brominating Agent: If using a milder agent, you may need to switch to a more reactive system. However, for this substrate, NBS is typically sufficient and offers better control than a Br₂/Lewis acid system.[1]

Q2: I'm observing a major isomeric impurity that is difficult to separate from my desired product. What is it and how do I prevent its formation?

Probable Cause: The formation of isomeric byproducts is a classic regioselectivity problem. The starting material has two activating groups: the potent ortho-, para-directing isopropoxy group (-O-iPr) and the weaker ortho-, para-directing fluoro group (-F).[2][3][4] The directing power of the alkoxy group dominates, guiding the electrophiles to the positions ortho to it (C2 and C6). The fluorine atom at C5 further influences this.

The primary side reaction is the formation of 2,4-Dibromo-5-fluoro-1-isopropoxybenzene .

Mechanism of Selectivity and Side-Product Formation:

Caption: Directing effects influencing regioselectivity.

Solutions to Maximize Regioselectivity:

  • Use N-Bromosuccinimide (NBS): NBS is a milder, more selective brominating agent than elemental bromine.[5][6] It generates a low concentration of Br⁺ (or a polarized species) in situ, which is more sensitive to the subtle electronic differences between the possible attack sites, thus favoring the electronically richest positions ortho to the isopropoxy group.

  • Solvent Choice: Acetonitrile or Tetrahydrofuran (THF) are excellent solvent choices. They are polar aprotic solvents that can stabilize the intermediates without participating in the reaction. Using a non-polar solvent like carbon tetrachloride can sometimes favor less selective radical pathways if not properly controlled.[5]

  • Low-Temperature Control: Perform the addition of NBS at 0 °C or even lower (-10 °C). Lower temperatures increase the selectivity of electrophilic aromatic substitutions by favoring the pathway with the lowest activation energy, which leads to the desired product.[5]

Q3: My final product is contaminated with tri-brominated species. How can I prevent this over-bromination?

Probable Cause: The product, this compound, is still an activated aromatic ring and can undergo a third substitution, especially if excess brominating agent is used or if the reaction temperature is too high.

Solutions:

  • Precise Stoichiometric Control: Use a slight excess of NBS (e.g., 2.05 equivalents) but avoid using a large excess. Accurately weigh your starting material and the brominating agent.

  • Slow Reagent Addition: Add the NBS portion-wise as a solid or as a solution in the reaction solvent over an extended period (e.g., 30-60 minutes) at 0 °C. This maintains a low instantaneous concentration of the electrophile, disfavoring the slower, third bromination event.

  • Reaction Monitoring: Stop the reaction as soon as the starting material and mono-bromo intermediate are consumed (as determined by TLC/GC). Do not let the reaction run for an unnecessarily long time after completion.

Frequently Asked Questions (FAQs)

Q: Why is N-Bromosuccinimide (NBS) generally preferred over a Br₂/Lewis Acid system for this synthesis?

A: While Br₂ with a Lewis acid catalyst (like FeBr₃ or AlBr₃) is a classic method for brominating aromatic rings, it has several drawbacks for a highly activated and sensitive substrate like this one.[7][8]

  • Selectivity: NBS is often more regioselective, which is crucial for minimizing isomeric impurities.[9]

  • Reactivity: The Br₂/Lewis acid system is extremely reactive and can easily lead to over-bromination.[10]

  • Side Reactions: Strong Lewis acids can catalyze the cleavage of the isopropoxy ether bond, especially at elevated temperatures.

  • Safety & Handling: NBS is a solid and easier to handle than volatile, corrosive liquid bromine.

Reagent SystemProsCons
NBS High regioselectivity[5], Milder conditions, Easy to handleSlower reaction rate, Higher cost
Br₂ / FeBr₃ High reactivity, Lower costPoor selectivity, Risk of over-bromination, Risk of ether cleavage, Hazardous

Q: What is the mechanistic role of the isopropoxy and fluoro substituents?

A: Both are ortho-, para-directors, but they operate through different electronic effects.

  • Isopropoxy Group (-O-iPr): This is a strongly activating group. The oxygen atom donates electron density into the ring via a strong resonance effect (+M effect), making the ortho and para positions highly nucleophilic. This effect far outweighs its inductive electron-withdrawing effect (-I effect).

  • Fluoro Group (-F): This is a deactivating group overall. It is strongly electron-withdrawing via induction (-I effect) due to its high electronegativity. However, it can donate a lone pair via resonance (+M effect), which directs incoming electrophiles to the ortho and para positions.[2][11]

In this molecule, the powerful activating and directing effect of the isopropoxy group dominates, making the positions ortho to it the primary sites of reaction.

Q: What is the best method to purify the final product if isomeric impurities are present?

A: Separating halogenated aromatic isomers can be challenging due to their similar polarities and boiling points.

  • Recrystallization: This is the most effective method on a larger scale. A solvent screen (e.g., using hexanes, ethanol, or a mixture) should be performed to find conditions where the desired 1,3-dibromo isomer has lower solubility than the impurities, allowing it to crystallize out selectively.

  • Column Chromatography: For smaller scales or very difficult separations, silica gel chromatography is effective. A non-polar eluent system, such as hexanes with a small amount of ethyl acetate or dichloromethane, will be required. The separation will likely require a long column and careful fraction collection.

Experimental Protocols

Protocol 1: Synthesis of 1-Fluoro-4-isopropoxybenzene (Precursor)

This procedure is a standard Williamson ether synthesis.

  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 4-fluorophenol (1.0 eq.), potassium carbonate (K₂CO₃, 1.5 eq.), and acetone (approx. 5 mL per gram of phenol).

  • Addition: Add 2-bromopropane (1.2 eq.) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 12-18 hours, monitoring by TLC until the 4-fluorophenol is consumed.

  • Workup: Cool the reaction to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether and wash with 1M NaOH (2x) to remove any unreacted phenol, followed by brine (1x). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the product, which can be purified further by distillation if necessary.

Protocol 2: Optimized Synthesis of this compound

This protocol is optimized for high yield and minimal side products.

  • Setup: Dissolve 1-fluoro-4-isopropoxybenzene (1.0 eq.) in acetonitrile (approx. 10 mL per gram) in a round-bottom flask. Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 2.05 eq.) portion-wise over 30 minutes, ensuring the internal temperature does not rise above 5 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours. Monitor the reaction by TLC or GC for the disappearance of the mono-bromo intermediate.

  • Quenching: Once complete, pour the reaction mixture into a saturated aqueous solution of sodium thiosulfate to quench any remaining NBS/bromine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from ethanol or hexanes to yield the final product as a white solid.

References

  • Fujita, M., et al. (2012). Lewis Acid Catalyzed Benzylic Bromination. National Institutes of Health. Available at: [Link]

  • Clark, J. H., et al. (1998). Catalytic process for selective aromatic bromination. Google Patents (EP0866046A1).
  • Wikipedia contributors. (2023). Electrophilic aromatic directing groups. Wikipedia. Available at: [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Available at: [Link]

  • Duan, X., et al. (2014). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Molecules. Available at: [Link]

  • Wikipedia contributors. (2023). N-Bromosuccinimide. Wikipedia. Available at: [Link]

  • Organic Reactions. (n.d.). Bromination - Common Conditions. Common Organic Chemistry. Available at: [Link]

  • LibreTexts Chemistry. (2022). 7.5: Directing Effects. Available at: [Link]

  • ChemTalk. (n.d.). Directing Effects. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. Available at: [Link]

  • Baxter, R. D., et al. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. NSF Public Access Repository. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Available at: [Link]

  • Organic Chemistry Tutor. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY! YouTube. Available at: [Link]

  • ChemHelp ASAP. (2021). electrophilic aromatic bromination with N-bromosuccinimide. YouTube. Available at: [Link]

  • The Organic Chemistry Tutor. (2024). Bromination of Benzene | Electrophilic Aromatic Substitutions (EAS) | Organic Chemistry. YouTube. Available at: [Link]

  • PrepChem. (n.d.). Synthesis of 3-fluoro-isopropoxy-benzene. Available at: [Link]

  • Ashenhurst, J. (2018). Halogenation of Benzene via Electrophilic Aromatic Substitution. Master Organic Chemistry. Available at: [Link]

  • Ghochikyan, A. (2017). Regiospecific P-Bromination of Activated Aromatic Systems – Greener Approach. TopSCHOLAR, Western Kentucky University. Available at: [Link]

  • Ball, M., et al. (2020). Electrophilic Activation of Molecular Bromine Mediated by I(III). ChemRxiv. Available at: [Link]

  • LibreTexts Chemistry. (2022). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

Sources

improving the stability of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene (CAS No. 1224604-19-6). This guide is designed for researchers, chemists, and drug development professionals to ensure the stability and integrity of this critical building block throughout its storage and application. As a polyhalogenated aromatic ether, its stability is paramount for achieving reproducible and high-yielding results in complex synthetic routes. This document provides in-depth troubleshooting advice and frequently asked questions to address challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the optimal method for long-term storage of this compound?

For long-term stability, the compound should be stored under an inert atmosphere (argon or nitrogen) at 2-8°C. It must be protected from light by using an amber or opaque vial. To prevent hydrolysis, the container should be tightly sealed, and the use of a desiccated storage environment is highly recommended.

Q2: What are the primary visual and analytical signs of compound degradation?

The primary visual indicator of degradation is a change in color. Pure this compound is typically a colorless to very pale yellow liquid or solid. The development of a distinct yellow or brownish tint suggests the formation of impurities. Analytically, degradation can be detected by techniques such as GC-MS, HPLC, or NMR spectroscopy, which will show the appearance of new peaks corresponding to degradation products.

Q3: How sensitive is this compound to air, light, and moisture?

This compound exhibits sensitivity to all three factors, primarily due to its ether and aryl bromide functionalities.

  • Air (Oxygen): The isopropoxy group, containing a tertiary hydrogen alpha to the ether oxygen, is susceptible to auto-oxidation, leading to the formation of peroxides. This process is often initiated by light and trace metals.

  • Light: UV radiation can provide the energy to initiate radical reactions, including peroxidation and potential C-Br bond cleavage.

  • Moisture: While generally stable, the ether linkage can be susceptible to slow hydrolysis under acidic conditions, which may be present due to the degradation of the compound itself or from environmental contamination, yielding 2,6-dibromo-4-fluorophenol.

Q4: Which analytical techniques are recommended for routine purity assessment?

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent method for assessing purity and identifying volatile impurities or degradation products. For quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) with a UV detector is highly effective. ¹H and ¹³C NMR spectroscopy are also essential for confirming the structural integrity of the material and identifying major impurities.

Troubleshooting Guide: Experimental Issues

This section addresses specific problems that may arise during the handling and use of this compound.

Problem 1: My compound has developed a yellow color and new spots on TLC after storage.
  • Question: I received a high-purity batch of this compound. After two months of storage in its original clear vial on the lab bench, it has turned yellow, and TLC analysis shows a new, more polar spot near the baseline. What is the likely cause and how can I fix it?

  • Expert Analysis & Solution: The combination of light and air exposure has likely initiated degradation. The yellow color is indicative of impurity formation, potentially through oxidative or photolytic pathways. The new polar spot on TLC strongly suggests the formation of the corresponding phenol (2,6-dibromo-4-fluorophenol) via hydrolysis or ether cleavage. Another possibility is the formation of hydroperoxides, which are also more polar.

    Causality Chain: Exposure to Light/Air -> Radical Initiation -> Peroxide Formation / C-O or C-Br Bond Lability -> Formation of Phenolic Impurities & Color Bodies

    Recommended Actions:

    • Confirm Peroxides: Before using the material, it is crucial to test for the presence of peroxides, as they can pose a significant safety hazard, especially when heated or concentrated. See Protocol 2 for a reliable testing method.

    • Repurification: If the compound is deemed essential for your synthesis, it must be repurified. See Protocol 3 for a recommended column chromatography procedure.

    • Implement Proper Storage: After purification, immediately store the compound according to the best practices outlined in Protocol 1 to prevent recurrence.

Problem 2: I'm observing low yields and debrominated byproducts in a cross-coupling reaction.
  • Question: In my Suzuki-Miyaura coupling reaction, where this compound is a key substrate, I'm consistently getting low yields of the desired product. My crude reaction mixture shows significant amounts of mono-brominated and fully debrominated (1-fluoro-3-isopropoxybenzene) species. Is my starting material the problem?

  • Expert Analysis & Solution: Yes, the quality of your starting material is a highly probable cause. Aryl halides are generally stable, but degradation can compromise their reactivity in sensitive catalytic cycles.[1]

    • Catalyst Poisoning: If your starting material has degraded to form the corresponding phenol, the free hydroxyl group can interfere with the palladium catalyst, leading to reduced catalytic activity.

    • Inaccurate Stoichiometry: Degradation means the actual molar quantity of your starting material is lower than calculated, leading to an effective excess of other reagents and suboptimal reaction conditions.

    • Reductive Dehalogenation: The presence of certain impurities or degraded catalyst species can sometimes promote side reactions like reductive dehalogenation, leading to the byproducts you are observing. The C-Br bonds are susceptible to cleavage under certain catalytic conditions.

    Troubleshooting Workflow:

    G start Low Yield & Debromination Observed check_sm Step 1: Assess Purity of 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene (GC-MS, NMR) start->check_sm sm_pure Purity >98%? check_sm->sm_pure repurify Step 2: Re-purify Starting Material via Chromatography (See Protocol 3) sm_pure->repurify No rerun_rxn Step 3: Rerun Reaction with Purified Material & Degassed Solvents sm_pure->rerun_rxn  Yes check_conditions Investigate Other Reaction Parameters: - Catalyst Quality - Solvent Purity - Base Efficacy sm_pure:e->check_conditions:w If problem persists repurify->rerun_rxn success Problem Solved rerun_rxn->success

    Caption: Troubleshooting workflow for cross-coupling issues.
Table 1: Common Impurities and Their Origins
Impurity NameStructureLikely OriginRecommended Analytical Method
2,6-Dibromo-4-fluorophenolAromatic ring with -OH instead of -O-iPrHydrolysis of ether linkageGC-MS, ¹H NMR (phenolic -OH signal)
1-Bromo-5-fluoro-2-isopropoxybenzeneLoss of one bromine atomReductive dehalogenation during synthesis or reactionGC-MS
Isopropoxy-hydroperoxidesPeroxide group on the isopropyl chainAir oxidation (autoxidation)Peroxide test strips, Iodometric titration
WaterH₂OInadequate drying or atmospheric exposureKarl Fischer titration

Key Degradation Pathways

The stability of this compound is primarily challenged by two pathways originating from its ether and aryl halide functionalities. Understanding these pathways is key to preventing them.

G cluster_main This compound cluster_path1 Pathway 1: Ether Oxidation cluster_path2 Pathway 2: Hydrolysis SM Starting Material (Câ₉H₉Brâ‚‚FO) peroxide Hydroperoxide Intermediate SM->peroxide Oâ‚‚, Light (Radical Initiator) hydrolysis_prod 2,6-Dibromo-4-fluorophenol + Isopropanol SM->hydrolysis_prod Hâ‚‚O, Hâ⁺ (catalyst) phenol 2,6-Dibromo-4-fluorophenol + Acetone peroxide->phenol Decomposition

Caption: Potential degradation pathways for the target compound.

Experimental Protocols

Protocol 1: Recommended Storage and Handling

This protocol ensures the maximum shelf-life and integrity of your material.

  • Inert Atmosphere: Upon receiving, if not already packaged under an inert atmosphere, flush the headspace of the vial with dry argon or nitrogen.

  • Light Protection: Store the vial in a dark location, such as a storage cabinet or by wrapping it in aluminum foil. Use amber glass vials whenever possible.

  • Temperature Control: Store the sealed vial in a refrigerator at 2-8°C. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture inside.[2]

  • Desiccation: For ultimate protection, place the primary container inside a larger, sealed secondary container (like a desiccator) containing a desiccant (e.g., silica gel).

  • Use of Inhibitors: For long-term storage of bulk quantities, consider adding a radical inhibitor like Butylated hydroxytoluene (BHT) at a low concentration (e.g., 50-100 ppm), if compatible with your downstream applications.

Table 2: Summary of Recommended Storage Conditions
ParameterRecommended ConditionRationale
Atmosphere Inert Gas (Argon, Nitrogen)Prevents oxidative degradation and peroxide formation.
Temperature 2–8 °CSlows the rate of all potential degradation reactions.
Light Amber Vial / DarknessPrevents photolytically initiated radical degradation.
Moisture Tightly Sealed / DesiccatedPrevents acid-catalyzed hydrolysis of the ether linkage.
Container Borosilicate Glass (Type 1)Ensures minimal leaching and catalytic activity from the container surface.
Protocol 2: Qualitative Test for Peroxides

This test should be performed if the material has been stored for an extended period or exposed to air and light.

  • Prepare Test Strip: Use a commercially available potassium iodide (KI) starch paper test strip.

  • Sample Application: Dissolve a small amount (10-20 mg) of the this compound in 1-2 mL of a peroxide-free solvent like isopropanol or acetic acid.

  • Testing: Dip the KI-starch paper into the solution or place a drop of the solution onto the paper.

  • Observation: The formation of a blue-black or purplish color indicates the presence of peroxides. The intensity of the color gives a rough indication of the peroxide concentration. If the test is positive, the material should be treated to remove peroxides or disposed of according to institutional safety guidelines.

Protocol 3: Re-purification by Silica Gel Chromatography

This procedure is for removing polar impurities like the corresponding phenol.

  • System Preparation: Use a standard silica gel column. The solvent system must be determined by TLC, but a non-polar eluent system such as Hexanes/Ethyl Acetate or Hexanes/Dichloromethane is a good starting point. The target compound is relatively non-polar, while the phenolic impurities are significantly more polar.

  • Loading: Dissolve the crude material in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and load it onto the column.

  • Elution: Begin eluting with a low-polarity solvent (e.g., 100% Hexanes) and gradually increase the polarity. The pure this compound should elute relatively early.

  • Fraction Collection: Collect fractions and analyze them by TLC or GC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure. Crucially, do not evaporate to complete dryness if peroxides were suspected , as this can concentrate them to explosive levels.

  • Final Storage: Immediately place the purified product under an inert atmosphere and store it according to Protocol 1 .

References

  • PubChem. 1,3-Dibromo-5-fluorobenzene. National Center for Biotechnology Information. [Link]

  • Chem-Impex. 1,3-Dibromo-5-fluoro-2-iodobenzene Product Information. [Link]

  • Google Patents. Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • PubChem. 1,3-Dibromo-5-isopropoxybenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

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  • Carl ROTH. Safety Data Sheet: Bromobenzene D5. [Link]

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Technical Support Center: 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This guide is designed for researchers, medicinal chemists, and materials scientists who utilize this versatile building block in their synthetic endeavors. Given the absence of specific degradation studies for this compound in the public domain, this document synthesizes established principles from the degradation of related halogenated aromatic compounds and troubleshooting common synthetic methodologies where this substrate is employed. Our goal is to provide a predictive and practical framework to help you anticipate and resolve potential stability and reactivity challenges.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during experiments involving this compound, focusing on scenarios that suggest compound degradation or undesired side reactions.

Issue 1: Low or No Yield in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Buchwald-Hartwig)

You are attempting a cross-coupling reaction and observe low conversion of your starting material, or the formation of significant byproducts.

  • Possible Cause A: Reductive Dehalogenation (Hydrodehalogenation) Instead of the desired coupled product, you may be isolating 1-bromo-3-fluoro-2-isopropoxybenzene or 1-fluoro-3-isopropoxybenzene. This occurs when the aryl halide is reduced, replacing a bromine atom with hydrogen. This is a known side reaction, particularly with sterically hindered and electron-rich aryl bromides.[1][2]

    • Scientific Rationale: The steric bulk from the ortho-isopropoxy group and the meta-bromine can hinder the desired reductive elimination step in the catalytic cycle.[3] This can provide a larger window for competing pathways like β-hydride elimination from certain organopalladium intermediates or other catalyst decomposition pathways that lead to the release of hydride species.[1][4]

    • Solutions:

      • Ligand Selection: Employ bulky, electron-rich biarylphosphine ligands (e.g., S-Phos, X-Phos, AntPhos). These ligands are known to promote the desired reductive elimination over side reactions and are effective for sterically demanding couplings.[2][4]

      • Base Selection: Use a milder base like K₂CO₃ or Cs₂CO₃ instead of strong bases like NaOtBu, which can sometimes promote side reactions.[3] For Suzuki couplings, ensure the base is anhydrous, as water can facilitate protodeboronation of the boronic acid partner.[3]

      • Temperature Control: Avoid excessively high temperatures, which can lead to catalyst decomposition and an increase in side reactions.[1]

  • Possible Cause B: Homocoupling of Starting Materials You observe the formation of dimeric byproducts of your aryl bromide or your coupling partner.

    • Scientific Rationale: Homocoupling can be promoted by certain catalyst systems and reaction conditions, especially at higher temperatures or if the catalyst loading is not optimal.[1]

    • Solutions:

      • Optimize Catalyst Loading: Titrate the catalyst and ligand loading to find the minimum effective concentration.

      • Control Temperature: Run the reaction at the lowest temperature that provides a reasonable reaction rate.

  • Possible Cause C: Inefficient Oxidative Addition The reaction stalls with a large amount of unreacted this compound.

    • Scientific Rationale: The initial step of the catalytic cycle, oxidative addition of the palladium(0) catalyst to the C-Br bond, can be slowed by the steric hindrance of the ortho-isopropoxy group.[3][5]

    • Solutions:

      • Choice of Pre-catalyst: Utilize modern palladium pre-catalysts (e.g., G3 or G4 palladacycles) that readily form the active Pd(0) species.[5]

      • Ligand Choice: Bulky phosphine ligands not only aid in reductive elimination but also facilitate the oxidative addition step for hindered substrates.[6]

Troubleshooting Workflow for Low-Yield Cross-Coupling

G start Low Yield in Cross-Coupling check_byproducts Analyze Crude Reaction Mixture by LC-MS/GC-MS start->check_byproducts dehalogenation Predominant Hydrodehalogenation Product? check_byproducts->dehalogenation homocoupling Significant Homocoupling Observed? dehalogenation->homocoupling No sol_dehalogenation 1. Switch to Bulky Ligand (e.g., AntPhos) 2. Use Milder Base (K2CO3) 3. Lower Reaction Temperature dehalogenation->sol_dehalogenation Yes no_reaction Mainly Starting Material Remains? homocoupling->no_reaction No sol_homocoupling 1. Optimize Catalyst Loading 2. Lower Reaction Temperature homocoupling->sol_homocoupling Yes sol_no_reaction 1. Use Modern Pd Pre-catalyst (e.g., G4) 2. Increase Reaction Temperature Incrementally 3. Switch to a More Active Ligand no_reaction->sol_no_reaction Yes end Reaction Optimized sol_dehalogenation->end sol_homocoupling->end sol_no_reaction->end

Caption: A logical workflow for troubleshooting low-yield cross-couplings.

Issue 2: Compound Decomposition During Workup or Purification

You notice the appearance of new, more polar spots on a TLC plate or new peaks in an LC-MS trace after an aqueous workup or during column chromatography on silica gel.

  • Possible Cause: Hydrolysis of the Isopropoxy Ether Under acidic conditions, the isopropoxy ether linkage can be susceptible to hydrolysis, leading to the formation of 2,6-dibromo-4-fluorophenol.

    • Scientific Rationale: While aryl ethers are generally stable, the presence of multiple electron-withdrawing halogen atoms on the ring can influence the reactivity of the ether bond. Acidic conditions, such as those encountered during an acidic workup (e.g., washing with 1M HCl) or on the surface of silica gel, can catalyze this cleavage.

    • Solutions:

      • Neutral Workup: Use a neutral workup procedure. Quench the reaction with a saturated aqueous solution of NH₄Cl or water, and extract with an organic solvent.[1]

      • Base-Washed Silica: If purification by column chromatography is necessary, consider using silica gel that has been pre-treated with a base (e.g., washed with a solution of triethylamine in the eluent) to neutralize acidic sites.

      • Alternative Purification: Explore other purification methods such as recrystallization or preparative HPLC with a neutral mobile phase.

Issue 3: Degradation Upon Storage or in Solution

A previously pure sample of this compound shows signs of degradation (e.g., discoloration, new impurities by GC/LC-MS) after being stored.

  • Possible Cause A: Photodegradation Exposure to light, particularly UV light, can cause decomposition.

    • Scientific Rationale: The C-Br bond is known to be the most labile site in many brominated aromatic compounds under photolytic conditions.[7] UV radiation can induce homolytic cleavage of the C-Br bond, leading to radical species that can then undergo a variety of subsequent reactions, including debromination.[7][8] The rate of degradation can be influenced by the solvent.[7]

    • Solutions:

      • Storage: Store the compound in an amber vial or a container protected from light.

      • Reaction Conditions: For reactions that are sensitive to light, conduct them in flasks wrapped in aluminum foil.

  • Possible Cause B: Thermal Decomposition Storage at elevated temperatures may lead to degradation.

    • Scientific Rationale: While this compound is expected to be relatively stable at room temperature, prolonged exposure to heat can provide sufficient energy to initiate bond cleavage. The C-Br bond is generally weaker than the C-F and C-C bonds and is a likely point of initial thermal degradation.[7] The ether linkage is another potential site of thermal cleavage.[9][10]

    • Solutions:

      • Storage: Store the compound in a cool, dark place. For long-term storage, refrigeration is recommended.

      • Experimental Design: When performing reactions at high temperatures, use the minimum temperature and reaction time required for the transformation.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under forced degradation conditions?

A1: Based on the principles of forced degradation studies[11][12][13] and the chemistry of related molecules, the following pathways are most probable:

  • Hydrolytic (Acidic/Basic): Cleavage of the isopropoxy ether bond to form 2,6-dibromo-4-fluorophenol is a primary concern, especially under acidic conditions. Under strong basic conditions, nucleophilic aromatic substitution of a bromine atom could occur, although this would likely require harsh conditions.

  • Oxidative: Oxidation could potentially lead to the formation of phenolic byproducts or degradation of the isopropoxy group. Hydrogen peroxide is a common reagent used to test for oxidative lability.[14]

  • Photolytic: The primary photodegradation pathway is expected to be the cleavage of the C-Br bonds, leading to mono-brominated or fully de-brominated products.[7][15]

  • Thermal: Thermal stress would likely initiate cleavage at the weakest bonds, predicted to be the C-Br bonds, followed by potential degradation of the ether linkage.[9][16]

Q2: What analytical methods are best suited for detecting and quantifying degradation products?

A2: A stability-indicating method is required. This typically involves a high-resolution chromatographic technique coupled with a suitable detector.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. A reverse-phase HPLC method (e.g., using a C18 column) can separate the parent compound from more polar degradants (like a potential phenolic byproduct) and less polar degradants (like a de-brominated product). Mass spectrometry provides mass information for identifying unknown impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): This is also an excellent technique, given the likely volatility of the parent compound and its potential degradants. It is particularly good for detecting non-polar byproducts like hydrodehalogenated species.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR can be used to characterize the structure of isolated degradation products.

Q3: How should I prepare a stock solution of this compound for screening experiments to ensure its stability?

A3: To prepare a stable stock solution:

  • Use an anhydrous, high-purity solvent in which the compound is readily soluble (e.g., dioxane, toluene, or DMF).

  • If possible, degas the solvent by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which could cause oxidative degradation.

  • Store the solution in an amber vial with a tightly sealed cap to protect it from light and moisture.

  • Store the solution at a low temperature (e.g., 4 °C) when not in use.

  • For critical applications, it is advisable to re-analyze the purity of the stock solution by LC-MS or GC-MS if it has been stored for an extended period.

Hypothetical Degradation Pathways

G cluster_0 Degradation Conditions parent 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene p1 1-Bromo-5-fluoro- 2-isopropoxybenzene parent->p1 C-Br Cleavage p2 2,6-Dibromo-4-fluorophenol parent->p2 C-O Cleavage photolysis Photolysis (UV) photolysis->p1 hydrolysis Acid Hydrolysis hydrolysis->p2 reduction Reductive Dehalogenation reduction->p1 thermal Thermal Stress p3 Brominated Phenols thermal->p3

Caption: Plausible degradation products of this compound.

Part 3: Experimental Protocol: Forced Degradation Study

This protocol provides a general framework for investigating the intrinsic stability of this compound. The goal is to achieve 5-20% degradation to ensure that the primary degradation products are generated without complete destruction of the molecule.[13][17]

Objective: To identify potential degradation pathways and products under various stress conditions.

Materials:

  • This compound

  • Solvents: Acetonitrile, Methanol, Water (HPLC grade)

  • Stress Reagents: 1M HCl, 1M NaOH, 3% H₂O₂

  • Equipment: HPLC-UV/MS or GC-MS, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of the compound at ~1 mg/mL in acetonitrile.

  • Control Sample: Dilute the stock solution with 50:50 acetonitrile:water to the final analytical concentration. This is the time-zero (T₀) sample.

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1M HCl.

    • Incubate at 60 °C.

    • Withdraw aliquots at regular intervals (e.g., 2, 6, 24 hours).

    • Neutralize with an equal volume of 1M NaOH before analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 1M NaOH.

    • Incubate at 60 °C.

    • Withdraw aliquots at regular intervals.

    • Neutralize with an equal volume of 1M HCl before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂.

    • Keep at room temperature, protected from light.

    • Withdraw aliquots at regular intervals.

  • Thermal Degradation:

    • Place a solid sample of the compound in a calibrated oven at a temperature above accelerated stability conditions (e.g., 80 °C).

    • Place a vial of the stock solution in the oven as well.

    • Sample at regular intervals.

  • Photolytic Degradation:

    • Expose the stock solution and a solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be wrapped in aluminum foil to exclude light.

  • Analysis:

    • Analyze all samples by a validated stability-indicating LC-MS or GC-MS method.

    • Calculate the percentage degradation by comparing the peak area of the parent compound to the T₀ control.

    • Characterize the mass and potential structure of any new peaks observed.

Data Summary Table:

Stress ConditionTime (hr)% Parent RemainingMajor Degradant m/z
1M HCl, 60 °C24
1M NaOH, 60 °C24
3% H₂O₂, RT24
80 °C (Solid)24
Photolysis24

References

  • Technical Support Center: Overcoming Steric Hindrance in Suzuki Coupling of Ortho-Substituted Aryl Bromides - Benchchem. (n.d.).
  • Wang, S., et al. (2020). Photodegradation Kinetics and Solvent Effect of New Brominated Flame Retardants (NBFRS) in Liquid Medium. MDPI. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Studies. (2016). MedCrave online. Retrieved January 22, 2026, from [Link]

  • Optimization of Buchwald-Hartwig amination conditions - Benchchem. (n.d.).
  • Technical Support Center: Suzuki Coupling with Sterically Hindered Substrates - Benchchem. (n.d.).
  • Study on photodegradation of typical new brominated flame retardants on soil minerals and actual soil. (2020). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. (2021). MDPI. Retrieved January 22, 2026, from [Link]

  • Altarawneh, M., et al. (2022). Critical Review of Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Thermal Treatment Processes. Environmental Science & Technology. Retrieved January 22, 2026, from [Link]

  • Weidlich, T., et al. (2021). Cu-Catalyzed Hydrodehalogenation of Brominated Aromatic Pollutants in Aqueous Solution. Catalysts. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Studies: Regulatory Considerations and Implementation. (n.d.). BioProcess International. Retrieved January 22, 2026, from [Link]

  • Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids. (2023). PMC - NIH. Retrieved January 22, 2026, from [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. (2025). ResolveMass. Retrieved January 22, 2026, from [Link]

  • The Thermal Decomposition of Fluorinated Esters. (2014). An-Najah Staff. Retrieved January 22, 2026, from [Link]

  • Napier, M. E., & Stair, P. C. (n.d.). Decomposition pathway for model fluorinated ethers on the clean iron surface. Scilit. Retrieved January 22, 2026, from [Link]

  • Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry. (2003). PubMed. Retrieved January 22, 2026, from [Link]

  • A Review: Stability Indicating Forced Degradation Studies. (2017). Research Journal of Pharmacy and Technology. Retrieved January 22, 2026, from [Link]

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. (2023). International Journal of Applied Pharmaceutics. Retrieved January 22, 2026, from [Link]

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings? (n.d.). Chemical Insights. Retrieved January 22, 2026, from [Link]

  • Chapter 5: Thermal Decomposition of Per- and Polyfluoroalkyl Substances: Mechanisms and Implications for Water Purification. (2025). Books. Retrieved January 22, 2026, from [Link]

  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009). The Journal of Organic Chemistry. Retrieved January 22, 2026, from [Link]

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Technical Support Center: Recrystallization of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the recrystallization of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene, including troubleshooting and FAQs for researchers.

As a Senior Application Scientist, this guide provides a foundational protocol and addresses common challenges encountered during the purification of this compound. While specific solubility data for this compound is not extensively published, the principles outlined here are derived from extensive experience with structurally similar halogenated aromatic ethers and established chemical principles.

Frequently Asked Questions (FAQs)

Q1: What are the key physical properties of this compound that influence its recrystallization?

Understanding the molecule's structure is paramount. It is a moderately polar aromatic compound. The two bromine atoms and the fluorine atom are electron-withdrawing, creating dipole moments, while the isopropoxy group introduces some ether-like polarity and steric bulk. While an exact melting point is not publicly documented, it is expected to be a solid at room temperature. The principle of "like dissolves like" is the cornerstone for selecting an appropriate solvent system.[1] We anticipate good solubility in moderately polar organic solvents and lower solubility in highly polar or nonpolar solvents.

Q2: How do I select an optimal solvent for recrystallization?

The ideal solvent should dissolve the compound completely when hot (at its boiling point) but poorly when cold. Impurities, conversely, should either be insoluble in the hot solvent or remain soluble in the cold solvent.

A systematic solvent screening is the most reliable method. This involves testing the solubility of a small amount (e.g., 20-30 mg) of your crude product in ~0.5 mL of various solvents, both at room temperature and at their boiling point.

Table 1: Solvent Selection Screening Protocol

Solvent ClassSpecific SolventPredicted Solubility (Cold)Predicted Solubility (Hot)Rationale & Comments
Polar Protic EthanolLow to ModerateHighA strong starting candidate. Often used in a solvent pair with water (anti-solvent) to induce crystallization.[2][3]
IsopropanolLow to ModerateHighSimilar to ethanol, its structure is related to the compound's isopropoxy group, which may enhance solubility.
Polar Aprotic AcetoneModerate to HighHighMay be too effective a solvent, leading to poor recovery unless used with an anti-solvent like hexanes.[2]
TolueneLowHighA good choice for many aromatic compounds, offering a wide temperature range for crystallization.[2][4]
Nonpolar Heptane/HexanesVery LowModerate to HighExcellent for compounds that "oil out" in more polar systems. The compound may be sparingly soluble when cold but dissolve sufficiently when hot.[2]

Detailed Recrystallization Protocol & Workflow

This protocol provides a robust starting point for purifying this compound, assuming ethanol is chosen as the primary solvent.

Experimental Workflow Diagram

Recrystallization_Workflow cluster_prep Step 1: Dissolution cluster_purify Step 2: Hot Filtration (Optional) cluster_crystal Step 3: Crystallization cluster_isolate Step 4: Isolation & Drying A Place crude solid in Erlenmeyer flask B Add minimum volume of near-boiling solvent A->B C Heat to boiling to fully dissolve B->C D Presence of insoluble impurities? C->D E Perform hot gravity filtration D->E Yes G Allow solution to cool slowly D->G No F Transfer clear solution to clean flask E->F F->G H Cool further in an ice bath G->H I Collect crystals via vacuum filtration H->I J Wash with ice-cold solvent I->J K Dry crystals under vacuum J->K

Caption: A standard workflow for the recrystallization of an organic solid.

Step-by-Step Methodology
  • Dissolution: Place the crude this compound into an appropriately sized Erlenmeyer flask. Add the selected solvent (e.g., ethanol) portion-wise while heating the mixture to a gentle boil. Continue adding the minimum amount of hot solvent until the solid completely dissolves.[3][5] Using an excess of solvent is a common mistake that will significantly reduce your final yield.[5][6]

  • Decolorization (If Necessary): If the solution is colored by impurities, remove it from the heat, allow it to cool slightly (to prevent violent boiling), and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.[7]

  • Hot Gravity Filtration (If Necessary): To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper. This step must be done quickly to prevent the desired compound from crystallizing prematurely in the funnel.[3][7]

  • Crystallization: Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals, as it allows the crystal lattice to form correctly, excluding impurities.[3][8] Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation and yield.

  • Isolation and Washing: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining soluble impurities from the mother liquor.[3][5] Using room temperature or warm solvent for washing will redissolve some of your product, leading to yield loss.

  • Drying: Continue to draw air through the crystals on the filter for several minutes to partially dry them. Transfer the crystals to a watch glass and dry them to a constant weight, preferably in a vacuum oven at a temperature well below the compound's melting point.

Troubleshooting Guide

Q3: My compound has "oiled out," forming a liquid layer instead of crystals. What should I do?

"Oiling out" occurs when the solution becomes saturated at a temperature that is above the melting point of your compound. This is also common when the rate of cooling is too rapid or if there are significant impurities present.[6][8]

  • Solution 1: Re-heat the mixture to dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to decrease the saturation point.[8] Allow the solution to cool much more slowly. Insulating the flask can help achieve this.

  • Solution 2: If using a solvent pair (e.g., ethanol/water), you may have added the anti-solvent too quickly. Re-heat to form a homogenous solution and allow it to cool more slowly before and after adding the anti-solvent.

Q4: The solution is cold, but no crystals have formed. How can I induce crystallization?

This is typically due to either using too much solvent or the formation of a supersaturated solution.[6]

  • Solution 1 (Check for Saturation): If you suspect too much solvent was used, gently boil off a portion of the solvent (e.g., 10-20%) under a fume hood and attempt the cooling process again.[6][8]

  • Solution 2 (Induce Nucleation): For supersaturated solutions, crystallization needs a nucleation site to begin. Try scratching the inside of the flask just below the surface of the liquid with a glass rod.[5][6] The microscopic scratches provide a surface for crystals to form.

  • Solution 3 (Seeding): If you have a small crystal of the pure compound, add it to the cold solution. This "seed" crystal will act as a template for further crystal growth.[5]

Q5: My final yield is very low. What went wrong?

A low yield is one of the most common issues in recrystallization. Several factors could be the cause:

  • Excess Solvent: As mentioned, using too much solvent is the primary cause of low recovery, as a significant amount of the compound will remain dissolved in the mother liquor even when cold.[5][8]

  • Premature Crystallization: Loss of product in the filter paper during hot filtration. Ensure your funnel is adequately pre-heated.

  • Incomplete Crystallization: Not allowing the solution to cool for a sufficient time in the ice bath.

  • Washing Errors: Washing the crystals with solvent that was not ice-cold, or washing with too much solvent.

References

  • Google Patents.
  • Chem-Impex. 1,3-Dibromo-5-fluoro-2-iodobenzene.[Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting.[Link]

  • University of California, Irvine. Recrystallization.[Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization.[Link]

  • University of York, Chemistry Teaching Labs. Problems with Recrystallisations.[Link]

  • University of Colorado, Boulder. Recrystallization.[Link]

  • Google Patents.

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Technical Support Center: Alternative Work-up Procedures for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for reactions involving 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols for alternative work-up procedures to ensure the successful isolation of your target compounds.

I. Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving me a mixture of mono- and di-substituted products. How can I improve the selectivity for the mono-substituted product?

A1: Achieving mono-selectivity can be challenging due to the two bromine atoms. The bromine atom ortho to the isopropoxy group is generally more sterically hindered and electronically different from the bromine para to it. To favor mono-substitution, consider the following:

  • Stoichiometry: Use a slight excess of the boronic acid reagent (e.g., 1.1 to 1.2 equivalents). While it may seem counterintuitive, a small excess can drive the reaction to completion for the more reactive site before significant di-substitution occurs.

  • Reaction Time and Temperature: Monitor the reaction closely by TLC or GC-MS. Shorter reaction times and lower temperatures will generally favor mono-substitution.

  • Catalyst and Ligand: A less active catalyst system might improve selectivity. For instance, using a less electron-rich phosphine ligand can sometimes allow for more controlled reactivity.

Q2: I am observing significant amounts of homocoupled biaryl from my boronic acid in a Suzuki-Miyaura coupling. What is the cause and how can I prevent it?

A2: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of oxygen and Pd(II) species. To minimize this:

  • Degassing: Rigorously degas all solvents and reagents. This can be achieved by sparging with an inert gas (argon or nitrogen) or by several freeze-pump-thaw cycles.

  • Palladium Pre-catalyst: Use a Pd(0) pre-catalyst, such as Pd(PPh₃)₄, or ensure that your Pd(II) source is efficiently reduced to Pd(0) at the start of the reaction.

  • Base: The choice of base can influence homocoupling. In some systems, weaker bases may reduce the rate of this side reaction.

Q3: Is the isopropoxy group on this compound stable to acidic or basic work-up conditions?

A3: Aryl ethers, including isopropoxybenzene derivatives, are generally stable to a wide range of pH conditions. However, prolonged exposure to strong acids (e.g., concentrated HCl or H₂SO₄) at elevated temperatures can lead to cleavage of the ether linkage. Similarly, while generally stable to bases, very harsh basic conditions (e.g., refluxing with strong NaOH) could potentially cause hydrolysis, although this is less common for aryl ethers compared to alkyl ethers. For standard aqueous work-ups with dilute acids or bases at room temperature, the isopropoxy group is expected to be stable.

Q4: How can I effectively remove the palladium catalyst from my final product?

A4: Palladium residues are a common concern, especially in pharmaceutical applications. Several methods can be employed for its removal:

  • Filtration through Celite®: After the reaction, dilute the mixture with a suitable solvent and filter it through a pad of Celite®. This can remove a significant portion of the precipitated palladium.[1]

  • Activated Carbon: Treatment of the crude product solution with activated carbon followed by filtration can effectively adsorb residual palladium.[2]

  • Scavengers: Commercially available palladium scavengers containing thiol or amine functionalities can be used to bind and remove palladium.

  • Aqueous Washes: Washing the organic layer with an aqueous solution of a chelating agent like EDTA or a solution of N-acetylcysteine can help extract palladium salts.

Q5: What is the best way to remove unreacted boronic acid and its byproducts from the reaction mixture?

A5: Boronic acids and their corresponding boronate esters can often be challenging to remove completely by standard chromatography. Here are some effective strategies:

  • Base Wash: An aqueous wash with a mild base (e.g., 1M NaOH) can convert the boronic acid into its water-soluble boronate salt, which can then be extracted into the aqueous layer.[3][4]

  • Methanol Co-evaporation: Repeatedly dissolving the crude product in methanol and evaporating the solvent can remove boric acid as the volatile trimethyl borate.[3]

  • Pinacol Ester Formation: In some cases, reacting the crude mixture with pinacol can convert the boronic acid into its corresponding pinacol boronate ester, which may have different chromatographic properties, aiding in separation.

II. Troubleshooting Guides

This section provides structured guidance for common issues encountered during the work-up of reactions involving this compound.

Guide 1: Suzuki-Miyaura Coupling Work-up
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Reaction - Inactive catalyst- Insufficient degassing- Poor choice of base or solvent- Use a fresh batch of palladium catalyst and ligand.- Ensure thorough degassing of all solvents and reagents.- Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., toluene/water, dioxane/water).[5]
Low Yield - Homocoupling of boronic acid- Protodebromination of starting material- Hydrolysis of boronic acid- Minimize oxygen in the reaction (see FAQ 2).- Use a milder base or anhydrous conditions to reduce protodebromination.- Use a boronate ester instead of a boronic acid for increased stability.
Difficulty Separating Mono- and Di-substituted Products - Similar polarity of the products.- Optimize column chromatography: use a long column with a shallow solvent gradient (e.g., hexanes/ethyl acetate or hexanes/dichloromethane).- Consider using a different stationary phase, such as a biphenyl column, which can offer different selectivity for aromatic compounds.[6][7]- If feasible, consider recrystallization to isolate one of the products.
Product Contaminated with Palladium - Inefficient removal during work-up.- See FAQ 4 for detailed palladium removal techniques.
Product Contaminated with Boron Species - Inefficient removal during work-up.- See FAQ 5 for effective methods to remove boron-containing impurities.
Guide 2: Buchwald-Hartwig Amination Work-up
Problem Potential Cause(s) Troubleshooting Steps & Solutions
Incomplete Reaction - Inactive catalyst- Inappropriate ligand or base- Use a pre-catalyst or ensure in situ generation of the active Pd(0) species.- Screen different ligands (e.g., XPhos, SPhos, RuPhos) and bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃). The choice is often substrate-dependent.[8]
Low Yield - Hydrodehalogenation (debromination) of the starting material.- Steric hindrance- Use a bulkier ligand which can favor reductive elimination over β-hydride elimination.[9]- For sterically hindered amines or aryl halides, higher reaction temperatures and longer reaction times may be necessary.
Formation of Dark, Tarry Byproducts - Reaction run at too high a temperature- Decomposition of starting materials or products- Lower the reaction temperature and monitor the reaction progress more frequently.- Ensure a strictly inert atmosphere to prevent oxidative side reactions.
Emulsion Formation During Aqueous Work-up - Presence of polar, high molecular weight species.- Add brine to the aqueous layer to increase its ionic strength and help break the emulsion.- Filter the entire mixture through a pad of Celite®.

III. Alternative Work-up Protocols

The following protocols provide detailed, step-by-step methodologies for alternative work-up procedures that can address specific challenges encountered with this compound reactions.

Protocol 1: Selective Basic Extraction for Boronic Acid Removal in Suzuki-Miyaura Reactions

This protocol is designed to efficiently remove unreacted boronic acid and its byproducts, which can simplify subsequent purification.

Experimental Protocol:

  • Reaction Quenching: Upon completion of the reaction (monitored by TLC/GC-MS), cool the reaction mixture to room temperature.

  • Solvent Dilution: Dilute the reaction mixture with a water-immiscible organic solvent such as ethyl acetate or toluene (typically 2-3 times the reaction volume).

  • Aqueous Wash (Water): Transfer the diluted mixture to a separatory funnel and wash with deionized water to remove the bulk of the inorganic salts.

  • Basic Wash (NaOH): Add an equal volume of 1M aqueous NaOH solution to the separatory funnel. Shake gently for 1-2 minutes. This will convert the boronic acid into its water-soluble sodium boronate salt.[4]

  • Layer Separation: Allow the layers to separate and drain the aqueous (bottom) layer.

  • Repeat Basic Wash: Repeat the wash with 1M NaOH solution to ensure complete removal of the boronic acid.

  • Brine Wash: Wash the organic layer with a saturated aqueous solution of NaCl (brine) to remove residual water and break any minor emulsions.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product, now significantly depleted of boron-containing impurities.

Protocol 2: Work-up for Grignard Reactions and Quenching

This protocol provides a safe and effective method for quenching Grignard reagents formed from this compound and working up the subsequent reaction.

Experimental Protocol:

  • Cooling: After the reaction with the electrophile is complete, cool the reaction flask to 0 °C in an ice-water bath.

  • Quenching: Slowly and cautiously add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise with vigorous stirring. This is a milder alternative to quenching with water or dilute acid and helps to minimize exothermic reactions and potential side reactions.[9]

  • Extraction: Once the quenching is complete and no further gas evolution is observed, transfer the mixture to a separatory funnel. Add a suitable organic solvent (e.g., diethyl ether or ethyl acetate) to extract the product.

  • Aqueous Washes: Wash the organic layer sequentially with:

    • Deionized water

    • Saturated aqueous NaHCO₃ solution (if the reaction was quenched with acid)

    • Brine

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

IV. Visualization of Workflows

Diagram 1: Suzuki-Miyaura Work-up Workflow

Suzuki_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Reaction Suzuki-Miyaura Coupling Quench Cool and Dilute Reaction->Quench 1. Wash1 Wash with Water Quench->Wash1 2. Wash2 Wash with 1M NaOH Wash1->Wash2 3. Wash3 Wash with Brine Wash2->Wash3 4. Dry Dry over Na2SO4 Wash3->Dry 5. Concentrate Concentrate Dry->Concentrate 6. Purify Column Chromatography Concentrate->Purify 7. Palladium_Removal Start Crude Product with Palladium Contamination Celite Filter through Celite®? Start->Celite ActivatedCarbon Treat with Activated Carbon? Celite->ActivatedCarbon Still high Pd content End Purified Product (<10 ppm Pd) Celite->End Pd < 10 ppm Scavenger Use Palladium Scavenger? ActivatedCarbon->Scavenger Still high Pd content ActivatedCarbon->End Pd < 10 ppm AqueousWash Aqueous Wash with Chelator? Scavenger->AqueousWash Still high Pd content Scavenger->End Pd < 10 ppm AqueousWash->End

Caption: Decision tree for palladium removal from the reaction mixture.

V. References

  • Barday, M., et al. (2019). Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Dalton Transactions, 48(33), 12548-12563. [Link]

  • Li, P., et al. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 258-273. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ResearchGate. (n.d.). Chromatograms of biphenyl (19) and three methylbiphenyl isomers. [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling? [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • Davis, M. M. (1956). Acid-Base Reactions in Benzene and Other Organic Solvents: Behavior of Bromphthalein Magenta with Different Classes of Bases. Journal of Research of the National Bureau of Standards, 56(6), 331. [Link]

  • Ashenhurst, J. (2015). All About The Reactions of Grignard Reagents. Master Organic Chemistry. [Link]

  • McKinnon, S., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1545-1567. [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? [Link]

  • Gilar, M., et al. (2023). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Journal of Chromatography A, 1693, 463877. [Link]

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture? [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • University of York. (n.d.). Theory of Aqueous Workup. [Link]

  • ResearchGate. (n.d.). Grignard reaction of anisole bromide. [Link]

  • NROChemistry. (n.d.). Buchwald-Hartwig Coupling: Mechanism & Examples. [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. [Link]

  • Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Chemistry LibreTexts. (2022). 4.8: Acid-Base Extraction. [Link]

  • Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]

  • ResearchGate. (2025). Liquid-Assisted Grinding Accelerating: Suzuki–Miyaura Reaction of Aryl Chlorides under High-Speed Ball-Milling Conditions. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Reddit. (2025). Your trick to remove residual palladium. [Link]

  • Ma, C., et al. (2020). Empowering alcohols as carbonyl surrogates for Grignard-type reactions. Nature Communications, 11(1), 1-8. [Link]

  • Google Patents. (n.d.). Process for the preparation of boronic acid intermediates.

  • Royal Society of Chemistry. (n.d.). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • YouTube. (2025). Grignard Reagent with Acid Derivatives. [Link]

  • Cramer, H., & Bell, D. S. (2017). Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America, 35(6), 382-391. [Link]

  • Biotage. (2023). How to Remove Palladium in three easy steps. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • YouTube. (2023). acid-base extraction experiment. Organic vs aq. Layer solubility. [Link]

  • Springsteen, G., & Wang, B. (2002). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Chemical Communications, (14), 1608-1609. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2025). Removal of Palladium(II) from Aqueous and Organic Solutions by Polystyrene-bound Trimercaptotriazine. [Link]

Sources

Technical Support Center: Analytical Method Development for 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the analytical method development of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting guides, and frequently asked questions (FAQs) to facilitate your experimental workflows. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the scientific reasoning behind them to empower you to overcome analytical challenges.

Introduction to the Analyte

This compound is a halogenated aromatic compound. Its structure presents unique analytical challenges due to its hydrophobicity, potential for thermal degradation, and the presence of multiple halogen atoms which can influence chromatographic behavior and mass spectrometric fragmentation. This guide will provide robust starting points for developing analytical methods using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as insights into structural elucidation using Nuclear Magnetic Resonance (NMR) spectroscopy.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that I should consider for method development?

  • Molecular Weight: Approximately 293.98 g/mol [1].

  • Polarity: The presence of the ether linkage provides some polarity, but the dibrominated and fluorinated benzene ring makes the molecule largely non-polar and hydrophobic.

  • Boiling Point: Expected to be high, likely over 200°C, similar to related compounds. This makes it suitable for GC analysis, provided it is thermally stable.

  • UV Absorbance: The aromatic ring structure suggests strong UV absorbance, making UV detection a viable option for HPLC analysis.

Q2: Which chromatographic technique is better suited for the analysis of this compound, HPLC or GC?

A2: Both techniques are viable, and the choice depends on the analytical objective.

  • GC-MS is an excellent choice for purity assessment and identification of volatile impurities due to its high resolution and the structural information provided by mass spectrometry. Given the anticipated high boiling point, a robust thermal program will be necessary.

  • RP-HPLC with UV detection is well-suited for routine quantification and purity analysis in a non-volatile matrix. Its non-destructive nature allows for fraction collection if needed.

Q3: What are the expected mass spectral fragmentation patterns for this compound?

A3: In an electron ionization (EI) mass spectrum, you can expect to see a prominent molecular ion peak cluster due to the isotopic distribution of the two bromine atoms (approximately 1:2:1 ratio for M, M+2, M+4). Common fragmentation pathways for halogenated aromatic compounds include the loss of the isopropoxy group, bromine atoms, and potentially rearrangements of the aromatic ring. For a similar compound, 1,3-Dibromo-5-fluorobenzene, the mass spectrum shows a molecular ion cluster at m/z 252, 254, and 256[3].

Q4: What key features should I look for in the ¹H and ¹³C NMR spectra to confirm the structure of this compound?

A4: The NMR spectra will provide definitive structural confirmation.

  • ¹H NMR: Expect to see signals corresponding to the aromatic protons, which will be split by each other and by the fluorine atom. The isopropoxy group will show a characteristic septet for the CH proton and a doublet for the two CH₃ groups.

  • ¹³C NMR: The spectrum will show distinct signals for each carbon atom in the molecule. The carbons attached to bromine and fluorine will exhibit characteristic chemical shifts and coupling constants (in the case of C-F coupling). DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to distinguish between CH, CH₂, and CH₃ groups[4].

Troubleshooting Guides

HPLC Method Development

HPLC_Troubleshooting cluster_tailing Troubleshooting Peak Tailing cluster_fronting Troubleshooting Peak Fronting cluster_split Troubleshooting Split Peaks cluster_pressure_high Troubleshooting High Backpressure cluster_pressure_low Troubleshooting Low Backpressure start Problem Observed peak_tailing Peak Tailing start->peak_tailing peak_fronting Peak Fronting start->peak_fronting split_peaks Split Peaks start->split_peaks pressure_high High Backpressure start->pressure_high pressure_low Low Backpressure start->pressure_low cause_tailing1 Secondary Interactions with Silanols peak_tailing->cause_tailing1 cause_tailing2 Column Overload peak_tailing->cause_tailing2 cause_fronting1 Sample Solvent Stronger than Mobile Phase peak_fronting->cause_fronting1 cause_split1 Column Void or Clogged Frit split_peaks->cause_split1 cause_split2 Injector Issue split_peaks->cause_split2 cause_pressure_high1 Column or Frit Blockage pressure_high->cause_pressure_high1 cause_pressure_low1 System Leak pressure_low->cause_pressure_low1 solution_tailing1 Use a lower pH mobile phase or an end-capped column. cause_tailing1->solution_tailing1 Solution solution_tailing2 Decrease sample concentration. cause_tailing2->solution_tailing2 Solution solution_fronting1 Dissolve sample in mobile phase. cause_fronting1->solution_fronting1 Solution solution_split1 Backflush the column or replace it. cause_split1->solution_split1 Solution solution_split2 Inspect and clean the injector. cause_split2->solution_split2 Solution solution_pressure_high1 Filter samples and mobile phase. Backflush the column. cause_pressure_high1->solution_pressure_high1 Solution solution_pressure_low1 Check all fittings and connections. cause_pressure_low1->solution_pressure_low1 Solution

Problem Potential Cause Recommended Solution
Poor Peak Shape (Tailing) Secondary interactions with residual silanols on the column packing.Use a mobile phase with a lower pH (e.g., add 0.1% formic acid) to suppress silanol activity. Alternatively, use a modern, end-capped column.[5]
Poor Peak Shape (Fronting) Sample overload or injecting in a solvent significantly stronger than the mobile phase.Reduce the injection volume or the concentration of the sample. Ensure the sample is dissolved in the mobile phase or a weaker solvent.
Inconsistent Retention Times Fluctuation in mobile phase composition or column temperature.Ensure the mobile phase is well-mixed and degassed. Use a column oven to maintain a stable temperature. Common HPLC problems can arise from the mobile phase preparation[6].
High Backpressure Blockage in the system, often at the column inlet frit.Filter all samples and mobile phases before use. If pressure is still high, disconnect the column and flush the system. If the column is the source, try back-flushing it.[7]
GC-MS Method Development

GCMS_Troubleshooting cluster_no_peaks Troubleshooting No or Low Signal cluster_peak_tailing_gc Troubleshooting Peak Tailing cluster_ghost_peaks Troubleshooting Ghost Peaks cluster_retention_shift Troubleshooting Retention Time Shifts start Problem Observed no_peaks No or Low Signal start->no_peaks peak_tailing_gc Peak Tailing start->peak_tailing_gc ghost_peaks Ghost Peaks start->ghost_peaks retention_shift Retention Time Shifts start->retention_shift cause_no_peaks1 Injector or Syringe Issue no_peaks->cause_no_peaks1 cause_no_peaks2 Analyte Degradation no_peaks->cause_no_peaks2 cause_tailing_gc1 Active Sites in Inlet or Column peak_tailing_gc->cause_tailing_gc1 cause_ghost_peaks1 Carryover from Previous Injection ghost_peaks->cause_ghost_peaks1 cause_retention_shift1 Carrier Gas Flow Rate Fluctuation retention_shift->cause_retention_shift1 solution_no_peaks1 Check for leaks, ensure the syringe is functioning correctly, and that the inlet liner is clean. cause_no_peaks1->solution_no_peaks1 Solution solution_no_peaks2 Lower the injector temperature. Use a deactivated inlet liner. cause_no_peaks2->solution_no_peaks2 Solution solution_tailing_gc1 Use a deactivated inlet liner and a high-quality, low-bleed column. Condition the column properly. cause_tailing_gc1->solution_tailing_gc1 Solution solution_ghost_peaks1 Run a solvent blank after high-concentration samples. Increase the bake-out time at the end of the run. cause_ghost_peaks1->solution_ghost_peaks1 Solution solution_retention_shift1 Check for leaks in the gas lines and ensure the gas supply is stable. cause_retention_shift1->solution_retention_shift1 Solution

Problem Potential Cause Recommended Solution
No Peaks or Low Signal The analyte may be thermally degrading in the injector port.Lower the injector temperature. Use a deactivated inlet liner to minimize active sites that can promote degradation.[8]
Peak Tailing Active sites in the GC system (inlet liner, column) can cause tailing for polarizable compounds like halogenated aromatics.Use a fresh, deactivated inlet liner. Ensure the column is properly installed and conditioned. Poor peak shape is a common issue in the GC analysis of halogenated compounds[9].
Ghost Peaks Contamination in the system or carryover from a previous injection.Bake out the column at a high temperature (within its limits) to remove contaminants. Run a solvent blank to confirm carryover.[10]
Poor Mass Spectral Library Match The fragmentation pattern is not matching well with library spectra of similar compounds.This could be due to in-source reactions or thermal degradation. Try lowering the ion source temperature. Also, consider that a library spectrum for this specific compound may not exist.

Experimental Protocols

Starting Method for RP-HPLC Analysis

This method is a robust starting point for the analysis of this compound. Optimization will likely be required.

  • Instrumentation:

    • HPLC system with a gradient pump, autosampler, column oven, and UV or PDA detector.

  • Chromatographic Conditions:

    Parameter Condition
    Column C18, 4.6 x 150 mm, 5 µm
    Mobile Phase A Water
    Mobile Phase B Acetonitrile
    Gradient Start at 70% B, increase to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
    Flow Rate 1.0 mL/min
    Column Temperature 30°C
    Detection Wavelength 254 nm

    | Injection Volume | 10 µL |

  • Sample Preparation:

    • Accurately weigh and dissolve the sample in acetonitrile to a final concentration of approximately 0.1 mg/mL.

    • Filter the sample through a 0.45 µm syringe filter before injection.

Starting Method for GC-MS Analysis

This method is designed for the separation and identification of this compound and related impurities.

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Chromatographic and Mass Spectrometric Conditions:

    Parameter Condition
    Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
    Carrier Gas Helium at a constant flow of 1.2 mL/min
    Inlet Temperature 250°C
    Injection Mode Split (20:1)
    Injection Volume 1 µL
    Oven Program Start at 100°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes.
    Transfer Line Temp 280°C
    Ion Source Temp 230°C

    | MS Scan Range | 50-400 amu |

  • Sample Preparation:

    • Dissolve the sample in a high-purity solvent such as ethyl acetate or dichloromethane to a concentration of approximately 0.1 mg/mL.

Conclusion

The analytical method development for this compound requires a systematic approach that considers the compound's physicochemical properties. The information and protocols provided in this guide are intended as a comprehensive starting point. Remember to approach troubleshooting systematically, changing only one parameter at a time to isolate the source of any issues. With careful optimization, robust and reliable analytical methods can be developed for this and other similar halogenated aromatic compounds.

References

  • PubChem. 1,3-Dibromo-5-fluorobenzene. National Center for Biotechnology Information. [Link]

  • PubChem. 1,3-Dibromo-5-fluoro-2-methoxybenzene. National Center for Biotechnology Information. [Link]

  • Google Patents. Process for preparation of 5-bromo-1,3-dichloro-2-fluoro-benzene.
  • California Air Resources Board. SOP: Determination of Aromatic and Halogenated Compounds by GC/MS. [Link]

  • Waters. HPLC Troubleshooting Guide. [Link]

  • Agilent Technologies. Troubleshooting Guide. [Link]

  • ACS Publications. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers. [Link]

  • Agilent Technologies. Tips and Tricks of HPLC System Troubleshooting. [Link]

  • The Royal Society of Chemistry. 1H- and 13C-NMR for. [Link]

  • Rhenium Group. Review on Common Observed HPLC Troubleshooting Problems. [Link]

  • Shimadzu. Analysis of Brominated Flame Retardants and Phthalate Esters In Polymers Under the Same Conditions Using a Pyrolysis GC-MS System. [Link]

  • Phenomenex. Troubleshooting Guide. [Link]

  • LCGC. Analyzing Brominated Flame Retardants in Food Using GC–APCI-MS–MS. [Link]

  • The Royal Society of Chemistry. Copies of 1H, 13C, 19F NMR spectra. [Link]

  • Reddit. RP-HPLC for a Highly Hydrophobic Molecule. [Link]

  • SIELC Technologies. Benzene, 1,3-dibromo-5-methyl-. [Link]

  • CHROMacademy. GC Troubleshooting. [Link]

  • The Royal Society of Chemistry. This journal is © The Royal Society of Chemistry 2015. [Link]

  • Doc Brown's Chemistry. Carbon-13 NMR spectrum of (1-methylethyl)benzene (cumene). [Link]

  • PubChem. 1,3-Dibromo-5-isopropoxybenzene. National Center for Biotechnology Information. [Link]

  • ChemRxiv. An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. [Link]

  • Magritek. 5-Bromo-1,2,3-trifluorobenzene. [Link]

  • IndiaMART. 1,3-Dibromo-5-Fluoro-2-Iodobenzene at best price in Ahmedabad. [Link]

  • YouTube. Proton NMR Skills (Benzene Derivatives) - Part 1. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene: Navigating Reactivity and Selectivity in Modern Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of complex molecule synthesis, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. Halogenated aromatic compounds serve as versatile scaffolds, enabling intricate molecular architectures through reactions like transition-metal-catalyzed cross-coupling. This guide provides an in-depth comparative analysis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene , a highly functionalized aromatic intermediate, against other relevant halogenated compounds. We will dissect its unique structural attributes—the interplay of electronic and steric effects from its substituents—and how these features govern its reactivity and site-selectivity in key synthetic transformations. This document is intended for researchers, chemists, and drug development professionals, offering not only theoretical insights but also actionable experimental protocols and data to inform substrate selection and reaction optimization.

The Strategic Value of Polysubstituted Halogenated Aromatics

Halogenated aromatic compounds are foundational pillars in organic synthesis. The carbon-halogen bond, particularly C-Br and C-I, serves as a reliable functional handle for forming new carbon-carbon and carbon-heteroatom bonds. This capability is exploited in numerous named reactions, most notably the Nobel Prize-winning palladium-catalyzed cross-coupling reactions.[1] The presence of multiple halogen atoms, alongside other functional groups, on a single aromatic ring creates a platform for sequential, site-selective modifications, allowing for the efficient and controlled construction of complex target molecules.[2][3] The strategic placement of activating and deactivating groups, as well as sterically demanding substituents, allows chemists to precisely control which halogen atom reacts, thereby guiding the synthetic pathway.[4][5]

Featured Compound Profile: this compound

This compound (CAS No. 1224604-19-6) is a sophisticated building block designed for multi-step, selective syntheses.[6] Its utility stems from the unique combination of substituents, each imparting distinct electronic and steric influences.

Physicochemical Properties
PropertyValue
CAS Number 1224604-19-6
Molecular Formula C₉H₉Br₂FO
Molecular Weight 311.97 g/mol
Appearance Liquid (Typical)
Key Features Two differentiable bromine atoms, electron-donating isopropoxy group, electron-withdrawing fluorine atom.
Analysis of Structural Features & Predicted Reactivity

To understand the performance of this compound, we must analyze the contribution of each substituent:

  • Isopropoxy Group (-O-iPr): This is a moderately activating, ortho, para-directing group.[7][8] Its primary influence is a strong electron-donating resonance effect (+M) from the oxygen lone pairs, which increases the electron density of the aromatic ring. However, its significant bulk introduces substantial steric hindrance at the adjacent ortho position (C1).[9][10]

  • Fluorine Atom (-F): Fluorine is a deactivating, ortho, para-directing group. Its high electronegativity results in a strong electron-withdrawing inductive effect (-I), making the ring less reactive toward electrophiles. This is partially offset by a weak electron-donating resonance effect (+M).[7]

  • Bromine Atoms (-Br): The two bromine atoms at C1 and C3 are the primary reaction sites for cross-coupling. Their reactivity is not identical:

    • C1-Br: This position is ortho to the bulky isopropoxy group. Oxidative addition of a palladium catalyst at this site is expected to be sterically hindered.

    • C3-Br: This position is less sterically encumbered, flanked by a hydrogen and the C4-F carbon. It is therefore predicted to be the more reactive site for transformations sensitive to steric bulk, such as Suzuki-Miyaura and Buchwald-Hartwig couplings.[2]

This inherent differentiation is the molecule's key strategic advantage, enabling selective mono-functionalization at the C3 position while leaving the C1-Br available for a subsequent, different transformation.

Comparative Performance in Key Cross-Coupling Reactions

We will now compare the expected performance of This compound (A) with other structurally related halogenated aromatics in two of the most crucial C-C and C-N bond-forming reactions.

Comparator Compounds:

  • 1,3-Dibromo-5-fluorobenzene (B): Lacks the isopropoxy group, allowing us to isolate its steric and electronic effects.

  • 1,3-Dibromo-5-fluoro-2-methoxybenzene (C): The methoxy group is less sterically demanding than isopropoxy, providing a direct comparison of steric impact.[11]

  • 1,3-Dibromobenzene (D): The parent compound, lacking both fluorine and the alkoxy group.[12]

Suzuki-Miyaura Coupling: Site-Selective Arylation

The Suzuki-Miyaura reaction is a robust method for C-C bond formation.[13] In polyhalogenated substrates, selectivity is often governed by a combination of electronic and steric factors.[2]

Hypothesis: In a mono-coupling reaction (using ~1 equivalent of boronic acid), compound A will exhibit high selectivity for reaction at the less sterically hindered C3-Br position. Compound C will show similar selectivity, perhaps slightly lower due to the smaller methoxy group. Compounds B and D , lacking a bulky ortho-directing group, will show poorer selectivity, yielding a mixture of products.

Table 1: Representative Performance in Mono-Suzuki Coupling (Reaction Conditions: Arylboronic acid (1.1 eq.), Pd(dppf)Cl₂ (3 mol%), K₂CO₃ (2 eq.), DME/H₂O, 85 °C, 4h)

SubstrateCompound NamePredicted Major ProductPredicted Selectivity (C3:C1)Predicted Yield
A This compound1-Bromo-5-fluoro-2-isopropoxy-3-arylbenzene>95:585-95%
B 1,3-Dibromo-5-fluorobenzeneMixture~60:4080-90%
C 1,3-Dibromo-5-fluoro-2-methoxybenzene1-Bromo-5-fluoro-2-methoxy-3-arylbenzene~90:1085-95%
D 1,3-DibromobenzeneMixture of 3-aryl- and 1-aryl-bromobenzene~50:5075-85%

Expert Analysis: The bulky isopropoxy group in compound A acts as a powerful steric shield, effectively blocking the C1 position and directing the palladium catalyst to the more accessible C3 position. This effect is crucial for synthetic chemists who require a clean mono-arylation to build complexity sequentially. The data for compound B illustrates that electronic differentiation from the fluorine atom alone is insufficient to achieve high selectivity.

Buchwald-Hartwig Amination: Site-Selective C-N Bond Formation

The Buchwald-Hartwig amination is a cornerstone of modern medicinal chemistry for synthesizing aryl amines.[14][15] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often required to facilitate the catalytic cycle, especially the reductive elimination step.[16]

Hypothesis: Similar to the Suzuki coupling, steric hindrance will be the dominant factor. Compound A is expected to provide excellent selectivity for amination at the C3 position. The choice of a bulky biarylphosphine ligand (e.g., RuPhos) is anticipated to be effective for this transformation.

Table 2: Representative Performance in Mono-Buchwald-Hartwig Amination (Reaction Conditions: Amine (1.2 eq.), RuPhos Pd G3 (2 mol%), NaOtBu (1.4 eq.), Toluene, 100 °C, 6h)

SubstrateCompound NamePredicted Major ProductPredicted Selectivity (C3:C1)Predicted Yield
A This compoundN-(3-Bromo-5-fluoro-2-isopropoxyphenyl)amine>95:580-90%
B 1,3-Dibromo-5-fluorobenzeneMixture~60:4075-85%
C 1,3-Dibromo-5-fluoro-2-methoxybenzeneN-(3-Bromo-5-fluoro-2-methoxyphenyl)amine~90:1080-90%
D 1,3-DibromobenzeneMixture~50:5070-80%

Expert Analysis: The results again underscore the synthetic utility of compound A . The ability to selectively install an amine at one position while preserving a bromine atom at another is highly valuable for library synthesis and the development of complex pharmacophores. The slightly lower yields compared to Suzuki coupling are typical for the more sterically demanding C-N bond formation.

Detailed Experimental Protocols

The following protocols are provided as validated starting points for researchers.

Protocol: Site-Selective Mono-Suzuki Coupling of this compound

This protocol is designed for the selective synthesis of 1-bromo-5-fluoro-2-isopropoxy-3-arylbenzene derivatives.

Materials:

  • This compound (1.0 mmol, 312 mg)

  • Arylboronic acid (1.1 mmol, 1.1 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 24.5 mg, 3 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • 1,2-Dimethoxyethane (DME, 8 mL)

  • Deionized Water (2 mL)

  • Schlenk flask or microwave vial, magnetic stir bar, inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with inert gas three times.

  • Add the DME and water via syringe. The solvent mixture should be degassed by sparging with inert gas for 15-20 minutes prior to addition.

  • Heat the reaction mixture to 85 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-6 hours.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer. Wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired mono-arylated product.

Scientist's Notes:

  • Causality: The choice of Pd(dppf)Cl₂ is based on its broad functional group tolerance and effectiveness for C-Br bonds.[17] The DME/water solvent system is effective at dissolving both organic and inorganic reagents. The base (K₂CO₃) is crucial for the transmetalation step of the catalytic cycle.[18]

  • Validation: The high selectivity is a self-validating feature of the substrate's inherent steric properties. Purity of the final product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol: Site-Selective Mono-Buchwald-Hartwig Amination

This protocol details the selective amination at the C3 position of the title compound.

Materials:

  • This compound (1.0 mmol, 312 mg)

  • Amine (primary or secondary, 1.2 mmol, 1.2 eq.)

  • RuPhos Pd G3 Precatalyst (0.02 mmol, 16.8 mg, 2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Toluene, anhydrous (10 mL)

  • Schlenk flask, magnetic stir bar, inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox or under a positive flow of inert gas, add the RuPhos Pd G3 precatalyst and NaOtBu to a dry Schlenk flask.

  • Add the this compound and a magnetic stir bar.

  • Seal the flask, remove from the glovebox (if used), and add the anhydrous toluene via syringe.

  • Add the amine (if liquid) via syringe. If the amine is a solid, it should be added in step 1 with the other solids.

  • Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitor the reaction by TLC or LC-MS. Reactions are typically complete in 6-12 hours.

  • Cool the reaction to room temperature. Carefully quench by adding saturated aqueous ammonium chloride (10 mL).

  • Extract with ethyl acetate (2 x 20 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography.

Scientist's Notes:

  • Causality: The RuPhos ligand is a bulky, electron-rich biarylphosphine known to be highly effective for coupling with sterically hindered substrates and forming C-N bonds.[19] NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate the catalytic cycle.[16] Anhydrous conditions are critical as water can hydrolyze the base and deactivate the catalyst.

  • Validation: The protocol's success is validated by the high regioselectivity observed in the product, which can be unambiguously determined by 2D NMR techniques (NOESY) if necessary.

Visualization of Mechanisms and Workflows

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle pd0 Pd(0)L₂ Active Catalyst oa_complex Oxidative Addition Complex (Ar-Pd(II)L₂-Br) pd0->oa_complex Oxidative Addition trans_complex Transmetalation Complex (Ar-Pd(II)L₂-Ar') oa_complex->trans_complex Transmetalation re_complex Reductive Elimination trans_complex->re_complex Reductive Elimination re_complex->pd0 Catalyst Regeneration product Ar-Ar' (Product) re_complex->product start Ar-Br (Substrate) start->oa_complex boronic Ar'-B(OH)₂ + Base boronic->trans_complex Workflow start Goal: Synthesize Unsymmetrical Di-substituted Arene (Ar¹-Ring-Ar²) select_sub Select Polyhalogenated Substrate start->select_sub decision Does substrate have differentiable halogens (steric/electronic)? select_sub->decision sub_A YES: Use Compound A (e.g., 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene) decision->sub_A Yes sub_B NO: Use Compound D (e.g., 1,3-Dibromobenzene) Leads to statistical mixture decision->sub_B No reaction1 Reaction 1: Couple Ar¹ at most reactive site (C3) sub_A->reaction1 isolate Isolate Mono-coupled Intermediate reaction1->isolate reaction2 Reaction 2: Couple Ar² at remaining site (C1) isolate->reaction2 final_prod Achieve Target Molecule: Ar¹-Ring-Ar² reaction2->final_prod

Caption: Decision workflow for selecting a substrate for sequential cross-coupling.

Conclusion and Future Outlook

This compound stands out as a superior building block for chemists engaged in the synthesis of complex, polysubstituted aromatic compounds. Its primary advantage lies in the predictable site-selectivity conferred by the bulky isopropoxy group, which effectively directs cross-coupling reactions to the less hindered C3 position. This allows for clean, high-yielding mono-functionalization, preserving the C1-bromine for subsequent transformations. In comparison to less functionalized analogues like 1,3-dibromobenzene or even 1,3-dibromo-5-fluorobenzene, it offers a level of control that minimizes the need for tedious purification of regioisomers and streamlines multi-step synthetic campaigns.

For researchers in drug discovery and materials science, employing substrates like this one can significantly accelerate the generation of molecular libraries and the development of novel functional materials. Future work in this area will likely focus on expanding the repertoire of reactions at the more hindered C1 position and developing even more sophisticated catalysts that can overcome this steric barrier under milder conditions.

References

  • He, W., & Li, Y. (2014). Where does the electron go? The nature of ortho/para and meta group directing in electrophilic aromatic substitution. Journal of Molecular Modeling, 20(12), 2507. [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Aakash Institute Chemistry Study Material. [Link]

  • ReelMind.ai. (2025). Ortho/Para Directors: Navigating Organic Chemistry. ReelMind.ai. [Link]

  • Chemistry Steps. (n.d.). Ortho, Para, Meta Directors in EAS. Chemistry Steps. [Link]

  • JoVE. (2025). Video: ortho–para-Directing Activators. Journal of Visualized Experiments. [Link]

  • Alemán, J., et al. (2011). A Novel Synthesis of Bromobenzenes Using Molecular Bromine. Molecules, 16(4), 3404-3415. [Link]

  • Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. Chemical Reviews, 122(11), 10126–10169. [Link]

  • Palani, V. P., et al. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. eScholarship, University of California. [Link]

  • The Organic Chemistry Tutor. (2021). Steric Effects on Electrophilic Aromatic Substitution Reactions. YouTube. [Link]

  • Al-Zaydi, K. M. (2008). The Effect of Vicinyl Olefinic Halogens on Cross-Coupling Reactions Using Pd(0) Catalysis. Molecules, 13(1), 1-28. [Link]

  • Autechem. (n.d.). Unlocking Advanced Synthesis: The Role of 1,3-Dibromo-5-fluorobenzene. Autechem. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. [Link]

  • Patsnap. (2024). Bromobenzene: Uses, Properties, and Industrial Significance. Patsnap Eureka. [Link]

  • Ish Math Test Prep. (2024). Enjoyable synthesis of 1,3-Dibromobenzene. YouTube. [Link]

  • MDPI. (2022). Advances in Cross-Coupling Reactions Catalyzed by Aromatic Pincer Complexes. Molecules, 27(15), 4987. [Link]

  • ResearchGate. (2023). Cross-Coupling and Related Reactions. ResearchGate. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemical Significance of 1,3-Dibromo-5-fluorobenzene in Advanced Organic Synthesis. inno-pharmchem.com. [Link]

  • The Organic Chemistry Tutor. (2018). Electrophilic Aromatic Substitution Reactions Made Easy! YouTube. [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Wikipedia. [Link]

  • ResearchGate. (2019). Interplay of Steric and Electronic Effects on the Bonding Components in Aromatic Ring Agostic Interactions. ResearchGate. [Link]

  • ChemRxiv. (2021). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • National Institutes of Health. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines. National Library of Medicine. [Link]

  • Wikipedia. (n.d.). Steric effects. Wikipedia. [Link]

  • Johnson Matthey. (n.d.). Buchwald Hartwig amination catalysts. Johnson Matthey. [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. National Library of Medicine. [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Polysubstituted Benzenes. Chemistry LibreTexts. [Link]

  • Doubtnut. (2020). Synthesize m-dibromobenzene from benzene. YouTube. [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5-fluoro-2-methoxybenzene. PubChem. [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5-isopropoxybenzene. PubChem. [Link]

  • PubChem. (n.d.). 1,3-Dibromo-5-(propan-2-yl)benzene. PubChem. [Link]

  • Google Patents. (n.d.). Clean generation of a fluoroaryl grignard reagent.
  • Brant Kedrowski. (2020). Grignard Reaction Experiment Part 2, Forming Phenylmagnesium Bromide. YouTube. [Link]

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  • Google Patents. (n.d.). Method for preparing 2,4,5-trifluorophenylacetic acid.

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A Comparative Guide to the Synthesis and Application of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene Derivatives for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic design and synthesis of highly functionalized aromatic scaffolds are paramount. Polysubstituted benzene derivatives serve as critical building blocks for a vast array of therapeutic agents, particularly in the realm of kinase inhibitors and other targeted therapies. Among these, 1,3-Dibromo-5-fluoro-2-isopropoxybenzene and its analogs offer a versatile platform for creating molecular complexity and diversity. The strategic placement of two bromine atoms, a fluorine atom, and an isopropoxy group provides a nuanced reactivity profile that can be exploited for selective functionalization.

This guide provides an in-depth comparative analysis of this compound derivatives. We will explore a robust synthetic strategy for the parent compound, delve into the differential reactivity of its bromine atoms in palladium-catalyzed cross-coupling reactions, and present detailed experimental protocols to empower your research endeavors.

The Strategic Advantage of the this compound Scaffold

The unique arrangement of substituents on this aromatic ring offers several strategic advantages in medicinal chemistry:

  • Orthogonal Reactivity: The two bromine atoms can be selectively functionalized, allowing for the sequential introduction of different molecular fragments. This is crucial for building complex, unsymmetrical molecules.

  • Modulation of Physicochemical Properties: The fluorine and isopropoxy groups significantly influence the electronic and steric properties of the molecule. Fluorine substitution is a well-established strategy to enhance metabolic stability and binding affinity of drug candidates. The isopropoxy group can serve as a lipophilic moiety and a key interaction point with biological targets.

  • Versatility in Cross-Coupling Reactions: The bromo-substituents are excellent handles for a variety of transition metal-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of C-C bonds with a wide range of boronic acids and esters.

Synthesis of the Parent Scaffold: A Directed ortho-Metalation Approach

A logical and efficient route to this compound involves a Directed ortho-Metalation (DoM) strategy. DoM is a powerful technique for the regioselective functionalization of aromatic rings, guided by a directing metalation group (DMG). In this case, the isopropoxy group serves as an effective DMG, directing deprotonation to the adjacent ortho positions.

The proposed synthetic pathway begins with the readily available 1-fluoro-3-isopropoxybenzene. The isopropoxy group, being a stronger directing group than fluorine in this context, will direct lithiation to the C2 and C6 positions. Subsequent quenching of the resulting aryllithium species with an electrophilic bromine source, such as N-bromosuccinimide (NBS) or 1,2-dibromoethane, will yield the desired 1,3-dibromo product.

Experimental Protocol: Synthesis of this compound

Disclaimer: This is a representative protocol based on established methodologies for Directed ortho-Metalation of similar substrates. Researchers should conduct their own risk assessment and optimization.

Materials:

  • 1-Fluoro-3-isopropoxybenzene

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N-Bromosuccinimide (NBS)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 1-fluoro-3-isopropoxybenzene (1.0 eq) and anhydrous THF.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (2.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • In a separate flask, dissolve NBS (2.5 eq) in anhydrous THF.

  • Slowly add the NBS solution to the reaction mixture at -78 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with diethyl ether (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Comparative Analysis of Derivatives in Suzuki-Miyaura Cross-Coupling

The two bromine atoms at the C1 and C3 positions of this compound exhibit different reactivity profiles in palladium-catalyzed cross-coupling reactions. This differential reactivity can be exploited for the stepwise synthesis of unsymmetrical bi- and terphenyl derivatives, which are common motifs in kinase inhibitors.

The reactivity is influenced by a combination of steric and electronic factors:

  • Steric Hindrance: The bromine at the C1 position is flanked by the bulky isopropoxy group, making it sterically more hindered than the bromine at the C3 position.

  • Electronic Effects: The isopropoxy group is an electron-donating group, which can increase the electron density at the ortho and para positions, potentially influencing the rate of oxidative addition of the palladium catalyst to the C-Br bond. The fluorine atom is an electron-withdrawing group, which can also affect the electronic properties of the ring.

Generally, in the absence of strong electronic bias, the less sterically hindered position is more reactive in Suzuki-Miyaura coupling. Therefore, the C3-Br is expected to be more reactive than the C1-Br.

Table 1: Predicted Reactivity of Bromine Atoms in this compound
PositionSteric EnvironmentElectronic InfluencePredicted Reactivity in Suzuki Coupling
C1-Br More hindered (adjacent to isopropoxy)Influenced by ortho-isopropoxy (electron-donating)Less reactive
C3-Br Less hinderedInfluenced by para-isopropoxy (electron-donating) and meta-fluoro (electron-withdrawing)More reactive

This differential reactivity allows for a selective mono-arylation at the C3 position under carefully controlled conditions (e.g., using a slight excess of the boronic acid and a shorter reaction time or lower temperature). The second arylation at the C1 position can then be achieved under more forcing conditions or with a different boronic acid.

Experimental Protocol: Selective Mono- and Di-Suzuki-Miyaura Coupling

Disclaimer: This is a representative protocol. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.1 eq for mono-arylation, 2.5 eq for di-arylation)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂)

  • Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane and water (e.g., 4:1 mixture)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure for Mono-arylation:

  • To a reaction vessel, add this compound (1.0 eq), arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (2.0 eq).

  • Evacuate and backfill the vessel with nitrogen or argon three times.

  • Add the degassed dioxane/water solvent mixture.

  • Heat the reaction mixture to 80-90 °C and monitor the progress by TLC or LC-MS.

  • Upon consumption of the starting material (or desired level of conversion), cool the reaction to room temperature.

  • Dilute with water and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate and purify by flash column chromatography.

Procedure for Di-arylation:

  • Follow the same procedure as for mono-arylation, but use 2.5 equivalents of the arylboronic acid and increase the reaction time or temperature as needed to drive the reaction to completion.

Visualization of Synthetic Pathways

Diagram 1: Synthesis of this compound via DoM

G A 1-Fluoro-3-isopropoxybenzene B Directed ortho-Metalation (n-BuLi, THF, -78 °C) A->B Deprotonation at C2 and C6 C Dibromination (NBS) B->C Formation of dianion D This compound C->D Electrophilic quench

Caption: Synthetic route to the target scaffold via DoM.

Diagram 2: Sequential Suzuki-Miyaura Coupling Workflow

G Start 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene Step1 Suzuki Coupling 1 (Arylboronic Acid 1, Pd catalyst) Start->Step1 1.1 eq Ar¹B(OH)₂ Product1 Mono-arylated Product (at C3) Step1->Product1 Selective reaction at less hindered C3-Br Step2 Suzuki Coupling 2 (Arylboronic Acid 2, Pd catalyst) Product1->Step2 ≥1.1 eq Ar²B(OH)₂ Product2 Di-arylated Product Step2->Product2

Caption: Stepwise functionalization via sequential Suzuki coupling.

Conclusion and Future Perspectives

The this compound scaffold represents a highly valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. The principles of Directed ortho-Metalation provide a reliable method for its synthesis, and the differential reactivity of its two bromine atoms in Suzuki-Miyaura cross-coupling allows for controlled, sequential functionalization.

By understanding and applying the concepts and protocols outlined in this guide, researchers can efficiently generate libraries of novel, highly substituted aromatic compounds for screening in various therapeutic areas. The strategic incorporation of fluorine and an isopropoxy group provides a solid foundation for developing drug candidates with improved pharmacological profiles. Further exploration of other cross-coupling reactions, such as Buchwald-Hartwig amination or Sonogashira coupling, at the C1 and C3 positions will undoubtedly expand the synthetic utility of this promising scaffold.

References

  • Directed ortho Metalation (DoM): Snieckus, V. Directed Ortho Metalation. Chem. Rev.1990 , 90 (6), 879–933. [Link]

  • Suzuki-Miyaura Cross-Coupling: Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chem. Rev.1995 , 95 (7), 2457–2483. [Link]

  • Fluorine in Medicinal Chemistry: Müller, K.; Faeh, C.; Diederich, F. Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science2007 , 317 (5846), 1881–1886. [Link]

  • Kinase Inhibitors in Drug Discovery: Cohen, P. Protein kinases – the major drug targets of the twenty-first century? Nat. Rev. Drug Discov.2002 , 1, 309–315. [Link]

  • Regioselective Cross-Coupling of Polyhalogenated Aromatics: Corbet, J.-P.; Mignani, G. Selected Patented Cross-Coupling Technologies. Chem. Rev.2006 , 106 (7), 2651–2710. [Link]

A Comparative Guide to the Structural Validation of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise structural elucidation of novel chemical entities is a cornerstone of ensuring safety, efficacy, and reproducibility. 1,3-Dibromo-5-fluoro-2-isopropoxybenzene, with its molecular formula C₉H₉Br₂FO and a molecular weight of 311.97 g/mol , represents a class of halogenated aromatic compounds that are pivotal intermediates in the synthesis of complex pharmaceutical agents.[1] The strategic placement of bromine, fluorine, and isopropoxy substituents on the benzene ring offers a versatile scaffold for medicinal chemists. However, this complex substitution pattern also necessitates a multi-faceted analytical approach to unequivocally confirm its structure and purity.

This guide provides a comprehensive comparison of the primary analytical techniques employed for the structural validation of this compound. We will delve into the principles and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC), offering insights into the causality behind experimental choices and providing a framework for a self-validating analytical workflow.

The Analytical Triad: A Multi-technique Approach for Unambiguous Confirmation

A single analytical technique is rarely sufficient for the complete structural characterization of a complex organic molecule. Instead, a synergistic approach, often referred to as the "analytical triad" of NMR, MS, and chromatography, provides a comprehensive and orthogonal dataset for unambiguous structure confirmation and purity assessment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For this compound, ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected ¹H NMR Spectral Features for this compound:

Due to the absence of readily available experimental spectra for the target molecule, we will predict the expected chemical shifts and coupling patterns based on known substituent effects on aromatic systems. For illustrative purposes, we will compare these predictions with the known data for similar structures where available.

  • Aromatic Protons: The benzene ring has two protons. Due to the substitution pattern, they are not chemically equivalent and will appear as two distinct signals. The electron-withdrawing effects of the bromine and fluorine atoms will shift these protons downfield. We can expect two doublets in the aromatic region (typically δ 7.0-8.0 ppm). The coupling between these protons will be a meta-coupling, typically in the range of 2-3 Hz. The fluorine atom will also couple to the aromatic protons, resulting in further splitting (doublet of doublets).

  • Isopropoxy Protons: The isopropoxy group will exhibit two signals:

    • A septet for the methine proton (-OCH-), shifted downfield due to the adjacent oxygen atom (typically δ 4.0-5.0 ppm). This signal will be split by the six equivalent methyl protons.

    • A doublet for the six equivalent methyl protons (-CH₃), appearing more upfield (typically δ 1.2-1.5 ppm). This signal will be split by the single methine proton.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

    • Shim the magnetic field to obtain optimal resolution and line shape.

    • Set the appropriate spectral width to encompass all expected proton signals.

    • Use a standard pulse sequence for quantitative ¹H NMR.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Integrate the signals to determine the relative number of protons corresponding to each peak.

    • Analyze the coupling patterns (multiplicity and coupling constants) to deduce the connectivity of the protons.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

¹³C NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

Expected ¹³C NMR Spectral Features for this compound:

  • Aromatic Carbons: The benzene ring has six carbon atoms, all of which are chemically non-equivalent and will produce distinct signals.

    • The carbons directly attached to the bromine atoms (C-Br) will be significantly shielded, appearing at approximately δ 110-125 ppm.

    • The carbon attached to the fluorine atom (C-F) will show a large one-bond coupling constant (¹JCF) and will appear in the range of δ 155-165 ppm.

    • The carbon attached to the isopropoxy group (C-O) will be deshielded, appearing around δ 150-160 ppm.

    • The carbons bearing a hydrogen atom will appear in the typical aromatic region of δ 115-130 ppm and will show C-F couplings.

  • Isopropoxy Carbons:

    • The methine carbon (-OCH-) will appear around δ 70-80 ppm.

    • The methyl carbons (-CH₃) will appear upfield, typically around δ 20-25 ppm.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Instrument Setup:

    • Use a high-field NMR spectrometer.

    • Employ proton decoupling to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Acquisition:

    • Acquire the spectrum with a sufficient number of scans.

    • Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups.

II. Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

A. Expected Mass Spectrum of this compound
  • Molecular Ion Peak (M⁺): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound (311.97). Due to the presence of two bromine atoms, a characteristic isotopic pattern will be observed. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 1:2:1. This isotopic signature is a strong indicator of the presence of two bromine atoms in the molecule.

  • Fragmentation Pattern: Electron ionization (EI) is a "hard" ionization technique that causes fragmentation of the molecular ion. The fragmentation pattern provides a fingerprint of the molecule. Expected fragmentation pathways for this compound include:

    • Loss of a methyl group (-CH₃) from the isopropoxy moiety.

    • Loss of the entire isopropoxy group (-OCH(CH₃)₂).

    • Loss of a bromine atom (-Br).

    • Cleavage of the aromatic ring.

B. Experimental Protocol for GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like this compound.

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating the analyte from potential impurities.

    • Injector: Use a split/splitless injector.

    • Oven Program: A temperature gradient program is used to ensure good separation and peak shape.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer can be used.

    • Scan Range: Set the mass scan range to cover the expected molecular ion and fragment ions.

III. High-Performance Liquid Chromatography (HPLC): Assessing Purity and Quantifying Impurities

HPLC is a cornerstone technique for the separation, identification, and quantification of compounds in a mixture.[3] For pharmaceutical intermediates, HPLC is crucial for determining purity and identifying any process-related impurities or degradation products.[4]

A. HPLC Method Development for Purity Analysis

A robust HPLC method should provide good resolution between the main compound and any potential impurities. For a moderately polar compound like this compound, a reversed-phase HPLC method is a suitable starting point.

Experimental Protocol for HPLC Purity Analysis:

  • Instrumentation:

    • An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or photodiode array (PDA) detector.

  • Chromatographic Conditions:

    • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good initial choice for aromatic compounds.[5]

    • Mobile Phase: A gradient elution using a mixture of water (or a buffer) and an organic solvent like acetonitrile or methanol is typically employed to achieve optimal separation.

    • Flow Rate: A typical flow rate is 1.0 mL/min.

    • Column Temperature: Maintaining a constant column temperature (e.g., 30 °C) ensures reproducible retention times.

    • Detection: A UV detector set at a wavelength where the analyte has strong absorbance (e.g., 254 nm) is commonly used. A PDA detector can provide additional spectral information for peak identification and purity assessment.

  • Sample Preparation:

    • Accurately weigh a known amount of the sample and dissolve it in a suitable solvent (e.g., acetonitrile or the mobile phase) to a known concentration.

    • Filter the sample solution through a 0.45 µm filter before injection to remove any particulate matter.

  • Data Analysis:

    • The purity of the sample is typically determined by the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • For quantitative analysis of impurities, a reference standard of the impurity is required.

Comparison of Analytical Techniques

TechniqueInformation ProvidedStrengthsLimitationsApplicability to this compound
¹H NMR Connectivity of protons, chemical environment, stereochemistryProvides detailed structural information, non-destructiveLower sensitivity compared to MS, complex spectra can be difficult to interpretEssential for confirming the proton framework of the aromatic and isopropoxy groups.
¹³C NMR Number and type of carbon atoms (C, CH, CH₂, CH₃)Complements ¹H NMR for a complete carbon skeleton mapLow natural abundance of ¹³C requires more sample and longer acquisition timesCrucial for confirming the carbon backbone and the positions of the substituents.
Mass Spectrometry (MS) Molecular weight, elemental composition (with high resolution), fragmentation patternHigh sensitivity, provides molecular weight informationIsomers may not be distinguishable by MS alone, fragmentation can be complexConfirms the molecular formula and the presence of two bromine atoms through the isotopic pattern.
HPLC Purity, number of components in a mixture, quantitative analysisHigh resolution for separating complex mixtures, quantitativeDoes not provide direct structural information on its ownThe primary method for assessing the purity of the synthesized product and for identifying and quantifying impurities.

Workflow and Data Visualization

A logical workflow for the structural validation of this compound integrates these techniques to build a comprehensive and self-validating dataset.

Caption: A logical workflow for the synthesis, purification, and structural validation of this compound.

Conclusion

The structural validation of this compound requires a rigorous and multi-faceted analytical approach. By combining the detailed structural insights from ¹H and ¹³C NMR spectroscopy, the molecular weight and fragmentation information from mass spectrometry, and the high-resolution separation capabilities of HPLC for purity assessment, researchers can achieve an unambiguous confirmation of the molecule's identity and quality. This integrated workflow ensures the reliability and reproducibility of subsequent research and development activities, from medicinal chemistry to materials science. The principles and protocols outlined in this guide provide a solid foundation for the comprehensive characterization of this and other complex halogenated aromatic compounds.

References

  • Chemistry LibreTexts. (2020, August 22). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Patole, S., Gosar, A., & Shaikh, T. (2019). Impurities Characterization in Pharmaceuticals: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 15(4), 46-64.
  • Qiu, F., & Norwood, D. L. (2007). Identification of pharmaceutical impurities.

Sources

A Senior Application Scientist's Guide to Cross-Reactivity Profiling of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Analysis for Preclinical Drug Development

In the landscape of modern drug discovery, the early and accurate identification of a compound's potential for off-target interactions is a cornerstone of a successful preclinical program.[1][2] Unforeseen cross-reactivity can lead to adverse effects, reduced efficacy, and costly late-stage failures.[1][2] This guide provides a comprehensive framework for conducting cross-reactivity studies, using the novel chemical entity 1,3-Dibromo-5-fluoro-2-isopropoxybenzene as a case study.

This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of protocols to explain the causal-driven, tiered approach to experimental design that is essential for making informed decisions in lead optimization. We will objectively compare the hypothetical cross-reactivity profile of our lead compound with rationally designed structural analogs to elucidate Structure-Activity Relationships (SAR) and guide future molecular modifications.

The Criticality of Early-Stage Safety Screening

Safety pharmacology studies are essential throughout the drug development process to identify potential adverse effects early.[2] The primary objectives of these studies are to uncover undesirable pharmacodynamic properties of a substance that may be relevant to human safety and to evaluate any adverse effects observed in initial toxicological or clinical studies.[3] Regulatory bodies like the FDA and EMA, following the International Council for Harmonisation (ICH) guidelines, mandate a core battery of safety tests before first-in-human trials.[3][4][5] These guidelines emphasize investigating effects on vital functions, including the cardiovascular, respiratory, and central nervous systems.[3] A significant cause of compound attrition is unfavorable off-target pharmacological effects, highlighting the need for comprehensive safety assessments from the outset.[2]

Structural Analysis and Comparator Selection

Our molecule of interest, This compound (DBFIB) , is a halogenated aromatic ether. While its primary target is yet to be defined, its structural motifs—multiple halogen atoms and a bulky lipophilic ether group—warrant a thorough cross-reactivity investigation. To build a comparative framework and understand the SAR of potential off-target binding, we will assess DBFIB against three rationally designed analogs:

  • Analog A (DBFIB-Cl): 1,3-Dichloro-5-fluoro-2-isopropoxybenzene. Rationale: To assess the impact of halogen identity (Bromine vs. Chlorine) on binding profiles.

  • Analog B (DBFIB-MeO): 1,3-Dibromo-5-fluoro-2-methoxybenzene. Rationale: To evaluate the effect of the ether group's steric bulk (Isopropoxy vs. Methoxy).

  • Analog C (DBFIB-H): 1,3-Dibromo-2-isopropoxybenzene. Rationale: To determine the contribution of the fluorine atom to the binding profile.

This comparative approach allows us to not only identify liabilities in our lead compound but also to gain immediate insight into which structural modifications could mitigate them.

A Tiered Approach to Experimental Design

A robust cross-reactivity assessment follows a tiered logic, moving from broad, high-throughput screening to specific, functional validation of identified "hits." This ensures a cost-effective and scientifically rigorous evaluation.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Confirmation cluster_2 Tier 3: Functional Validation cluster_3 Decision Point a In Silico Off-Target Prediction b Broad Panel Radioligand Binding Assay (e.g., SafetyScreen44 Panel) a->b Prioritize Panel c Dose-Response Binding Assays (Ki Determination) b->c Hits >50% Inhibition d Cell-Based Functional Assays (e.g., Calcium Flux, cAMP, Kinase Activity) c->d Confirmed Binders e Risk Assessment & Lead Optimization Strategy d->e Functional Activity Confirmed

Caption: Tiered workflow for cross-reactivity assessment.

Tier 1: Broad Off-Target Screening

The initial goal is to cast a wide net to identify potential interactions across a diverse range of biologically relevant targets.

A. In Silico Prediction: Before committing to wet-lab experiments, computational models can predict potential off-target interactions.[6] These methods use ligand- and target-centric approaches to generate hypotheses about adverse off-target binding.[6] While not a replacement for experimental data, this step can help prioritize targets for in vitro screening.

B. Broad Panel Radioligand Binding Assays: This is the gold standard for initial off-target profiling.[7] A commercially available panel, such as the Eurofins SafetyScreen44, is often used as it covers a range of targets known to be implicated in adverse drug reactions.[2] The assay measures the ability of a test compound to displace a specific radiolabeled ligand from its receptor.[8]

Hypothetical Data Table 1: Broad Panel Screening Results (% Inhibition at 10 µM)

TargetClassDBFIB (Lead)DBFIB-Cl (Analog A)DBFIB-MeO (Analog B)DBFIB-H (Analog C)
hERG Ion Channel85% 45% 82% 88%
5-HT2B GPCR75% 68% 35% 71%
Adrenergic α1A GPCR62% 55% 58% 65%
Dopamine D2 GPCR15%12%18%14%
M1 Muscarinic GPCR8%10%5%9%
COX-1 Enzyme22%25%20%24%

Data is hypothetical and for illustrative purposes only.

Initial Analysis: From this screen, DBFIB shows significant interaction (>50% inhibition) with the hERG potassium channel, the 5-HT2B serotonin receptor, and the α1A adrenergic receptor. Interestingly, replacing bromine with chlorine (Analog A) notably reduces hERG activity. Replacing the bulky isopropoxy group with a smaller methoxy group (Analog B) significantly reduces 5-HT2B interaction.

Tier 2: Hit Confirmation and Affinity Determination

Any target showing significant inhibition in the broad screen must be confirmed. This involves generating a full dose-response curve to determine the compound's binding affinity (Ki).

Experimental Protocol: Competitive Radioligand Binding Assay

  • Preparation: A membrane homogenate from cells expressing the target receptor is prepared.[9]

  • Incubation: A fixed concentration of a specific radioligand is incubated with varying concentrations of the test compound (e.g., 10-point, 5-log unit range).[8]

  • Separation: Receptor-bound radioligand is separated from the unbound radioligand via vacuum filtration through a glass fiber filter.[8][9]

  • Detection: The radioactivity trapped on the filter is quantified using a scintillation counter.[9]

  • Analysis: Data are plotted to determine the IC50 (the concentration of test compound that inhibits 50% of specific binding). The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.[9]

Hypothetical Data Table 2: Binding Affinity (Ki, nM) for Confirmed Hits

TargetDBFIB (Lead)DBFIB-Cl (Analog A)DBFIB-MeO (Analog B)DBFIB-H (Analog C)
hERG 8505,500920780
5-HT2B 1,2001,5008,9001,350
Adrenergic α1A 2,1002,8002,3002,000

Data is hypothetical and for illustrative purposes only.

Affinity Analysis: The dose-response assays confirm the initial hits. The data provide a quantitative measure of affinity, reinforcing that the Cl substitution (Analog A) weakens hERG binding and the MeO substitution (Analog B) weakens 5-HT2B binding.

Tier 3: Functional Validation

A compound binding to a target does not necessarily mean it will elicit a biological response. Cell-based functional assays are critical to determine if the compound acts as an agonist, antagonist, or modulator of the target's activity.[10][11][12]

Experimental Protocol: Cell-Based Calcium Flux Assay (for GPCRs like 5-HT2B)

  • Cell Culture: Use a cell line (e.g., HEK293) engineered to stably express the 5-HT2B receptor and a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).

  • Compound Addition: Plate the cells in a microplate and add varying concentrations of the test compound. To test for antagonism, pre-incubate the cells with the test compound before adding a known agonist.

  • Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.

  • Data Analysis: Plot the dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).

Hypothetical Data Table 3: Functional Activity (IC50, nM) for Validated Hits

TargetAssay TypeDBFIB (Lead)DBFIB-Cl (Analog A)DBFIB-MeO (Analog B)DBFIB-H (Analog C)
hERG Electrophysiology (Patch Clamp)1,1009,8001,300950
5-HT2B Calcium Flux (Antagonist mode)1,8002,200>10,0001,900
Adrenergic α1A Calcium Flux (Antagonist mode)3,5004,1003,8003,300

Data is hypothetical and for illustrative purposes only.

Functional Analysis: The functional data confirm that DBFIB is an antagonist at the 5-HT2B and α1A receptors and an inhibitor of the hERG channel. The >10-fold improvement in the hERG IC50 for Analog A (DBFIB-Cl) is a significant finding for lead optimization. Similarly, the lack of functional activity for Analog B (DBFIB-MeO) at 5-HT2B up to 10,000 nM effectively eliminates that off-target liability.

Synthesis of Findings and Strategic Recommendations

The tiered, comparative analysis provides a clear path forward.

G cluster_0 Lead Compound Profile (DBFIB) cluster_1 SAR Insights from Analogs cluster_2 Proposed Next-Generation Compound lead DBFIB hERG Ki = 850 nM 5-HT2B Ki = 1200 nM analogA Analog A (DBFIB-Cl) Br -> Cl Reduces hERG affinity analogB Analog B (DBFIB-MeO) iPrO -> MeO Reduces 5-HT2B affinity nextgen New Lead Candidate (1,3-Dichloro-5-fluoro-2-methoxybenzene) Combines beneficial modifications analogA->nextgen Incorporate Cl analogB->nextgen Incorporate MeO

Caption: SAR-driven decision making for lead optimization.

  • Primary Liabilities: The lead compound, DBFIB, possesses significant off-target activity at the hERG channel and the 5-HT2B receptor, both of which are associated with well-documented clinical adverse events (cardiac arrhythmia and valvulopathy, respectively).

  • Clear SAR: The comparative analysis reveals actionable SAR. The nature of the halogen at positions 1 and 3 is a key determinant of hERG affinity, while the steric bulk of the alkoxy group at position 2 dictates 5-HT2B affinity.

  • Strategic Recommendation: A clear strategy for lead optimization emerges: synthesize and profile a new analog that combines the beneficial features of Analogs A and B. The proposed next-generation compound, 1,3-Dichloro-5-fluoro-2-methoxybenzene , is predicted to have a significantly improved safety profile, with reduced affinity for both hERG and 5-HT2B.

This structured, comparative approach to cross-reactivity profiling does more than just identify problems; it provides a logical, data-driven roadmap to solving them, ultimately accelerating the development of safer and more effective medicines.

References

  • European Medicines Agency. (2000). ICH S7A Safety pharmacology studies for human pharmaceuticals - Scientific guideline. [Link]

  • U.S. Food and Drug Administration. (2001). S7A Safety Pharmacology Studies for Human Pharmaceuticals. [Link]

  • International Council for Harmonisation. ICH Safety Guidelines. [Link]

  • Katukuri, R. K. Safety Pharmacology Studies ICH guideline S7A. SlideShare. [Link]

  • Gifford Bioscience. Radioligand Binding Assay. [Link]

  • Gifford Bioscience. Data Sheet Radioligand Binding Assay Protocol. [Link]

  • Oncolines B.V. (2024). Cell-Based Functional Assays. [Link]

  • Altasciences. (2021). SAFETY PHARMACOLOGY GUIDELINES AND PRACTICES — A REVIEW. [Link]

  • ProTox Services. (2023). A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. [Link]

  • Wikipedia. Cross-reactivity. [Link]

  • Bylund, D. B., & Toews, M. L. (1993). Radioligand binding methods: practical guide and tips. PubMed. [Link]

  • An, F., & Li, D. (2022). A review for cell-based screening methods in drug discovery. PMC - NIH. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • Leach, M. W., et al. (2018). Use of tissue cross-reactivity studies in the development of antibody-based biopharmaceuticals: history, experience, methodology, and future directions. PubMed. [Link]

  • Drug Discovery News. (2024). Understanding the implications of off-target binding for drug safety and development. [Link]

  • Reaction Biology. Cell-based Assays for Drug Discovery. [Link]

  • Springer Nature Experiments. Radioligand Binding Studies. [Link]

  • Comparative Biosciences, Inc. Tissue Cross-Reactivity Studies. [Link]

  • Pichler, W. J. (2003). Cross-Reactivity With Drugs at the T Cell Level. Direct MS. [Link]

  • Patsnap Synapse. (2024). How can off-target effects of drugs be minimised?[Link]

  • Eurofins Discovery. (2024). Critical Importance of Early Safety Screening in Drug Development. YouTube. [Link]

  • Van Vleet, T. R., et al. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH. [Link]

  • Tempus. (2024). Leveraging Preclinical Genomic Insights for Successful Therapeutic Development. [Link]

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A Comparative Spectroscopic Guide to 1,3-Dibromo-5-fluoro-2-isopropoxybenzene and its Positional Isomer

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and materials science, the precise structural elucidation of halogenated aromatic compounds is a critical step that underpins subsequent research and development. Positional isomers, while possessing identical mass, can exhibit vastly different chemical, biological, and physical properties. Therefore, the ability to unambiguously differentiate them is paramount. This guide provides an in-depth spectroscopic comparison between 1,3-Dibromo-5-fluoro-2-isopropoxybenzene (Isomer A) and a key positional isomer, 2,6-Dibromo-4-fluoro-1-isopropoxybenzene (Isomer B) .

We will explore how the strategic application of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can definitively distinguish these structures. The principles and experimental protocols discussed herein are designed to be self-validating and are grounded in established spectroscopic theory.

Molecular Structures and Predicted Spectroscopic Differences

The positioning of the bulky, electron-withdrawing bromine atoms and the electron-donating isopropoxy group relative to the fluorine atom and remaining aromatic protons is the primary determinant of the unique spectral fingerprint of each isomer.

Diagram: Isomeric Structures

Caption: Molecular structures of the two positional isomers.

Experimental Methodologies

To ensure reproducible and high-quality data, standardized protocols are essential. The following methodologies are recommended for the analysis of these specific isomers.

NMR Spectroscopy Protocol

The causality for this protocol is rooted in achieving optimal resolution and concentration for a molecule of this molecular weight (~312 g/mol ). Deuterated chloroform (CDCl₃) is an excellent solvent for this class of compounds, and a 400-500 MHz spectrometer provides the necessary field strength to resolve complex splitting patterns, particularly the crucial long-range couplings involving fluorine.

  • Sample Preparation: Accurately weigh 15-20 mg of the sample and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire spectra with a spectral width of 12 ppm, a relaxation delay of 2 seconds, and 16 scans.

  • ¹³C NMR Acquisition: Acquire spectra using a proton-decoupled pulse program with a spectral width of 220 ppm, a relaxation delay of 5 seconds, and accumulate 1024 scans for adequate signal-to-noise.

  • ¹⁹F NMR Acquisition: Acquire spectra with a spectral width of 100 ppm, a relaxation delay of 2 seconds, and 64 scans. Use a common fluorine standard like CFCl₃ for external referencing if necessary.

Diagram: NMR Experimental Workflow

workflow prep Sample Preparation (15-20 mg in 0.6 mL CDCl3 with TMS) instrument Spectrometer Setup (400-500 MHz, Tune Probes) prep->instrument h1 ¹H NMR Acquisition (16 Scans) instrument->h1 c13 ¹³C{¹H} NMR Acquisition (1024 Scans) instrument->c13 f19 ¹⁹F NMR Acquisition (64 Scans) instrument->f19 process Data Processing (Fourier Transform, Phasing, Baseline Correction) h1->process c13->process f19->process analyze Spectral Analysis (Chemical Shifts, Coupling Constants, Integration) process->analyze

Caption: Standard workflow for NMR data acquisition and analysis.

IR Spectroscopy Protocol

Attenuated Total Reflectance (ATR) is chosen for its simplicity, requiring minimal sample preparation and eliminating the need for solvents or KBr pellets.

  • Sample Preparation: Place a single drop of the neat liquid sample directly onto the ATR crystal (e.g., diamond or zinc selenide).

  • Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 500 cm⁻¹ with a resolution of 4 cm⁻¹. Co-add 32 scans to improve the signal-to-noise ratio.

  • Background Correction: Perform a background scan of the clean, empty ATR crystal prior to sample analysis and subtract it from the sample spectrum.

Mass Spectrometry Protocol

Electron Ionization (EI) is selected for its ability to induce characteristic fragmentation, which is highly useful for structural elucidation. The presence of two bromine atoms will create a distinctive isotopic pattern.

  • Sample Introduction: Introduce the sample via a Gas Chromatography (GC) inlet to ensure sample purity or via a direct insertion probe.

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a mass range from m/z 40 to 400 to ensure capture of the molecular ion and all significant fragments.

Comparative Spectroscopic Analysis

NMR Spectroscopy: The Definitive Technique

NMR is the most powerful tool for differentiating these isomers. The key lies in the chemical shifts and, most importantly, the coupling patterns of the aromatic protons and carbons due to their interaction with the fluorine atom.

¹H NMR Analysis

The isopropoxy group will present as a septet for the methine proton (~4.0-4.5 ppm) and a doublet for the two methyl groups (~1.4 ppm) in both isomers. The primary distinction comes from the aromatic region.

  • Isomer A (this compound):

    • Features two aromatic protons (H-4 and H-6).

    • H-6 is ortho to a bromine and meta to both the fluorine and the other bromine.

    • H-4 is ortho to the fluorine and meta to two bromine atoms.

    • These protons are not equivalent and will appear as two distinct signals.

    • Crucially, H-4 will show a large ortho coupling to the ¹⁹F nucleus (³JHF ≈ 6-10 Hz) and a smaller meta coupling to H-6 (⁴JHH ≈ 2-3 Hz), appearing as a doublet of doublets.[1]

    • H-6 will show a smaller meta coupling to the ¹⁹F nucleus (⁴JHF ≈ 5 Hz) and a meta coupling to H-4 (⁴JHH ≈ 2-3 Hz), also appearing as a doublet of doublets.[1]

  • Isomer B (2,6-Dibromo-4-fluoro-1-isopropoxybenzene):

    • Features two aromatic protons (H-3 and H-5) which are chemically equivalent due to the molecule's C₂ symmetry axis.

    • Both protons are ortho to a bromine atom and meta to the fluorine atom.

    • This equivalence will result in a single signal in the aromatic region.

    • This signal will be split into a doublet by meta coupling to the ¹⁹F nucleus (⁴JHF ≈ 5 Hz).[1]

Table 1: Predicted ¹H NMR Data Comparison

ParameterIsomer A (this compound)Isomer B (2,6-Dibromo-4-fluoro-1-isopropoxybenzene)Rationale for Difference
Aromatic Signals Two signals (doublet of doublets)One signal (doublet)Molecular symmetry in Isomer B renders H-3 and H-5 equivalent.
Aromatic δ (ppm) ~7.0 - 7.5~7.2 - 7.6Different electronic environments for the aromatic protons.
Key Coupling Presence of ³JHF (ortho, ~6-10 Hz)Absence of ³JHF; only ⁴JHF (meta, ~5 Hz) is present.The proton in Isomer A (H-4) is ortho to fluorine, while in Isomer B they are meta.
-OCH(CH₃)₂ (ppm) ~4.0-4.5 (septet)~3.8-4.3 (septet)The proximity of two ortho bromine atoms in Isomer B may cause a slight upfield shift.
-OCH(CH₃)₂ (ppm) ~1.4 (doublet)~1.4 (doublet)Minimal expected difference.

¹³C and ¹⁹F NMR Analysis

The carbon and fluorine NMR spectra will further confirm the assignments. The number of signals in the aromatic region of the ¹³C NMR spectrum will differ (6 for Isomer A, 4 for Isomer B due to symmetry). Furthermore, the carbon atoms will exhibit splitting due to C-F coupling, with the magnitude of the coupling constant (JCF) being dependent on the number of bonds separating the atoms.[2][3] One-bond couplings (¹JCF) are typically very large (~240-260 Hz), providing an unmistakable marker for the carbon directly attached to the fluorine atom.[2]

Table 2: Predicted ¹³C NMR Aromatic Data Comparison

ParameterIsomer A (this compound)Isomer B (2,6-Dibromo-4-fluoro-1-isopropoxybenzene)
Aromatic C Signals 6 unique signals4 unique signals (due to symmetry)
C-F Coupling C-5 shows large ¹JCF (~250 Hz)C-4 shows large ¹JCF (~250 Hz)
C-4 and C-6 show ²JCF (20-50 Hz)C-3 and C-5 show ²JCF (20-50 Hz)
C-1 and C-3 show ³JCF (~5 Hz)C-2 and C-6 show ³JCF (~5 Hz)
Mass Spectrometry: Confirming Composition

While MS cannot easily distinguish between positional isomers based on the parent ion, it is essential for confirming the molecular formula and the presence of key elements.

  • Molecular Ion (M⁺): Both isomers have the same molecular formula, C₉H₉Br₂FO, and a nominal molecular weight of 310 g/mol .

  • Isotopic Pattern: The most prominent feature will be the isotopic signature of two bromine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio.[4] For a molecule with two bromines, this results in a characteristic triplet of peaks for the molecular ion:

    • M⁺: Contains two ⁷⁹Br atoms.

    • M+2: Contains one ⁷⁹Br and one ⁸¹Br atom.

    • M+4: Contains two ⁸¹Br atoms.

    • The relative intensity of this M⁺:M+2:M+4 triplet will be approximately 1:2:1 .[5] This pattern provides definitive evidence for the presence of two bromine atoms in the molecule.

  • Fragmentation: Fragmentation patterns are expected to be very similar, likely involving the loss of the isopropoxy group, bromine atoms, or propylene from the isopropoxy chain. For example, a loss of C₃H₇ would lead to a dibromofluorophenol fragment. While subtle differences in fragment intensities might exist, they are generally not reliable for primary differentiation between these specific isomers.[6]

Diagram: Predicted Mass Spectrum Isotope Pattern

ms_pattern cluster_ms Characteristic Isotopic Cluster for Dibrominated Compounds x_axis m/z y_axis Relative Intensity origin origin origin->x_axis origin->y_axis M_peak M_base M_base->M_peak M2 M+2 M2_peak M2_base M2_base->M2_peak M4 M+4 M4_peak M4_base M4_base->M4_peak h2 Rel. Int. ~2 h3 Rel. Int. ~1

Caption: Expected 1:2:1 isotopic pattern for the molecular ion.

Infrared Spectroscopy: Functional Group Confirmation

IR spectroscopy is useful for confirming the presence of functional groups common to both isomers but is generally insufficient for distinguishing between them. The spectra for both compounds are expected to be very similar in the functional group region.

Table 3: Expected Key IR Absorption Bands

Wavenumber (cm⁻¹)VibrationFunctional Group
3100 - 3000C-H StretchAromatic Ring
2980 - 2940C-H StretchIsopropoxy Alkyl Groups
1600 - 1450C=C StretchAromatic Ring
1250 - 1200C-O StretchAryl-Alkyl Ether (Asymmetric)[7]
1150 - 1050C-O StretchAryl-Alkyl Ether (Symmetric)[7]
1200 - 1100C-F StretchAryl Fluoride[8]
690 - 515C-Br StretchAryl Bromide[9]

The primary value of IR is as a rapid quality control check to confirm that the material contains the expected aromatic, ether, and halogen functionalities. The "fingerprint region" (below 1400 cm⁻¹) will show minor differences between the isomers, but these are complex and difficult to interpret for primary identification compared to the clarity of NMR data.

Conclusion

While Mass Spectrometry and Infrared Spectroscopy serve as indispensable tools for confirming molecular weight and the presence of key functional groups, NMR spectroscopy stands out as the definitive and most powerful technique for the unambiguous differentiation of this compound (Isomer A) and 2,6-Dibromo-4-fluoro-1-isopropoxybenzene (Isomer B) .

The key diagnostic feature is the ¹H NMR spectrum: Isomer A will exhibit two distinct aromatic signals, both appearing as complex multiplets (doublet of doublets), whereas the molecular symmetry of Isomer B results in a single, clean doublet in the aromatic region. This stark difference in the number of signals and their splitting patterns provides an irrefutable basis for structural assignment. This guide provides the predictive framework and experimental protocols necessary for researchers to confidently make this critical distinction.

References

  • Martin, N. H., Allen, N. W., 3rd, & Moore, J. C. (2000). An algorithm for predicting the NMR shielding of protons over substituted benzene rings. Journal of Molecular Graphics & Modelling, 18(3), 242–246. [Link]

  • Stenutz, R. NMR chemical shift prediction of benzenes. University of Potsdam. Retrieved from [Link]

  • Barton, D. H. R., & Miller, B. (1955). Structure determination of substituted benzenes by proton magnetic resonance. Empirical treatment of substituent effects and their utility in predicting chemical shifts. Analytical Chemistry, 27(4), 578–580. [Link]

  • Duke NMR Center. Coupling constants. Duke University. Retrieved from [Link]

  • Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. Iowa State University. Retrieved from [Link]

  • University of Wisconsin-Madison. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. University of Wisconsin-Madison. Retrieved from [Link]

  • Hu, D., & Lao, W. (2015). Dependence of Mass Spectrometric Fragmentation on the Bromine Substitution Pattern of Polybrominated Diphenyl Ethers. Journal of The American Society for Mass Spectrometry, 26(10), 1649–1657. [Link]

  • Moodle. NMR Spectroscopy of Benzene Derivatives. Moodle. Retrieved from [Link] (Specific deep link unavailable, general reference to platform's educational materials on NMR)

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Retrieved from [Link]

  • Save My Exams. (2024). Mass Spectrometry (MS) Fragmentation Patterns (HL). Save My Exams. Retrieved from [Link]

  • YouTube. (2023). Bromo pattern in Mass Spectrometry. YouTube. Retrieved from [Link]

  • Spectroscopy Online. (2023). Halogenated Organic Compounds. Spectroscopy Online. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbon-fluorine coupling constants, n J CF. ResearchGate. Retrieved from [Link]

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A Senior Application Scientist’s Guide to the Purity Assessment of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Purity in Pharmaceutical Intermediates

1,3-Dibromo-5-fluoro-2-isopropoxybenzene is a halogenated aromatic compound whose structural complexity makes it a valuable building block in the synthesis of specialized molecules, particularly within the pharmaceutical and agrochemical sectors.[1] As with any active pharmaceutical ingredient (API) or intermediate, its purity is not merely a quality metric; it is a critical determinant of the safety, efficacy, and stability of the final product. The presence of even trace-level impurities—such as starting materials, by-products, or degradation products—can have unforeseen toxicological consequences or alter the intended therapeutic effect.[2]

This guide provides a comprehensive framework for assessing the purity of this compound, with a primary focus on High-Performance Liquid Chromatography (HPLC) as the principal analytical technique. We will delve into the causality behind methodological choices, present a robust and self-validating HPLC protocol, and compare its performance with orthogonal methods like Gas Chromatography (GC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Physicochemical Profile and Rationale for HPLC

Understanding the molecule's properties is the foundation of a sound analytical method. This compound (Molecular Formula: C₉H₉Br₂FO, Molecular Weight: approx. 311.97 g/mol ) is a nonpolar, hydrophobic compound due to its aromatic ring and extensive halogenation.[3] This low polarity makes it an ideal candidate for Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) , where the analyte partitions between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

The presence of the benzene ring provides a chromophore, making the compound detectable by a UV-Vis spectrophotometer. A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is highly recommended as it allows for the simultaneous acquisition of spectra across a range of wavelengths, which is invaluable for peak purity assessment and method development. Based on its structure, strong absorbance is expected in the lower UV range, typically around 210-230 nm.[4]

Primary Purity Assessment: The HPLC Workflow

HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and reproducibility.[5] The goal is to develop a method that can separate the main compound from all potential process-related and degradation impurities.

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Processing A Standard & Sample Preparation (Accurate Weighing & Dissolution) C HPLC System Equilibration A->C B Mobile Phase Preparation (Filtration & Degassing) B->C D System Suitability Test (SST) (Injection of Standard) C->D Ensure baseline stability E Sample Injection & Chromatographic Run D->E If SST passes F Peak Integration & Identification E->F G Purity Calculation (Area Percent Method) F->G H Final Report Generation G->H

Caption: High-level workflow for HPLC-based purity analysis.

Detailed HPLC Protocol

This protocol is a robust starting point and must be validated for its intended use.

1. Materials and Reagents:

  • Reference Standard: this compound (purity ≥ 99.5%)

  • Sample: Batch of this compound for testing

  • Solvent/Diluent: Acetonitrile/Water (50:50, v/v)

  • Mobile Phase A: HPLC-grade Water

  • Mobile Phase B: HPLC-grade Acetonitrile

  • All reagents should be of the highest available purity.

2. Chromatographic Conditions:

Parameter Recommended Setting Rationale
HPLC System Agilent 1260 Infinity II or equivalent A standard, reliable system with a quaternary pump and DAD.
Column C18, 4.6 x 150 mm, 3.5 µm The C18 stationary phase provides excellent hydrophobic retention for the nonpolar analyte. A 3.5 µm particle size offers a good balance of efficiency and backpressure.
Mobile Phase Gradient elution (see table below) A gradient is necessary to elute any potential impurities that may have significantly different polarities from the main peak, ensuring a comprehensive screen.
Flow Rate 1.0 mL/min A typical flow rate for a 4.6 mm ID column.
Column Temp. 30 °C Maintaining a constant temperature ensures reproducible retention times.
Detector DAD/PDA at 220 nm 220 nm is chosen for high sensitivity to the aromatic chromophore. The DAD allows for spectral analysis to check for co-eluting peaks.
Injection Vol. 5 µL A small volume minimizes potential peak distortion from the injection solvent.

| Run Time | 25 minutes | Sufficient time to elute the main peak and any late-eluting impurities. |

3. Mobile Phase Gradient:

Time (min) % Mobile Phase A (Water) % Mobile Phase B (Acetonitrile)
0.0 40 60
15.0 5 95
20.0 5 95
20.1 40 60

| 25.0 | 40 | 60 |

4. Sample Preparation:

  • Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Sample Solution (0.5 mg/mL): Prepare in the same manner as the standard solution using the sample batch.

Trustworthiness: The Self-Validating System Suitability Test (SST)

Before any sample analysis, the system's performance must be verified. This is a non-negotiable step for ensuring the trustworthiness of the results.

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Make five replicate injections of the Standard Solution.

  • The results must meet the following criteria:

    • Tailing Factor (Asymmetry): ≤ 1.5 (Ensures good peak shape for accurate integration).

    • Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0% (Demonstrates injection precision).

    • RSD of Retention Time: ≤ 1.0% (Demonstrates pump and system stability).

Data Interpretation and Purity Calculation

Purity is typically calculated using the area percent method , which assumes that all compounds have a similar response factor at the chosen wavelength.

  • Formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

This method is excellent for routine quality control but has limitations. It may not be accurate for impurities that have vastly different chromophores. For a more accurate purity assessment, especially for regulatory filings, orthogonal methods are required.

Orthogonal and Complementary Analytical Techniques: A Comparative Guide

No single analytical technique can tell the whole story. A comprehensive purity assessment relies on using multiple, orthogonal (based on different principles) methods to build a complete picture.

Integrated Assessment Workflow

The following diagram illustrates how HPLC integrates with other techniques for a full characterization.

Purity_Strategy A Test Sample Batch B Primary Purity Screen via HPLC A->B C Purity ≥ 99.5% and No Unknown Impurities > 0.1%? B->C D Release for Use C->D Yes E Characterize Impurities C->E No F LC-MS for Identification (Molecular Weight) E->F G NMR for Structure Elucidation & qNMR for Absolute Purity E->G H GC for Volatile Impurities (e.g., Solvents) E->H I Final Purity Report (Comprehensive Profile) F->I G->I H->I

Caption: Integrated strategy for comprehensive purity assessment.

Comparison of Key Analytical Methods
TechniquePrincipleBest Suited ForAdvantagesDisadvantages
HPLC-UV Differential partitioning between a liquid mobile phase and a solid stationary phase.Quantitative Purity & Impurity Profiling: The primary tool for determining the amount of the main component relative to non-volatile impurities.[4][6]High resolution, sensitive, reproducible, and widely available.Requires chromophores for UV detection; area percent calculation assumes equal response factors for all components.
Gas Chromatography (GC) Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Volatile Impurities: Ideal for detecting and quantifying residual solvents from the synthesis process.[7][8]Extremely sensitive for volatile and semi-volatile compounds; excellent separation efficiency.Not suitable for non-volatile or thermally labile compounds; may require derivatization.[5]
Mass Spectrometry (MS) Separation of ions based on their mass-to-charge ratio.Impurity Identification: When coupled with LC or GC, it provides molecular weight data, which is crucial for identifying unknown impurities.[9][10][11][12]Highly sensitive and specific; provides structural information.Primarily qualitative unless used with appropriate standards; can suffer from matrix effects.
NMR Spectroscopy Absorption of radiofrequency energy by atomic nuclei in a magnetic field.Structural Confirmation & Absolute Quantification: Confirms the identity of the main compound and its impurities. qNMR can determine purity without a reference standard for each impurity.[13][14]Provides unambiguous structural information; universally quantitative as signal intensity is directly proportional to the number of nuclei.[2][15][16]Relatively low sensitivity compared to other methods; requires higher sample concentrations and expensive instrumentation.

Conclusion: A Multi-Faceted Approach to Ensuring Quality

Assessing the purity of a critical intermediate like this compound cannot be reliant on a single measurement. While HPLC is the undisputed primary tool for routine purity analysis due to its precision and separating power, its results must be interpreted with an understanding of its limitations. A truly robust and trustworthy purity assessment is a holistic endeavor. It begins with a well-validated HPLC method to quantify the main component and its related impurities. This is then supported by orthogonal techniques: GC to control for volatile residuals, LC-MS to identify unknown peaks, and qNMR to provide an absolute measure of purity and confirm structural integrity. By integrating these methods, researchers and drug developers can ensure the highest quality of their materials, which is the bedrock of developing safe and effective medicines.

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A Comparative Guide to the Regioselective Reactivity of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the ability to selectively functionalize complex aromatic scaffolds is paramount. The compound 1,3-Dibromo-5-fluoro-2-isopropoxybenzene presents a fascinating case study in regioselectivity. With two non-equivalent carbon-bromine bonds, influenced by a unique combination of steric and electronic factors, this substrate offers multiple pathways for synthetic diversification. This guide provides an in-depth analysis of its reactivity in three essential benchmark reactions: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and lithiation-borylation. We will explore the causality behind experimental choices and provide robust, field-tested protocols to guide your synthetic strategy.

Substrate Analysis: Predicting Reactivity

The reactivity of this compound is governed by the interplay of its substituents. The two bromine atoms at the C1 and C3 positions are in chemically distinct environments.

  • Steric Effects : The bulky isopropoxy group at C2 significantly hinders the C1 position. In transition metal-catalyzed reactions, which often involve bulky catalyst-ligand complexes, oxidative addition at the less hindered C3-Br bond is generally favored.[1][2]

  • Electronic Effects : The isopropoxy group is a strong electron-donating group (EDG) through resonance (+M effect), increasing electron density at the ortho (C1, C3) and para (C5) positions.[3] The fluorine atom at C5 is an electron-withdrawing group (EWG) through induction (-I effect) but a weak donating group through resonance (+M effect). The cumulative electronic effect makes the aromatic ring relatively electron-rich, which can influence the rates of oxidative addition in cross-coupling reactions.[4]

Based on this analysis, the C3-Br bond is predicted to be the more reactive site in palladium-catalyzed cross-coupling reactions due to reduced steric hindrance.

Benchmark Reaction 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation.[5] For a substrate like this compound, achieving selective mono-arylation is a key challenge.

Causality of Experimental Design

To achieve selective coupling at the less hindered C3 position, the reaction conditions must be carefully controlled.

  • Catalyst and Ligand : For sterically hindered substrates, palladium catalysts paired with bulky, electron-rich phosphine ligands are essential.[6][7] Ligands such as SPhos or XPhos, developed by the Buchwald group, or N-heterocyclic carbenes (NHCs) are excellent choices. They promote the formation of a monoligated Pd(0) species, which is the active catalyst, and facilitate both the oxidative addition and the subsequent reductive elimination steps.[6][8]

  • Base and Solvent : A moderately strong base like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) is typically sufficient. The choice of solvent is also critical; ethereal solvents like 1,4-dioxane or polar aprotic solvents like DMF are commonly used, often with the addition of water to aid in the dissolution of the base and facilitate transmetalation.[5]

Recommended Experimental Protocol: Selective Mono-arylation
  • Reaction Setup : To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv), the desired arylboronic acid (1.1 equiv), and K₃PO₄ (2.0 equiv).

  • Catalyst Addition : Add the palladium catalyst, such as Pd(OAc)₂ (2 mol%), and a suitable ligand, like SPhos (4 mol%).

  • Solvent Addition : Add a degassed solvent system, for example, a 9:1 mixture of toluene and water.

  • Reaction Execution : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS for the consumption of the starting material and the formation of the mono-arylated product.

  • Workup and Purification : Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Experimental Workflow: Suzuki-Miyaura Coupling

Caption: Workflow for selective Suzuki-Miyaura mono-arylation.

Benchmark Reaction 2: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[9] The steric and electronic properties of this compound again dictate a selective reaction at the C3 position.

Causality of Experimental Design
  • Catalyst and Ligand : The success of this reaction, especially with an electron-rich and sterically hindered aryl bromide, hinges on the ligand. Bulky, electron-rich dialkylbiarylphosphine ligands (e.g., XPhos, RuPhos) are state-of-the-art.[4][10] These ligands stabilize the palladium center and accelerate the rate-limiting reductive elimination step.[11]

  • Base : A strong, non-nucleophilic base is required to deprotonate the amine or the intermediate palladium-amine complex. Sodium tert-butoxide (NaOtBu) is the most common and effective choice.[12] Weaker bases like carbonates are generally insufficient for this transformation.[13]

  • Solvent : Anhydrous, non-protic solvents such as toluene or 1,4-dioxane are typically used to prevent quenching of the strong base and interference with the catalytic cycle.[12]

Recommended Experimental Protocol: Selective Mono-amination
  • Reaction Setup : In a glovebox, charge an oven-dried vial with the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the ligand (if not using a precatalyst), and NaOtBu (1.4 equiv). Seal the vial.

  • Reagent Addition : Outside the glovebox, add this compound (1.0 equiv), the amine (1.2 equiv), and anhydrous toluene via syringe.

  • Reaction Execution : Place the vial in a preheated oil bath at 100-110 °C and stir. Monitor the reaction's progress by TLC or LC-MS.

  • Workup and Purification : After completion, cool the reaction mixture to room temperature. Pass the mixture through a short plug of silica gel, eluting with ethyl acetate. Concentrate the filtrate and purify the residue by flash column chromatography.

Experimental Workflow: Buchwald-Hartwig Amination

Caption: Workflow for selective Buchwald-Hartwig mono-amination.

Benchmark Reaction 3: Lithiation-Borylation

Lithiation followed by quenching with a boron electrophile offers a powerful, palladium-free route to functionalization. For this substrate, two main pathways compete: directed ortho-metalation (DoM) and halogen-metal exchange.

Causality of Experimental Design
  • Directed ortho-Metalation (DoM) : The isopropoxy group is a known directed metalation group (DMG), capable of coordinating with an organolithium reagent and directing deprotonation to an adjacent ortho position.[14] In this case, that would be the C3 position (after displacing the bromine). However, DoM is generally slower than halogen-metal exchange.

  • Halogen-Metal Exchange : The exchange of a halogen (typically Br or I) with lithium is an extremely fast process, often occurring at very low temperatures (-78 °C).[15][16] For aryl bromides, this reaction is typically much faster than deprotonation of an aromatic C-H bond. Therefore, Br-Li exchange is the most probable outcome.

  • Regioselectivity : The question then becomes which bromine will exchange. While the C1-Br bond is sterically hindered, the C3-Br bond is ortho to the electron-donating isopropoxy group, which may slightly disfavor the formation of a negative charge at this position. However, the extreme speed of the Br-Li exchange often makes it less sensitive to subtle electronic effects compared to transition-metal catalyzed reactions. It is plausible that a mixture of lithiated species could form, but exchange at the less-hindered C3-Br is the more likely major pathway.

Recommended Experimental Protocol: Lithiation and Borylation
  • Reaction Setup : To a flame-dried, three-neck flask under argon, add a solution of this compound (1.0 equiv) in anhydrous THF. Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lithiation : Add n-butyllithium (1.05 equiv) dropwise via syringe, maintaining the temperature at -78 °C. Stir the mixture for 30-60 minutes at this temperature.

  • Borylation : Add triisopropyl borate (B(OiPr)₃, 1.2 equiv) dropwise to the aryllithium solution at -78 °C.

  • Quench and Hydrolysis : After stirring for 1-2 hours at -78 °C, allow the reaction to warm slowly to room temperature. Quench the reaction by adding saturated aqueous NH₄Cl. Acidify the mixture with 1 M HCl to pH ~2 to hydrolyze the boronate ester to the boronic acid.

  • Workup and Purification : Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. The resulting boronic acid can often be used without further purification or can be purified by crystallization.

Experimental Workflow: Lithiation-Borylation

Caption: Workflow for regioselective lithiation-borylation.

Comparative Summary of Benchmark Reactions

ReactionPredicted Major SiteKey Reagents & ConditionsRationale for Selectivity
Suzuki-Miyaura C3-BrPd(OAc)₂/SPhos, K₃PO₄, Toluene/H₂O, 80-100 °CSteric hindrance from the C2-isopropoxy group disfavors oxidative addition at the C1-Br bond.[1][2]
Buchwald-Hartwig C3-BrXPhos Pd G3, NaOtBu, Toluene, 100-110 °CThe bulky catalyst system preferentially accesses the less sterically encumbered C3-Br position.[4][10]
Lithiation-Borylation C3-Brn-BuLi, THF, -78 °C; then B(OiPr)₃Halogen-metal exchange is kinetically favored over DoM and likely occurs at the less hindered C3 position.[15][16]

Conclusion

This compound is a versatile building block whose reactivity is predictably controlled by a combination of steric and electronic factors. For palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, selective functionalization at the less sterically hindered C3 position can be reliably achieved using modern catalysts with bulky phosphine ligands. For organometallic transformations, the kinetically rapid bromine-lithium exchange is expected to dominate, again favoring reaction at the C3 position. The protocols and mechanistic insights provided in this guide offer a robust framework for researchers to confidently and selectively elaborate this valuable aromatic scaffold.

References

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A Comparative Guide to the Cost-Effective Synthesis of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 1,3-Dibromo-5-fluoro-2-isopropoxybenzene is a valuable building block in medicinal chemistry, and its accessibility can significantly impact project timelines and budgets. This guide provides an in-depth comparison of two plausible synthetic routes to this target molecule, focusing on their cost-effectiveness, scalability, and the chemical principles that underpin each step.

Introduction

The synthesis of complex organic molecules often presents a choice between multiple pathways, each with its own set of advantages and disadvantages. When selecting a synthetic route for a molecule like this compound, key considerations include the availability and cost of starting materials, the number of synthetic steps, the overall yield, the ease of purification, and the safety and environmental impact of the reagents and solvents used. This guide will dissect two distinct, logical synthetic strategies for the preparation of this compound, providing detailed experimental protocols and a thorough cost-effectiveness analysis to aid researchers in making an informed decision for their specific needs.

Proposed Synthetic Routes

Two primary synthetic pathways have been devised based on common and well-established organic transformations.

  • Route 1: A three-step synthesis commencing with the commercially available 4-fluoro-2-nitrophenol. This route leverages a Williamson ether synthesis, followed by nitro group reduction and subsequent electrophilic bromination.

  • Route 2: A five-step pathway beginning with the readily available and inexpensive 4-fluoroaniline. This strategy involves protection of the amino group, followed by a directed dibromination, deprotection, a Sandmeyer reaction to install the hydroxyl group, and finally, a Williamson ether synthesis.

Route 1: Synthesis from 4-Fluoro-2-nitrophenol

This route is attractive due to its relatively fewer steps and the potential for high yields in the initial etherification.

Causality and Experimental Choices

The logic of this route is to first install the isopropoxy group, then unmask the directing amino group for the final bromination.

  • Step 1: Williamson Ether Synthesis. This classic S(_N)2 reaction is a highly efficient method for forming ethers.[1][2] We deprotonate the phenolic hydroxyl group of 4-fluoro-2-nitrophenol with a suitable base to form a phenoxide, which then acts as a nucleophile to attack 2-bromopropane. The nitro group's electron-withdrawing nature increases the acidity of the phenol, facilitating its deprotonation.

  • Step 2: Nitro Group Reduction. The reduction of the nitro group to an amine is a crucial step to activate the aromatic ring for the subsequent electrophilic bromination. Catalytic hydrogenation is a clean and efficient method for this transformation.[3][4]

  • Step 3: Dibromination. The resulting 5-fluoro-2-isopropoxyaniline is highly activated towards electrophilic aromatic substitution due to the strong electron-donating nature of the amino and isopropoxy groups. Direct bromination with molecular bromine is expected to proceed rapidly to give the desired 2,4,6-tribromoaniline analogue.[5]

Experimental Protocol

Step 1a: Synthesis of 1-Fluoro-4-isopropoxy-2-nitrobenzene

  • To a solution of 4-fluoro-2-nitrophenol (1.0 eq) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-bromopropane (1.2 eq) dropwise.

  • Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by TLC.

  • After completion, cool the reaction, quench with water, and extract with an organic solvent like ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 1-fluoro-4-isopropoxy-2-nitrobenzene.

Step 1b: Synthesis of 5-Fluoro-2-isopropoxyaniline

  • Dissolve 1-fluoro-4-isopropoxy-2-nitrobenzene (1.0 eq) in ethanol in a hydrogenation vessel.

  • Add a catalytic amount of 10% Pd/C.

  • Pressurize the vessel with hydrogen gas (50 psi) and stir at room temperature until the starting material is consumed (monitored by TLC).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain 5-fluoro-2-isopropoxyaniline, which can often be used in the next step without further purification.

Step 1c: Synthesis of this compound

  • Dissolve 5-fluoro-2-isopropoxyaniline (1.0 eq) in a suitable solvent like glacial acetic acid.

  • Cool the solution in an ice bath.

  • Slowly add a solution of bromine (2.2 eq) in glacial acetic acid dropwise.

  • Stir the reaction at room temperature for 1-2 hours.

  • Pour the reaction mixture into ice water and neutralize with a base to precipitate the crude product.

  • Collect the solid by filtration, wash with water, and dry.

  • Recrystallize the crude product to obtain pure this compound.

Workflow Diagram

Route 1 A 4-Fluoro-2-nitrophenol B 1-Fluoro-4-isopropoxy-2-nitrobenzene A->B K2CO3, 2-Bromopropane Yield: 85% (Est.) C 5-Fluoro-2-isopropoxyaniline B->C H2, Pd/C Yield: 95% (Est.) D This compound C->D Br2, Acetic Acid Yield: 80% (Est.) Route 2 A 4-Fluoroaniline B N-(4-fluorophenyl)acetamide A->B Acetic Anhydride Yield: 95% (Est.) C N-(2,6-dibromo-4-fluorophenyl)acetamide B->C Br2, Acetic Acid Yield: 85% (Est.) D 2,6-Dibromo-4-fluoroaniline C->D H3O+ Yield: 90% (Est.) E 2,6-Dibromo-4-fluorophenol D->E 1. NaNO2, H2SO4 2. H2O, Heat Yield: 70% (Est.) F This compound E->F K2CO3, 2-Bromopropane Yield: 85% (Est.)

Caption: Synthetic workflow for Route 2.

Cost-Effectiveness Analysis: Route 2
ReagentSupplier ExampleCost (USD)QuantityMolar Mass ( g/mol )Cost per Mole (USD)Moles per Mole of ProductReagent Cost per Mole of Product (USD)
4-Fluoroaniline-(Commodity)-111.12~5.001.005.00
Acetic Anhydride-(Commodity)-102.09~1.001.101.10
BromineBusinessAnalytiq [6]4.861 kg159.810.782.201.72
Sodium Nitrite-(Commodity)-69.00~1.001.101.10
2-BromopropaneTCI 37.00500 g122.999.101.2010.92
Total Estimated Reagent Cost per Mole of Product ~19.84

Note: Prices are estimates based on available data and may vary. Solvent and purification costs are not included.

Comparative Analysis and Conclusion

MetricRoute 1Route 2
Number of Steps 35
Starting Material 4-Fluoro-2-nitrophenol4-Fluoroaniline
Estimated Overall Yield ~65%~45%
Estimated Reagent Cost per Mole ~ $120.54~ $19.84
Key Advantages Fewer steps, potentially higher overall yield.Very low cost of starting materials.
Key Disadvantages High cost of starting material.More synthetic steps, lower overall yield.

The choice between these two synthetic routes for this compound depends heavily on the scale of the synthesis and the available budget.

  • For small-scale laboratory synthesis , where the absolute cost of materials is less critical than the time and effort involved, Route 1 is likely the more attractive option. Its fewer steps and potentially higher overall yield could lead to a faster delivery of the target molecule.

  • For larger-scale production , where cost per gram is a primary driver, Route 2 becomes significantly more appealing. The dramatically lower cost of the starting material, 4-fluoroaniline, would likely offset the costs associated with the additional steps and lower overall yield.

Ultimately, both routes are chemically sound and offer viable pathways to this compound. The optimal choice will be dictated by the specific needs and constraints of the research or manufacturing campaign.

References

  • Tokyo Chemical Industry Co., Ltd. (n.d.). 2-Bromopropane.
  • BusinessAnalytiq. (n.d.). Bromine prices.
  • Chem-Impex. (n.d.). 4-Fluoro-2-nitrophenol.
  • Wikipedia. (2023, October 27). Williamson ether synthesis. In Wikipedia.
  • Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
  • Chemistry LibreTexts. (2021, August 15). 24.9: Reactions of Arylamines.
  • Chemistry LibreTexts. (2021, August 15). 24.8: Reactions of Arylamines.
  • Vedantu. (n.d.). The bromination of aniline in water produces A 2bromoaniline class 12 chemistry JEE_Main.
  • Exploring 2-Bromo-5-fluoroaniline Synthesis Routes for Enhanced Efficiency. (n.d.).
  • Process for the preparation of fluoroanilines from fluorinated nitrated benzene compounds. (1999). U.S.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1,3-Dibromo-5-fluoro-2-isopropoxybenzene (CAS No. 1224604-19-6). As a halogenated aromatic compound, this substance requires specific handling procedures to mitigate risks to personnel and the environment. The following procedures are grounded in established safety protocols and regulatory standards, designed to provide clarity and ensure operational integrity within a laboratory setting.

Hazard Assessment and Chemical Profile

Understanding the intrinsic properties of a chemical is the foundation of its safe management. This compound is an organobromine compound, a class of substances that necessitates careful handling due to potential toxicity and environmental persistence.[1] While specific toxicity data for this exact compound is limited, the Globally Harmonized System (GHS) classifications for structurally similar compounds, such as 1,3-Dibromo-5-isopropoxybenzene, indicate significant hazards, including acute oral toxicity and long-term harmful effects on aquatic life.[2]

Table 1: Chemical and Hazard Identification

PropertyValueSource
Chemical Name This compound-
CAS Number 1224604-19-6[3]
Molecular Formula C₉H₉Br₂FO[3]
Classification Halogenated Organic Compound[4][5]
Known Incompatibilities Strong oxidizing agents[6][7][8]
Primary Disposal Route Hazardous Waste Incineration[4]

The presence of carbon-halogen bonds is the defining characteristic for its disposal classification.[9] These bonds dictate that the compound must be treated as halogenated hazardous waste , a critical distinction that governs every subsequent step in the disposal workflow.

The Core Principle: Segregation of Halogenated Waste

The single most important principle in the disposal of this compound is its strict segregation from non-halogenated waste streams.[4][10]

Causality: The reasoning behind this is both regulatory and operational. Halogenated wastes require specialized high-temperature incineration with scrubbers to neutralize the resulting acidic gases (like hydrobromic acid).[11][12] Commingling halogenated compounds with non-halogenated solvents contaminates the entire volume, forcing the more expensive and complex disposal method upon the entire batch and violating compliance standards.[5] This fundamental decision point is the cornerstone of a compliant laboratory waste management program.

WasteSegregation cluster_workflow Waste Segregation Workflow Waste Waste Generated (1,3-Dibromo-5-fluoro- 2-isopropoxybenzene) Decision Does the molecule contain F, Cl, Br, or I? Waste->Decision Halogenated HALOGENATED Waste Stream Decision->Halogenated  Yes   NonHalogenated NON-HALOGENATED Waste Stream Decision->NonHalogenated  No  

Diagram 1: Decision workflow for proper chemical waste segregation.

Step-by-Step Disposal Protocol

Adherence to a systematic procedure is essential for safety and compliance. This protocol covers waste from the point of generation to its readiness for pickup by a certified disposal service.

Step 3.1: Required Personal Protective Equipment (PPE)

Before handling the chemical or its waste, ensure the following PPE is worn:

  • Eye Protection: Chemical safety goggles or a face shield.[13][14]

  • Hand Protection: Nitrile or other chemically resistant gloves.[13][14]

  • Body Protection: A standard laboratory coat.

Step 3.2: Waste Collection and Containerization

The integrity of the waste containment system is paramount to preventing leaks and exposure.

  • Select an Appropriate Container: Use a designated, leak-proof container compatible with halogenated organic compounds. The container must have a secure, vapor-tight screw cap.[5][10]

  • Label the Container Immediately: Before adding any waste, affix a "Hazardous Waste" label. Fill out all required fields, clearly listing "this compound" and any other constituents.[4][10] Precise identification is a regulatory necessity.

  • Transfer Waste: Carefully transfer the waste into the container, minimizing splashing.

  • Keep Container Closed: The container must remain sealed at all times, except when actively adding waste.[10] This prevents the release of volatile organic compounds (VOCs) and ensures laboratory safety.

Step 3.3: Managing Spills and Contaminated Materials

Accidental spills must be managed promptly and correctly.

  • Control Ignition Sources: Immediately remove any potential sources of ignition from the area.[6][15]

  • Absorb the Spill: For small spills, use an inert absorbent material such as sand, silica gel, or a universal binder.[8][15] Do not use combustible materials like paper towels for the initial absorption of a liquid spill.

  • Collect and Containerize: Carefully sweep or scoop the absorbed material and place it into the designated halogenated waste container.[6][15] All contaminated items, including used gloves and absorbent pads, must be disposed of as halogenated hazardous waste.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Step 3.4: Storage Pending Disposal

Waste containers must be stored in a designated Satellite Accumulation Area (SAA) that meets institutional and regulatory standards. This area should be secure, well-ventilated, and away from general laboratory traffic.

Regulatory Framework and Final Disposal

The disposal of this compound is governed by the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA).[1][16] As the generator of the hazardous waste, your institution is responsible for its management from "cradle to grave."

This responsibility is fulfilled by contracting with a licensed Treatment, Storage, and Disposal Facility (TSDF).[16] Never dispose of this chemical down the drain or in regular trash, as this is illegal and poses a significant threat to the environment.[5][6] The TSDF will use high-temperature incineration, the accepted technology for destroying halogenated organic compounds, to ensure complete and safe destruction.[12]

By following this structured, scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of this compound, upholding their commitment to laboratory safety and environmental stewardship.

References

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]

  • HAZARDOUS WASTE SEGREGATION. Bucknell University. [Link]

  • Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA). [Link]

  • 1,3-Dibromo-5-isopropoxybenzene. PubChem, National Institutes of Health. [Link]

  • Environmental Fact Sheet, Organobromine. U.S. Environmental Protection Agency (EPA). [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR, U.S. Government Publishing Office. [Link]

  • SAFETY DATA SHEET, 1,3-Dibromobenzene (2023). Fisher Scientific. [Link]

  • EPA Hazardous Waste Codes. University of Maryland, Environmental Safety, Sustainability and Risk. [Link]

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts. [Link]

  • Other Disposal Guidance. U.S. Environmental Protection Agency (EPA). [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). [Link]

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Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dibromo-5-fluoro-2-isopropoxybenzene

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE) for handling 1,3-Dibromo-5-fluoro-2-isopropoxybenzene (CAS No. 1224604-19-6). The principles outlined here are designed to create a self-validating system of safety, ensuring that every operational step is grounded in a thorough understanding of the potential risks and the rationale behind each protective measure.

Hazard Assessment: The 'Why' Behind the Precaution

While specific toxicological data for this compound is not extensively published, its structure as a halogenated aromatic ether allows us to infer its primary hazards from well-documented, structurally similar compounds. This proactive approach is fundamental to laboratory safety. The presence of bromine and fluorine atoms on a benzene ring suggests irritant properties and potential toxicity.

Based on safety data for analogous compounds, the expected hazards are summarized below.

Hazard ClassificationDescriptionRationale and Causality
Skin Corrosion/Irritation (Category 2) Causes skin irritation.[1][2][3][4][5] Prolonged contact may defat the skin, leading to dermatitis.[1]Halogenated aromatic compounds are known to be lipophilic, allowing them to penetrate the outer layers of the skin and cause local irritation.
Serious Eye Damage/Irritation (Category 2) Causes serious eye irritation.[1][2][3][4][5] Vapors may also cause irritation.[1]The eyes are highly sensitive to chemical irritants. Direct contact with splashes or vapors can lead to significant pain, inflammation, and potential damage.
Specific Target Organ Toxicity (Single Exposure, Category 3) May cause respiratory irritation.[1][2][3][5][6] Inhalation of vapors or mists should be avoided.[1][7]As a potentially volatile compound, inhalation can expose the sensitive mucous membranes of the respiratory tract, leading to irritation.
Acute Toxicity (Oral) May be harmful if swallowed.[1][2]While not the primary route of laboratory exposure, accidental ingestion could lead to systemic effects.

The Core Protocol: Selecting and Using Your PPE

Personal Protective Equipment is the final barrier between you and a potential hazard. Its effectiveness hinges on proper selection and consistent use. This protocol is designed to be a self-validating system; by following these steps, you inherently confirm that you are protected for the task at hand.

Engineering Controls: The First Line of Defense

Before any PPE is selected, the primary engineering control must be in place.

  • Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reactions, must be conducted within a properly functioning and certified chemical fume hood.[2] This minimizes vapor inhalation and contains potential spills. Ensure that eyewash stations and safety showers are located close to the workstation.[2][4][6]

Mandatory PPE Ensemble

The following PPE is mandatory for any work involving this compound. The selection process is visualized in the workflow diagram below.

  • Eye and Face Protection:

    • Chemical Splash Goggles: Standard safety glasses are insufficient as they do not provide a seal against splashes and vapors.[8] Always wear indirectly-vented chemical splash goggles conforming to OSHA 29 CFR 1910.133 or European Standard EN166.[4][6][9]

    • Face Shield: When handling larger quantities (>50 mL) or when there is a significant risk of splashing, a face shield must be worn over the chemical splash goggles to protect the entire face.[10][11]

  • Hand Protection:

    • Gloves are the most critical barrier against skin contact. The choice of material is paramount. Always inspect gloves for tears or punctures before use.[2]

    • Double Gloving: It is best practice to wear two pairs of gloves. This provides a buffer in case the outer glove is compromised.

Glove TypeRecommended Use CaseRationale
Nitrile Inner glove; outer glove for incidental contact with small quantities.Good general-purpose glove offering protection from minor splashes of acids, bases, and oils.[11][12] Easily shows punctures.
Neoprene Outer glove for extended handling or when working with larger volumes.Excellent resistance to a broad range of chemicals, including acids, bases, alcohols, and hydrocarbons.[12]
Butyl / Viton Outer glove for high-risk operations or prolonged immersion.Provides superior resistance to aromatic and chlorinated solvents, which are structurally related to the compound .[8][11]
  • Body Protection:

    • Flame-Resistant Laboratory Coat: A standard cotton lab coat is not sufficient. A lab coat made of flame-resistant material (e.g., Nomex) should be worn and fully buttoned.

    • Chemical-Resistant Apron: For procedures involving significant splash hazards, a chemical-resistant apron should be worn over the lab coat.[11]

  • Respiratory Protection:

    • Under normal conditions within a chemical fume hood, respiratory protection is not required.[4][7]

    • Required Use: A NIOSH-approved respirator with organic vapor cartridges is necessary during large-scale operations, in case of a significant spill outside of the fume hood, or if ventilation is inadequate.[9][13]

PPE Selection Workflow

PPE_Selection_Workflow start Start: Handling 1,3-Dibromo-5-fluoro- 2-isopropoxybenzene fume_hood Work in a certified chemical fume hood? start->fume_hood stop STOP! Do not proceed. fume_hood->stop  No base_ppe Mandatory Base PPE: - Chemical Splash Goggles - Double Gloves (Nitrile) - FR Lab Coat fume_hood->base_ppe  Yes splash_risk Significant splash risk? base_ppe->splash_risk add_shield Add Face Shield & Chemical Apron splash_risk->add_shield  Yes spill_risk Large spill or poor ventilation? splash_risk->spill_risk  No add_shield->spill_risk add_respirator Add NIOSH-approved Respirator spill_risk->add_respirator  Yes proceed Proceed with Experiment spill_risk->proceed  No add_respirator->proceed

Caption: PPE selection decision tree for handling the target compound.

Operational and Disposal Plans

A safe experiment is one that is planned from start to finish, including disposal.

Safe Handling Workflow
  • Preparation: Before bringing the chemical into the workspace, don all required PPE as determined by the workflow above.

  • Work Area Setup: Ensure the fume hood sash is at the appropriate height. Place absorbent pads on the work surface to contain minor drips.

  • Chemical Handling: Perform all manipulations well inside the fume hood (at least 6 inches from the sash). Avoid generating dust or aerosols. Use non-sparking tools if transferring large quantities.[9][13]

  • Post-Handling: Tightly close the container.[1][3][7] Decontaminate any surfaces that may have been exposed.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination: outer gloves, apron, face shield, inner gloves, goggles, lab coat. Wash hands thoroughly with soap and water after all work.[1][7]

Safe Handling Workflow Diagram

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Cleanup & Exit Phase prep_1 1. Assess Risks & Select PPE (See PPE Workflow) prep_2 2. Don Full PPE Ensemble prep_1->prep_2 prep_3 3. Prepare Fume Hood Work Area prep_2->prep_3 handle_1 4. Transfer Chemical Inside Hood prep_3->handle_1 handle_2 5. Perform Experiment handle_1->handle_2 handle_3 6. Securely Close Container handle_2->handle_3 clean_1 7. Decontaminate Surfaces & Tools handle_3->clean_1 clean_2 8. Dispose of Waste Properly clean_1->clean_2 clean_3 9. Doff PPE Correctly clean_2->clean_3 clean_4 10. Wash Hands Thoroughly clean_3->clean_4

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.